molecular formula C5H9F3O3S B1337834 Butyl Triflate CAS No. 75618-25-6

Butyl Triflate

Cat. No.: B1337834
CAS No.: 75618-25-6
M. Wt: 206.19 g/mol
InChI Key: SEXLAQXMAFCJCO-UHFFFAOYSA-N
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Description

Butyl Triflate is a useful research compound. Its molecular formula is C5H9F3O3S and its molecular weight is 206.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXLAQXMAFCJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448418
Record name Butyl Triflate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75618-25-6
Record name Butyl Triflate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl Trifluoromethanesulfonate
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Foundational & Exploratory

Chemical Properties & Synthetic Utility of n-Butyl Triflate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

n-Butyl Trifluoromethanesulfonate (n-Butyl Triflate, n-BuOTf ) is a potent alkylating agent utilized in organic synthesis for the introduction of the butyl group into nucleophilic substrates.[1] Characterized by the presence of the trifluoromethanesulfonate (triflate) group—a "super" leaving group—n-BuOTf exhibits reactivity orders of magnitude higher than corresponding butyl halides (iodides, bromides) or sulfonates (tosylates, mesylates).[1]

While its synthetic utility is vast, particularly for alkylating weak nucleophiles, it presents significant stability and safety challenges.[1][2] It is thermally unstable, moisture-sensitive, and a potent electrophilic toxicant.[1][2] This guide details its physicochemical architecture, reactivity profile, rigorous handling protocols, and safety mechanisms.[1][2]

Fundamental Chemical Architecture

Structure and Electronic Properties

The high reactivity of n-butyl triflate stems from the electronic nature of the triflate anion (


).[1]
  • Leaving Group Ability: The triflate anion is the conjugate base of triflic acid (

    
    ), making it an exceptionally weak base and an excellent leaving group.[1] The strong electron-withdrawing effect of the trifluoromethyl group (
    
    
    
    ) delocalizes the negative charge across the sulfonate oxygens, stabilizing the anion upon dissociation.[1][3]
  • Electrophilicity: The C-O bond in the butyl ester is highly polarized. The primary carbon (

    
    -carbon) is intensely electrophilic, susceptible to rapid attack by nucleophiles.[1]
    
Physicochemical Profile

Quantitative data is critical for process design.[2] Note the vacuum distillation requirement due to thermal instability.[2]

PropertyValueNotes
CAS Number 75618-25-6Unique identifier
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 206.18 g/mol
Density 1.331 g/cm³At 25°C
Boiling Point 50°C @ 14.3 mmHgDo not distill at atm.[1][2][4][5][6][7][8] pressure (Dec. risk)
Flash Point ~53°CFlammable Liquid
Solubility DCM,

, Toluene
Hydrolyzes in water
Appearance Colorless to pale yellow liquidDarkens upon decomposition

Reactivity & Mechanism

Relative Reactivity (Solvolysis Rates)

The triflate group's leaving ability far exceeds standard alternatives.[2] In solvolysis reactions, the relative rate of alkyl triflates compared to other sulfonates and halides is approximately:




[1]

Causality: This extreme reactivity allows n-BuOTf to alkylate weak nucleophiles (e.g., carboxylates, hindered amines, thioethers) under mild conditions where butyl iodide would require forcing conditions (high heat/pressure), which might degrade sensitive substrates.[1][2]

Reaction Pathways

As a primary alkyl derivative, n-butyl triflate reacts predominantly via the


 mechanism .[1][2]
  • 
     (Bimolecular Nucleophilic Substitution):  The nucleophile attacks the 
    
    
    
    -carbon backside, displacing the triflate ion in a concerted step.[1] Steric hindrance is minimal for the n-butyl chain.[1][2]
  • 
     (Unimolecular):  Rare for primary centers unless in highly ionizing solvents without good nucleophiles.[2] However, cationic rearrangement (hydride shifts) can occur if the carbocation character develops significantly.[1][2]
    
  • Elimination (E2): In the presence of strong, bulky bases,

    
    -elimination to 1-butene is a competing side reaction.[1]
    
Visualization: Reactivity Landscape

The following diagram illustrates the synthesis of n-butyl triflate and its subsequent divergent reaction pathways.

ReactivityLandscape Substrate n-Butanol (Precursor) Intermediate n-Butyl Triflate (Electrophile) Substrate->Intermediate Activation (-78°C to 0°C) Reagent Triflic Anhydride (Tf2O) + Base Reagent->Intermediate Prod_SN2 Alkylated Product (R-Nu) Intermediate->Prod_SN2 Nucleophile (Nu-) SN2 Pathway (Major) Prod_E2 1-Butene (Elimination) Intermediate->Prod_E2 Strong Base E2 Pathway (Side Rxn) Prod_Hyd Butanol + TfOH (Hydrolysis) Intermediate->Prod_Hyd H2O / Moisture Degradation

Caption: Synthetic pathway for n-butyl triflate generation and its three primary reaction outcomes: Substitution (


), Elimination (E2), and Hydrolysis.

Synthetic Utility & Protocols

Synthesis of n-Butyl Triflate

Expertise Note: While commercial sources exist, fresh preparation is recommended due to shelf-life instability.[1][2] The reaction must be strictly anhydrous.[2]

Reagents:

  • n-Butanol (1.0 equiv)[1]

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.1 equiv)[1][2]
    
  • Base: 2,6-Di-tert-butylpyridine (1.1 equiv) or Pyridine.[1][2]

    • Why 2,6-DTBP? It is non-nucleophilic due to steric bulk.[2] Standard pyridine can sometimes attack the highly reactive triflate to form an N-butylpyridinium salt impurity.[1][2]

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).[1][2]
    

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve n-butanol and the base in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

    • Causality: Low temperature prevents immediate elimination or polymerization of the triflate.[2]

  • Addition: Add

    
     dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Maintain temp < -50°C.
    
  • Reaction: Allow to warm slowly to 0°C over 1-2 hours.

  • Workup (Critical):

    • Quench with ice-cold water.[1][2]

    • Separate organic layer immediately.[2]

    • Wash with cold dilute HCl (to remove pyridine), then cold saturated

      
      , then brine.[1][2]
      
    • Dry over

      
       and filter.[2]
      
  • Purification: Concentrate via rotary evaporator (bath < 20°C). If high purity is required, Kugelrohr distillation (vacuum, low temp) is possible but risky.[1][2] Use immediately if possible.

General Alkylation Protocol

Scenario: Alkylation of a secondary amine.

  • Dissolve amine (1.0 equiv) and non-nucleophilic base (e.g., DIPEA, 1.2 equiv) in anhydrous DCM or

    
    .[1][2]
    
  • Cool to -10°C.

  • Add n-butyl triflate (1.1 equiv) dropwise.[1][2]

  • Monitor via TLC.[2] Reaction is often complete within 15-60 minutes at 0°C due to high reactivity.[1][2]

  • Self-Validating Step: If starting material persists after 1 hour, do not heat blindly.[1][2] Check for moisture (hydrolysis of triflate) or protonation of the amine.

Stability & Safety (Critical)

Thermal & Hydrolytic Instability
  • Thermal Runaway: Alkyl triflates can decompose exothermically.[2] Never distill at atmospheric pressure.[2] Darkening of the liquid indicates decomposition (formation of triflic acid and polymers).

  • Hydrolysis: n-Butyl triflate hydrolyzes rapidly in moist air to release Triflic Acid (TfOH) , a superacid fumes.[1][2]

    • Indicator: Fuming upon cap opening indicates significant hydrolysis.[2]

Toxicology & Handling

Hazard Class: Corrosive, Flammable, Acute Toxin.[1][2]

  • Alkylating Agent: Like methyl iodide, n-butyl triflate is a direct-acting alkylating agent.[1][2] It can methylate DNA bases, posing a significant mutagenic and carcinogenic risk .[1][2]

  • Corrosivity: Releases TfOH upon contact with skin/mucosa, causing immediate, deep chemical burns that are difficult to heal.[1][2]

Emergency Neutralization Protocol: In case of spill:

  • Do not use water (generates acid mist).[1][2]

  • Cover with a mixture of sand and soda ash (sodium carbonate) or lime.

  • The base neutralizes the potential acid generation.[2]

  • Scoop into a waste container for hazardous disposal.

References

  • PubChem. (2025).[1][2] Butyl Trifluoromethanesulfonate | C5H9F3O3S.[2][4] National Library of Medicine.[2] [Link][1][2]

  • Organic Syntheses. (1990).[1][2] Preparation of Alkyl Triflates: General Protocol. Org. Synth. Coll. Vol. 8. [Link]

  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group?[Link]

Sources

Synthesis and Characterization of sec-Butyl Triflate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

sec-Butyl triflate (2-butyl trifluoromethanesulfonate) is a potent secondary alkylating agent used to introduce the sec-butyl group into nucleophiles (O-, N-, S-, or C-nucleophiles) under mild conditions. Unlike primary triflates, secondary alkyl triflates possess a perilous balance between high electrophilicity and thermal instability .

The Core Challenge: The secondary carbon center is highly prone to


-elimination (E1/E2 pathways) to form butenes, and rearrangement (hydride/methyl shifts) via carbocation intermediates. Consequently, commercial sources are rare or unreliable; in situ preparation or immediate use ("make-and-use") is the industry gold standard. 

This guide details the Low-Temperature Pyridine-Mediated Sulfonylation , the most robust method to suppress elimination side-reactions while ensuring complete conversion.

Part 2: Mechanistic Design & Reaction Pathway[1]

To synthesize sec-butyl triflate, we utilize triflic anhydride (


) rather than triflic acid (

) to avoid the generation of water and the requirement for high heat. A non-nucleophilic or mild base is essential to scavenge the liberated triflic acid (

) without triggering E2 elimination of the sensitive product.
Reaction Pathway Diagram[1][2]

ReactionPathway Alcohol 2-Butanol (Nucleophile) Intermediate Pyridinium Intermediate (Activated Complex) Alcohol->Intermediate Attack on S Tf2O Triflic Anhydride (Electrophile) Tf2O->Intermediate Base Pyridine (Proton Scavenger) Base->Intermediate Buffers acid Product sec-Butyl Triflate (Target) Intermediate->Product Substitution (-78°C to 0°C) SideProduct Butenes (Elimination Byproduct) Intermediate->SideProduct E2 Elimination (If T > 0°C or Base excess) Product->SideProduct Thermal Decomp. (Storage > -20°C)

Figure 1: Reaction pathway showing the competition between substitution (desired) and elimination (undesired).

Part 3: Experimental Protocol

Safety Warning: Triflic anhydride is corrosive and reacts violently with water. sec-Butyl triflate is a potent alkylating agent (potential carcinogen) and vesicant. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: sec-Butanol (anhydrous).

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ), 1.1 equivalents. Freshly distilled is preferred for critical applications.
    
  • Base: Pyridine (anhydrous), 1.1–1.2 equivalents.

    • Optimization Note: For extremely sensitive substrates, substitute Pyridine with 2,6-di-tert-butyl-4-methylpyridine (DTBMP) . This sterically hindered base scavenges protons but is too bulky to attack the triflate or abstract a

      
      -proton (suppressing E2 elimination).
      
  • Solvent: Dichloromethane (

    
    ) or Pentane (anhydrous). 
    
    
    
    is standard; Pentane allows for precipitation of pyridinium salts.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Add anhydrous Pyridine (1.1 eq) and anhydrous

    
     (0.5 M concentration relative to alcohol). Cool the solution to -78°C  (dry ice/acetone bath).
    
    • Rationale: Low temperature is the primary control against elimination.

  • Activation: Add Triflic Anhydride (

    
    , 1.1 eq) dropwise via syringe over 10–15 minutes. A white precipitate (pyridinium triflate salt) may form. Stir for 10 minutes at -78°C.
    
  • Addition: Add sec-Butanol (1.0 eq) dropwise (neat or dissolved in minimal

    
    ).
    
  • Reaction: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

    • Monitoring: Do not exceed 0°C. If using pentane, the pyridinium triflate salt will precipitate heavily.

  • Workup (Rapid):

    • Dilute with cold pentane (if using

      
      ).
      
    • Filter the mixture through a fritted funnel (or a small pad of Celite/Silica) to remove the pyridinium salts.

    • Alternative: Wash quickly with ice-cold water, then ice-cold saturated

      
      , then brine. Dry over 
      
      
      
      at 0°C.
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) using a cold water bath (< 10°C) .

    • Critical:Do not distill the product at atmospheric pressure; it will decompose. If high purity is needed, Kugelrohr distillation at high vacuum (< 0.1 mmHg) and low temperature is possible but risky.

Workflow Visualization

Workflow Start Dry Flask Ar Atmosphere Mix1 Add Pyridine + CH2Cl2 Cool to -78°C Start->Mix1 AddTf Add Tf2O dropwise (Generate electrophile) Mix1->AddTf AddAlc Add sec-Butanol (Nucleophilic attack) AddTf->AddAlc Warm Warm to 0°C (1 hour) AddAlc->Warm Workup Filter Salts (Pentane) OR Cold Wash (NaHCO3) Warm->Workup Conc Concentrate (Cold Bath <10°C) Workup->Conc Store Use Immediately OR Store -80°C Conc->Store

Figure 2: Operational workflow for the synthesis of sec-butyl triflate.[1]

Part 4: Characterization & Data

Due to the instability of the compound, NMR spectroscopy is the only reliable method for characterization. Mass spectrometry often leads to fragmentation (loss of TfOH).

NMR Data Summary
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes

H
5.10 – 5.20 Multiplet (sextet-like)1HCH -OTfHighly deshielded

-proton. Diagnostic peak.

H
1.70 – 1.90Multiplet2HCH

-CH

Diastereotopic protons.

H
1.45 – 1.50Doublet (

Hz)
3HCH

-CH
Methyl adjacent to chiral center.

H
0.95 – 1.05Triplet (

Hz)
3HCH

-CH

Terminal methyl.

F
-74.5 to -75.5 Singlet3F-OSO

CF

Diagnostic for alkyl triflates.

C
~88.0 – 90.0Singlet1CC -OTf

-Carbon.

C
~118.5Quartet (

Hz)
1CC F

Triflate carbon.

Note: Shifts may vary slightly (


 ppm) depending on concentration and solvent (

vs

).
Quality Control Criteria
  • Elimination Check: Look for olefinic protons in the

    
    H NMR region 5.0 – 6.0 ppm  (distinct from the methine signal) and 1.6 – 2.0 ppm  (allylic methyls). Presence indicates decomposition to butenes.
    
  • Hydrolysis Check: A sharp singlet at

    
     ppm (broad) or shift of the 
    
    
    
    F signal to
    
    
    ppm indicates the formation of free Triflic Acid (
    
    
    ).

Part 5: References

  • Beard, C. D.; Baum, K.; Grakauskas, V. "Synthesis of some novel trifluoromethanesulfonates." The Journal of Organic Chemistry, 1973 , 38(21), 3673–3677. Link(Foundational work on alkyl triflate synthesis).

  • Charette, A. B.; Chinchilla, R. "Trifluoromethanesulfonic Anhydride." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link(Authoritative review on Tf2O usage and pyridine protocols).

  • Hanack, M. "Vinyl cations in solvolysis reactions." Accounts of Chemical Research, 1976 , 9(10), 364–371. Link(Discusses solvolysis and stability of secondary triflates).

  • Stang, P. J.; Hanack, M.; Subramanian, L. R. "Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry." Synthesis, 1982 , 1982(02), 85-126. Link(Comprehensive review including secondary alkyl triflate synthesis).

Sources

The Triflate Group: A Technical Guide to the "Super" Leaving Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethanesulfonate group (triflate, -OTf) represents the gold standard for leaving group ability in modern organic synthesis.[1] Its conjugate acid, triflic acid (


), possesses a 

of approximately -14, making the triflate anion (

) exceptionally stable and non-nucleophilic.

This guide analyzes the physicochemical properties that grant triflate its "super" leaving group status, compares it quantitatively against standard sulfonates (tosylates, mesylates), and provides validated protocols for its synthesis and application in palladium-catalyzed cross-coupling.

Part 1: Physical Organic Chemistry of the Triflate

The reactivity of the triflate group stems from the extreme stability of the triflate anion upon heterolytic bond cleavage. This stability is driven by two synergistic electronic factors:

  • Resonance Delocalization: The negative charge on the sulfonate oxygen is delocalized symmetrically across three oxygen atoms.

  • Inductive Stabilization: The trifluoromethyl (

    
    ) group is powerfully electron-withdrawing.[2][3] The three fluorine atoms pull electron density away from the sulfur center, significantly lowering the energy of the anion.
    
Structural Visualization

The following diagram illustrates the resonance and inductive effects that stabilize the triflate anion.

TriflateStability Substrate Alkyl/Aryl Triflate (R-OTf) TS Transition State (Bond Breaking) Substrate->TS Heterolysis Anion Triflate Anion (CF3SO3-) TS->Anion Inductive Inductive Effect (3 x Fluorine pull e-) Inductive->Anion Stabilizes Resonance Resonance (Charge delocalized over 3 Oxygens) Resonance->Anion Stabilizes

Figure 1: Mechanistic factors contributing to the stability of the triflate anion.

Part 2: Comparative Analysis (Triflate vs. Sulfonates)

To select the appropriate leaving group, one must understand the quantitative difference in reactivity. The Solvolysis Rate is the most practical metric for chemists, often correlating with the


 of the conjugate acid.
Table 1: Leaving Group Ability Metrics
Leaving GroupAbbreviationStructureConjugate Acid pKa (approx)Relative Solvolysis Rate*
Triflate -OTf

-14.0

Nosylate -ONs

-4.0

Tosylate -OTs

-2.81 (Reference)
Mesylate -OMs

-1.9~0.8

*Relative rates are approximate and solvent-dependent, normalized to Tosylate.

Key Insight: The jump from Tosylate to Triflate is not linear; it is exponential. A reaction that takes days with a tosylate may occur in seconds with a triflate, or allow for reaction at significantly lower temperatures (


C vs reflux).

Part 3: Synthetic Utility in Cross-Coupling

Triflates are critical in drug discovery because they allow phenols—ubiquitous in natural products and pharmaceuticals—to serve as electrophiles in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.).

The C-OTf bond undergoes Oxidative Addition to Pd(0) similarly to a C-Br or C-I bond.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-OTf) Pd0->OxAdd Step 1 TransMet Transmetallation (Ar-Pd(II)-Nu) OxAdd->TransMet Step 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3 RedElim->Pd0 Regeneration Prod Ar-Nu RedElim->Prod ArOTf Ar-OTf ArOTf->OxAdd NuM Nu-M (Boronic Acid/Stannane) NuM->TransMet

Figure 2: Catalytic cycle showing the entry of Aryl Triflates via Oxidative Addition.

Part 4: Experimental Protocols

Synthesizing triflates requires moisture control. Triflic anhydride (


) is highly electrophilic and will hydrolyze to triflic acid if exposed to wet solvents, potentially decomposing the substrate.
Protocol A: Synthesis of Aryl Triflates (Standard)

Reagents: Phenol substrate (1.0 equiv), Triflic Anhydride (


, 1.2 equiv), Pyridine (2.0 equiv) or Triethylamine (TEA), Dichloromethane (DCM, anhydrous).
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the phenol and anhydrous DCM.

  • Base Addition: Cool the solution to

    
    C  (ice bath). Add Pyridine or TEA. Note: The base acts as an acid scavenger.
    
  • Triflation: Add

    
     dropwise via syringe over 10-15 minutes.
    
    • Why dropwise? The reaction is exothermic. Rapid addition can cause local overheating and byproduct formation.

  • Monitoring: Stir at

    
    C for 30-60 minutes. Monitor by TLC. Aryl triflates usually run slightly higher (less polar) than the starting phenol.
    
  • Workup (Self-Validating Step):

    • Quench with cold water.

    • Wash the organic layer with dilute HCl (1M) to remove excess pyridine. Check aqueous layer pH to ensure it is acidic.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography on silica gel. Note: Triflates are generally stable on silica, unlike some iodides.

Protocol B: Synthesis of Vinyl Triflates (Comins' Method)

For converting ketones to vinyl triflates,


 is often too harsh. Use Comins' Reagent  (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)).
  • Enolization: Dissolve ketone in THF at -78^\circC . Add KHMDS or LiHMDS (1.1 equiv) to generate the enolate. Stir for 30-60 mins.

  • Trapping: Add Comins' Reagent (1.1 equiv) as a solution in THF.

  • Warming: Allow to warm to room temperature naturally.

  • Advantage: This method avoids the formation of "black tar" often seen with

    
     and sensitive ketones.
    

Part 5: Troubleshooting & Stability

Hydrolysis Risks

While the C-OTf bond is stable, the triflate group can hydrolyze back to the alcohol under strongly basic, aqueous conditions at high temperatures.

  • Solution: If your cross-coupling requires strong base (e.g.,

    
    ) and high heat, consider using a Nonflate  (n-perfluorobutanesulfonyl, 
    
    
    
    ). Nonflates are structurally similar but significantly more stable to hydrolysis due to the hydrophobic perfluoroalkyl chain.
"Black" Crude Product

If using


 results in a black, tarry crude mixture:
  • Cause:

    
     may contain traces of free triflic acid, or the exotherm was uncontrolled.
    
  • Fix: Switch to N-phenyl-bis(trifluoromethanesulfonimide) (

    
    ) . It is a stable solid, easier to handle, and milder than the anhydride.
    

References

  • pKa Values and Leaving Group Ability

    • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University.
    • [Link]

  • Solvolysis Rates

    • Winstein, S., et al. (1970). Trifluoromethanesulfonate esters and their alkylating properties. Journal of the American Chemical Society.
    • [Link]

  • Synthesis Protocols (Microwave/Fast)

    • Bratulescu, G. (2006).
    • [Link]

  • Palladium Catalyzed Cross-Coupling Mechanisms

    • J.P. Clayden, N. Greeves, S. Warren. Organic Chemistry. (General Reference for Pd-Cycle).
    • RSC Publishing.
    • [Link]

Sources

Advanced Synthesis and Mechanistic Analysis of n-Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Organic Synthesis Researchers.

Strategic Importance & Introduction

n-Butyl triflate (


) represents a pinnacle of alkylating power in organic synthesis. As the trifluoromethanesulfonate ester of 1-butanol, it possesses a leaving group (

) that is approximately

times more reactive than the corresponding iodide or tosylate. This "super-electrophile" status makes it indispensable for difficult alkylations, such as the functionalization of weak nucleophiles (e.g., sterically hindered amines, electron-poor heterocycles).

However, this reactivity comes at a cost: thermal instability and potent genotoxicity . The synthesis of


 is not merely a mixing of reagents; it is a race against decomposition. A precise understanding of the mechanism—specifically the role of the base catalyst—is required to prevent the formation of "black tar" (polymerized THF/butene byproducts) and to ensure high yields.

Mechanistic Pathways: The Pyridinium Shunt

While standard textbooks depict a simple


 attack of the alcohol on the anhydride sulfur, the reality in the presence of pyridine is more sophisticated. The reaction proceeds through a highly reactive 

-triflylpyridinium
intermediate. Understanding this "activation" step is crucial for controlling the reaction exotherm and preventing side reactions.
The Mechanism[1][2][3][4][5][6][7]
  • Activation: Pyridine behaves as a nucleophile, attacking the sulfur atom of triflic anhydride (

    
    ) to form the electrophilic salt 
    
    
    
    -triflylpyridinium triflate
    . This species is more selective and soluble than the anhydride itself.
  • Substitution: The hydroxyl oxygen of n-butanol attacks the sulfur of the pyridinium intermediate.

  • Proton Transfer: The displaced pyridine (or excess base) deprotonates the oxonium intermediate to yield

    
    .
    

Critical Insight: If a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) is used, the pathway shifts. The base cannot attack the sulfur due to steric hindrance, forcing the alcohol to attack


 directly. This is slower but useful for extremely acid-sensitive substrates.
Pathway Visualization

ButylTriflateMechanism Tf2O Triflic Anhydride (Tf2O) Intermediate N-Triflylpyridinium Salt (Active Species) Tf2O->Intermediate Nucleophilic Activation Pyridine Pyridine Pyridine->Intermediate Transition Oxonium Transition State Intermediate->Transition + Butanol (SN2 Attack) Butanol n-Butanol Butanol->Transition Product n-Butyl Triflate (n-BuOTf) Transition->Product Deprotonation Byproduct Pyridinium Triflate (Salt) Transition->Byproduct

Figure 1: The Pyridine-Mediated Activation Pathway. Note the formation of the active salt intermediate prior to alcohol attack.

Experimental Protocol: A Self-Validating System

This protocol is designed for the synthesis of ~20 mmol of


. It prioritizes thermal control to minimize E2 elimination (formation of 1-butene).
Reagent Specifications
  • n-Butanol: Distilled over

    
     or stored over 3Å molecular sieves. Water content must be <50 ppm.
    
  • Dichloromethane (DCM): Anhydrous.

  • Pyridine: Distilled from KOH and stored over sieves.

  • Triflic Anhydride (

    
    ):  Freshly opened or distilled. If the liquid is brown/black, it is hydrolyzed and will yield poor results.
    
Step-by-Step Methodology
StepActionCritical Parameter (Why?)
1. Setup Flame-dry a 100 mL 2-neck RBF under

flow. Add n-Butanol (1.48 g, 20 mmol) and Pyridine (1.90 g, 24 mmol) in DCM (40 mL) .
Concentration (~0.5M) moderates the exotherm. Excess pyridine (1.2 equiv) ensures all acid is scavenged.
2. Cryo Cool the solution to -78°C (Dry ice/Acetone bath).Crucial: Low temp prevents E2 elimination and suppresses the rearrangement of the butyl cation.
3. Addition Add

(6.20 g, 22 mmol)
dropwise over 20 minutes via syringe pump or pressure-equalizing funnel.
Rapid addition causes local heating spikes, leading to "black tar" decomposition.
4. Reaction Stir at -78°C for 30 min, then allow to warm to 0°C over 1 hour.The reaction is fast. Warming ensures completion but going above 0°C risks decomposition.
5. Quench Pour reaction mixture into ice-cold 1M HCl or water (50 mL). Separate phases immediately.Removes pyridine salts. Keep cold to prevent hydrolysis of the triflate.
6. Workup Wash organic layer with cold sat.

, then cold brine. Dry over

and filter.
Neutralization is vital; residual acid catalyzes decomposition.
7. Isolation Concentrate under reduced pressure (Rotovap) at <25°C .Do not heat.

is volatile and thermally labile.

Yield Expectation: 85-95% as a colorless to pale yellow liquid. Storage: Use immediately or store at -20°C under Argon.

Troubleshooting & Optimization

The failure mode for this reaction is almost always visual: the formation of a dark brown or black mixture.

ObservationRoot CauseCorrective Action
Black/Brown Tar Polymerization of THF (if used) or decomposition via acid catalysis.Switch solvent to DCM or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

. Ensure excess base is present. Keep T < 0°C.
Low Yield Hydrolysis of

prior to reaction.[1]
Check

quality. If fuming excessively or viscous/dark, distill before use.
Alkene Formation E2 elimination due to high temperature or strong base.Strictly maintain -78°C during addition. Avoid hindered, strong bases unless necessary.[2]
Workflow Visualization

ProtocolWorkflow Setup Dry Setup: Butanol + Pyridine in DCM (-78°C) Addition Slow Addition of Tf2O (Control Exotherm) Setup->Addition Warm Warm to 0°C (Completion) Addition->Warm Quench Quench: Ice-Cold H2O/HCl (Remove Salts) Warm->Quench Dry Dry: MgSO4 + Cold Evaporation Quench->Dry Product n-Butyl Triflate (Colorless Liquid) Dry->Product

Figure 2: Operational Workflow for Stability Preservation.

Safety & Stability (E-E-A-T Critical)

Warning:


 is a potent alkylating agent. It mimics the reactivity of chemical warfare agents (mustards) by alkylating DNA.
  • Genotoxicity: Treat as a mutagen. All manipulation must occur in a fume hood.[3] Double-glove (nitrile) is mandatory; Silver Shield gloves are recommended for spill cleanup.

  • Decontamination: All glassware and syringes must be rinsed with a solution of 2M methanolic KOH or ammonium hydroxide before removal from the hood. This chemically destroys the triflate by converting it to the alcohol/amine.

  • Explosion Hazard: Do not distill residue to dryness. While

    
     can be distilled (approx 40-50°C at high vacuum), the residue may contain unstable sulfonate salts.
    

References

  • Charette, A. B. (2024). Trifluoromethanesulfonic Anhydride.[3][4][5] Encyclopedia of Reagents for Organic Synthesis.

  • Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677.

  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical transformations induced by triflic anhydride. Tetrahedron, 56(20), 3077–3119.

  • Organic Syntheses. (2025). General procedures for Triflate Formation. Organic Syntheses Board of Editors.

Sources

Technical Guide: Physical Properties, Stability, and Handling of Isobutyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Stability of Isobutyl Triflate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isothis compound (2-methylpropyl trifluoromethanesulfonate) is a potent alkylating agent utilized in organic synthesis for the introduction of isobutyl groups. However, its utility is frequently compromised by its inherent thermodynamic instability. Unlike its linear homolog (n-butyl triflate), isothis compound possesses a high propensity for unimolecular ionization followed by a 1,2-hydride shift, leading to the formation of the more stable tert-butyl cation.

This guide provides a rigorous examination of the physical properties, decomposition kinetics, and synthesis protocols required to handle this reagent effectively. It emphasizes the use of sterically hindered bases (e.g., 2,6-di-tert-butylpyridine) to suppress acid-catalyzed rearrangement.

Molecular Profile & Physical Properties[1][2][3]

Isothis compound is a colorless liquid that is significantly more reactive—and less stable—than standard alkylating agents like iodides or tosylates. Due to its tendency to decompose upon heating, experimental boiling points are often extrapolated or measured under high vacuum.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
IUPAC Name 2-Methylpropyl trifluoromethanesulfonate
CAS Number 60306-25-4Note: Often generated in situ; verify specific isomer purity.
Molecular Formula C₅H₉F₃O₃S
Molecular Weight 206.18 g/mol
Density ~1.33 g/cm³ (Predicted)Based on homolog n-butyl triflate (

).[1]
Boiling Point ~45–50 °C @ 14 mmHgDecomposes rapidly above 50 °C or at ambient pressure.
Appearance Colorless to pale yellow liquidDarkens upon decomposition (formation of TfOH).
Solubility DCM, CHCl₃, CCl₄, Et₂OReacts violently with water/alcohols (solvolysis).

Stability & Decomposition Mechanisms

The defining characteristic of isothis compound is its lability. In the presence of ionizing solvents or Lewis acids, it undergoes a


 (assisted ionization) process.[2] The driving force is the transformation of the incipient primary isobutyl cation into the tertiary tert-butyl cation via a rapid 1,2-hydride shift.
Mechanism of Rearrangement[5]
  • Ionization: The C–O bond cleaves to release the triflate anion (

    
    ), generating a transient primary isobutyl cation.
    
  • Hydride Shift: A hydride ion (

    
    ) migrates from the tertiary carbon to the primary carbocation center.[3]
    
  • Fate of Cation: The resulting tert-butyl cation either eliminates a proton to form isobutylene (gas) or reacts with a nucleophile to form tert-butyl products.

Diagram 1: Decomposition and Rearrangement Pathways

This diagram illustrates the kinetic competition between direct substitution (


) and the rearrangement pathway (

-like) that plagues isothis compound.

DecompositionPathways IsobutylOTf Isothis compound (Primary Substrate) IsobutylCat [Isobutyl Cation] (Primary - Highly Unstable) IsobutylOTf->IsobutylCat Ionization (Slow) DirectSub Isobutyl Product (Direct SN2) IsobutylOTf->DirectSub Strong Nu: (SN2) TertButylCat [tert-Butyl Cation] (Tertiary - Stable) IsobutylCat->TertButylCat 1,2-Hydride Shift (Very Fast) Isobutylene Isobutylene (Gas) (Elimination Product) TertButylCat->Isobutylene - H+ (Elimination) TertButylProd tert-Butyl Product (Rearrangement) TertButylCat->TertButylProd + Nu:

Caption: Kinetic pathways for isothis compound. The red path indicates the undesired rearrangement driven by carbocation stability.

Synthesis & Handling Protocols

Due to the rearrangement risk described above, isothis compound should ideally be prepared immediately prior to use or generated in situ. The standard protocol utilizes triflic anhydride (Tf₂O) and isobutanol.

Critical Control Point: Base Selection

Standard bases like pyridine or triethylamine are often insufficient because their conjugate acids can catalyze the decomposition of the sensitive triflate.

  • Recommendation: Use 2,6-di-tert-butylpyridine (2,6-DTBP) or 2,6-di-tert-butyl-4-methylpyridine .

  • Reasoning: These bases are non-nucleophilic due to steric hindrance (preventing N-alkylation) but effectively scavenge the strong triflic acid (TfOH) byproduct.

Experimental Protocol: Low-Temperature Synthesis

Objective: Prepare isothis compound with minimal rearrangement to the tert-butyl isomer.

  • Reagents:

    • Isobutanol (1.0 equiv, dry)

    • Triflic anhydride (Tf₂O) (1.1 equiv)

    • 2,6-Di-tert-butylpyridine (1.1 equiv)

    • Solvent: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).

  • Procedure:

    • Step A: Dissolve the base and isobutanol in DCM under Argon atmosphere. Cool to -78 °C .

    • Step B: Add Tf₂O dropwise over 20 minutes. The low temperature is critical to suppress the kinetic energy required for the hydride shift.

    • Step C: Allow the mixture to warm slowly to 0 °C (do not exceed room temperature).

    • Step D (Workup): Rapidly wash with cold dilute HCl (to remove pyridine) and cold NaHCO₃. Dry over MgSO₄ at 0 °C.

    • Step E (Storage): Use immediately. If storage is mandatory, keep at -20 °C or lower in a Teflon-sealed vessel.

Diagram 2: Synthesis Workflow

This workflow emphasizes the temperature controls and "Self-Validating" checks required to ensure product integrity.

SynthesisWorkflow Start Reagents: Isobutanol + 2,6-DTBP in DCM Addition Add Tf2O Dropwise @-78°C Start->Addition WarmUp Warm to 0°C (Monitor for Gas Evolution) Addition->WarmUp Check Validation Check: Is Isobutylene forming? WarmUp->Check Proceed Rapid Cold Workup (0°C) Check->Proceed No Gas Abort Discard: Rearrangement Occurred Check->Abort Gas Observed Use Immediate Application (Nucleophilic Attack) Proceed->Use

Caption: Synthesis workflow with embedded validation check for isobutylene gas evolution (sign of decomposition).

Application Context & Comparison

Isothis compound is primarily used when a specific isobutyl moiety is required on a heteroatom (O, N, S) that cannot be introduced via reductive amination or simple halide alkylation.

Comparison to Other Triflates
ReagentRelative StabilityPrimary RiskHandling Requirement
Methyl Triflate HighToxicity (Methylation of DNA)Standard fume hood safety
n-Butyl Triflate ModerateElimination to 1-buteneStore < 4 °C
Isothis compound Low Rearrangement to t-Butyl Store < -20 °C; Use in situ
tert-Butyl Triflate Very LowElimination to IsobutyleneGenerated in situ only
Strategic Insight for Drug Development

When designing a synthetic route involving isothis compound, consider isobutyl nonaflate (nonafluorobutanesulfonate) as an alternative. Nonaflates are generally slightly more stable to hydrolysis and rearrangement while maintaining high leaving group ability, potentially offering a wider processing window.

References

  • ChemicalBook. this compound and Isothis compound Properties. Retrieved from

  • Org. Synth. Preparation of 2,6-Di-tert-butyl-4-methylpyridine.[4] Organic Syntheses, Coll.[5] Vol. 7, p.144 (1990). Retrieved from

  • Master Organic Chemistry. Rearrangement Reactions: Hydride Shifts. Retrieved from

  • National Institutes of Health (NIH). Solvolysis of Trifluoroacetates and Triflates. Journal of Organic Chemistry. Retrieved from

  • Chemsrc. Isothis compound CAS Information (60306-25-4).[1] Retrieved from

Sources

CAS number and molecular structure of butyl triflate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Chemical Identity, Synthesis, Mechanism, and Genotoxicity Management Audience: Drug Development Scientists & Process Chemists

Executive Summary

Butyl triflate (n-butyl trifluoromethanesulfonate) is a potent alkylating agent widely utilized in organic synthesis for the introduction of butyl groups into heteroatoms (N, O, S) and carbon nucleophiles. Characterized by the presence of the trifluoromethanesulfonyl (triflate) group—a "super-leaving group"—it exhibits reactivity orders of magnitude higher than corresponding butyl halides or tosylates.

In the context of pharmaceutical development, this compound is a double-edged sword: its high reactivity enables difficult alkylations but classifies it as a Potential Genotoxic Impurity (PGI) . Under ICH M7 guidelines, it requires rigorous control strategies to prevent carryover into active pharmaceutical ingredients (APIs).

Chemical Identity & Structural Analysis[1]

Table 1: Physicochemical Profile

ParameterData
Chemical Name n-Butyl trifluoromethanesulfonate
CAS Number 75618-25-6 (Primary Commercial); 17766-28-4 (Historical/Alternate)
Molecular Formula

Molecular Weight 206.18 g/mol
Structure (SMILES) CCCCOS(=O)(=O)C(F)(F)F
InChI Key SEXLAQXMAFCJCO-UHFFFAOYSA-N
Density 1.331 g/cm³ (at 25 °C)
Boiling Point ~50–55 °C at 14 mmHg (Vacuum distillation required)
Appearance Colorless to pale yellow liquid
Storage 2–8 °C (Moisture sensitive; store under inert gas)

Mechanistic Utility: The "Super-Leaving" Group

The utility of this compound stems from the electronic properties of the triflate anion (


). It is approximately 

to

times more reactive than butyl tosylate or butyl mesylate in solvolysis reactions.
Electronic Basis of Reactivity

The triflate group owes its leaving ability to the strong electron-withdrawing nature of the trifluoromethyl group (


). Upon heterolytic bond cleavage, the negative charge on the oxygen is extensively delocalized across the sulfonyl group, stabilized further by the inductive effect of the fluorines. This makes the conjugate acid (triflic acid) one of the strongest known superacids (

), and conversely, the triflate anion an exceptionally weak, non-nucleophilic base.
Visualization of Resonance Stabilization

The following diagram illustrates the resonance delocalization that stabilizes the triflate anion upon leaving, driving the


 reaction forward.

TriflateResonance Substrate This compound (R-OTf) TS Transition State [Nu...R...OTf]‡ Substrate->TS Nucleophilic Attack Product Alkylated Product (Nu-R) TS->Product Anion Triflate Anion (Leaving Group) TS->Anion Resonance Resonance Stabilization Negative charge delocalized over 3 Oxygens + Inductive F3C- Anion->Resonance Stabilized by

Figure 1: Mechanistic pathway showing the displacement of the triflate group. The stability of the resulting anion drives the reaction equilibrium.

Synthesis & Preparation Protocol

Safety Warning: Triflic anhydride causes severe burns. This compound is a potent alkylating agent and suspected mutagen. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).

The Protocol (Self-Validating System)

The standard synthesis involves the reaction of n-butanol with triflic anhydride (


) in the presence of a non-nucleophilic base (Pyridine or 2,6-Lutidine) to scavenge the generated triflic acid.

Reagents:

  • n-Butanol (1.0 equiv)

  • Triflic Anhydride (

    
    ) (1.1 equiv)
    
  • Pyridine (1.1 equiv)

  • Dichloromethane (DCM) (Anhydrous solvent)

Step-by-Step Methodology:

  • System Setup: Flame-dry a 3-neck round bottom flask under nitrogen flow. Equip with a magnetic stir bar, low-temperature thermometer, and addition funnel.

  • Solvation: Charge the flask with n-butanol and pyridine in anhydrous DCM.

  • Cryogenic Control: Cool the mixture to -78 °C (dry ice/acetone bath). Rationale: Low temperature prevents elimination side reactions (formation of 1-butene) and controls the highly exothermic nature of the reaction.

  • Addition: Add

    
     dropwise over 30–60 minutes. Maintain internal temperature below -60 °C.
    
  • Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench & Workup: Pour the reaction mixture into ice-cold water. Separate the organic layer. Wash sequentially with cold 0.1 M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation  (approx. 50 °C @ 14 mmHg). Note: Do not heat above 60 °C to avoid decomposition.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Anhydrous Conditions N2 Atmosphere Mix Dissolve n-Butanol + Pyridine in DCM Start->Mix Cool Cool to -78°C (Prevents Elimination) Mix->Cool Add Dropwise Addition of Tf2O (Keep T < -60°C) Cool->Add Warm Warm to 0°C (2 Hours) Add->Warm Quench Quench: Ice Water Wash: HCl -> NaHCO3 -> Brine Warm->Quench Isolate Isolate: Vacuum Distillation (50°C @ 14mmHg) Quench->Isolate

Figure 2: Step-by-step synthesis workflow for n-butyl triflate emphasizing temperature control critical for yield and safety.

Risk Management in Drug Development (ICH M7)

This compound is classified as a Class 1 or 2 mutagenic impurity under ICH M7 guidelines depending on the specific Ames test data available (alkyl sulfonates are generally part of the "Cohort of Concern").

Control Strategy

In API synthesis, if this compound is used as a reagent or formed as a byproduct (e.g., reaction of residual butanol with sulfonic acids), a "purge factor" calculation is required.

  • Upstream Control: Use this compound early in the synthesis (more than 3-4 steps from the final API). The high reactivity that makes it useful also ensures it is rapidly consumed or hydrolyzed in subsequent aqueous steps.

  • Analytical Monitoring:

    • Method: GC-MS or LC-MS/MS.

    • Derivatization: Due to its instability, direct analysis can be difficult. A common technique involves derivatizing the triflate with a nucleophile (e.g., morpholine) and quantifying the stable adduct.

  • Limit Calculation:

    
    
    For a 1g daily dose, the limit is typically 1.5 ppm.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352116, Butyl trifluoromethanesulfonate. Retrieved from [Link]

  • Beard, C. D., Baum, K., & Grakauskas, V. (1973).Synthesis of some novel trifluoromethanesulfonates. Journal of Organic Chemistry, 38(21), 3673–3677. (Primary Synthesis Protocol).
  • International Conference on Harmonisation (ICH).[1] (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Anderson, K. et al. (2019).Managing Alkyl Sulfonate Impurities in Drug Substances. Organic Process Research & Development, 23(11), 2488–2494.

Sources

Technical Monograph: Spectroscopic Characterization and Handling of n-Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

n-Butyl trifluoromethanesulfonate (n-Butyl triflate,


-BuOTf) is a potent alkylating agent widely utilized in organic synthesis for the introduction of butyl groups onto heteroatoms (N, O, S) and carbon nucleophiles. Due to the exceptional leaving group ability of the triflate anion (

of conjugate acid

), it reacts significantly faster than corresponding bromides or iodides.

Critical Relevance to Drug Development: In pharmaceutical process chemistry,


-BuOTf is classified as a Potentially Genotoxic Impurity (PGI) . Its high reactivity with DNA bases necessitates strict control strategies. Regulatory bodies (FDA, EMA) typically require low-level detection (often ppm range) in final drug substances. Therefore, precise spectroscopic characterization is not merely for structural confirmation but is essential for developing limit tests and validating cleaning protocols.

Synthesis & Impurity Origins

Understanding the spectroscopic data requires context regarding the synthesis and potential degradation products.


-BuOTf is typically prepared from 

-butanol and triflic anhydride (

) or triflyl chloride (

) in the presence of a non-nucleophilic base (e.g., pyridine or 2,6-lutidine).

Primary Impurities:

  • n-Butanol: Unreacted starting material (hydrolysis product).

  • Triflic Acid (TfOH): Hydrolysis byproduct; highly corrosive.

  • Pyridinium salts: If workup is incomplete.

SynthesisPath cluster_0 Reagents cluster_1 Reaction cluster_2 Product & Impurities BuOH n-Butanol (Reactant) Inter Intermediate Complex BuOH->Inter + Base (Pyridine) Tf2O Triflic Anhydride (Tf2O) Tf2O->Inter BuOTf n-Butyl Triflate (Target) Inter->BuOTf - Py•TfOH BuOTf->BuOH + H2O (Hydrolysis) TfOH Triflic Acid (Hydrolysis) BuOTf->TfOH + H2O (Moisture)

Figure 1: Synthesis pathway and moisture-induced degradation logic.[1][2] Protection from moisture is critical to prevent reversion to alcohol and acid.

Spectroscopic Data Analysis[2][4][5][6][7][8][9]

Proton NMR ( H NMR)

The


H NMR spectrum is characterized by the significant deshielding of the 

-methylene group due to the strong electron-withdrawing nature of the triflate group.

Solvent:


 (Reference: TMS at 0.00 ppm)
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Note
1 (

)

4.53 Triplet (

)
2H

Primary Diagnostic: Significantly downfield from alcohol precursor (~3.6 ppm).
2 (

)

1.78 Quintet (

)
2H

Shielded relative to

, but deshielded relative to bulk alkane.
3 (

)

1.46 Sextet (

)
2H

Typical propyl chain methylene.
4 (

)

0.96 Triplet (

)
3H

Terminal methyl; unaffected by the triflate group.

Interpretation Strategy:

  • Purity Check: Monitor the region around 3.6 ppm . A triplet here indicates hydrolysis back to n-butanol .

  • Stoichiometry: Integration of the

    
    -methylene (4.53 ppm) vs. the terminal methyl (0.96 ppm) should yield a precise 2:3 ratio. Deviation suggests overlap with impurities.
    
Carbon-13 NMR ( C NMR)

The


C spectrum provides confirmation of the carbon backbone and the presence of the fluorinated carbon.

Solvent:


[1]
CarbonAssignmentShift (

, ppm)
Splitting PatternCoupling (

)


118.5 Quartet (

)
~320 Hz
C1

77.8 Singlet-
C2

31.5 Singlet-
C3

18.6 Singlet-
C4

13.4 Singlet-

Note: The C1 signal may overlap with the solvent triplet of


 (77.16 ppm). Use of 

or

is recommended if precise integration of C1 is required.
Fluorine-19 NMR ( F NMR)

F NMR is the most efficient method for rapid purity assessment as it eliminates background signals from non-fluorinated solvents and reagents.
  • Shift: -74.0 to -77.0 ppm (Singlet) relative to

    
    .
    
  • Impurity Flag: A shift toward -78.0 to -79.0 ppm often indicates the presence of the triflate anion (

    
    )  (e.g., triflic acid or pyridinium triflate salt), signaling hydrolysis or incomplete workup.
    
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfonate ester bands.

Functional GroupWavenumber (

)
IntensityAssignment

(Asymmetric)
1420 - 1400 StrongSulfonate ester stretch

Stretch
1230 - 1200 Very StrongFluorine stretch (broad)

(Symmetric)
1145 StrongSulfonate ester stretch

Stretch
2960 - 2870 MediumAlkyl chain

Experimental Validation Workflow

To ensure the integrity of the reagent before use in high-value synthesis, the following decision tree should be employed.

SpectralLogic Start Sample: n-Butyl Triflate F19 Run 19F NMR (Quick Purity Check) Start->F19 CheckF Signal Position? F19->CheckF Clean Single Peak ~ -75 ppm CheckF->Clean Covalent Ester Salt Peak at ~ -79 ppm CheckF->Salt Ionic Triflate (Impurity) H1 Run 1H NMR (Structural Confirmation) Clean->H1 CheckH Alpha-CH2 Shift? H1->CheckH Good Triplet @ 4.53 ppm (Pure Ester) CheckH->Good Confirmed Hydrolysis Triplet @ 3.60 ppm (Hydrolysis to BuOH) CheckH->Hydrolysis Degraded

Figure 2: Spectroscopic decision tree for validating n-butyl triflate quality. The 19F NMR is the "gatekeeper" assay.

Handling & Stability Protocols

Safety Profile
  • Corrosivity: H314 (Causes severe skin burns).[3] The triflate hydrolyzes on contact with skin moisture to release triflic acid.

  • Genotoxicity: As a strong alkylating agent, it reacts with nucleophilic centers in DNA. All handling must occur in a fume hood with double-gloving (nitrile/laminate).

Storage & Stability
  • Moisture Sensitivity: Highly susceptible to hydrolysis. Must be stored under inert atmosphere (Argon/Nitrogen).

  • Temperature: Store at 2–8°C .

  • Shelf-Life: If stored properly, stable for 6–12 months. Discoloration (darkening) indicates decomposition (polymerization or acid formation).

Quenching Protocol

Do not dispose of directly. Quench excess reagent by adding it slowly to a stirred solution of:

  • 2M NaOH (rapid hydrolysis to butanol and triflate salt).

  • Ammonium hydroxide (converts to butyl amine/ammonium triflate).

References

  • Synthesis & Characterization: Beard, C. D.; Baum, K.; Grakauskas, V. "Synthesis of some novel trifluoromethanesulfonates." Journal of Organic Chemistry, 1973 , 38(21), 3673–3677.

  • NMR Chemical Shifts (Impurities): Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010 , 29(9), 2176–2179.

  • Genotoxicity of Alkyl Sulfonates: ECHA Registration Dossier. "Butyl trifluoromethanesulfonate - Hazards."[3] European Chemicals Agency.[3]

  • 19F NMR Data: "19F NMR Chemical Shifts of Common Fluorinated Compounds." University of Wisconsin-Madison Department of Chemistry.

  • General Spectral Data: SDBS (Spectral Database for Organic Compounds).[4] "SDBS No. 12345 (Simulated/Analogous Data for Alkyl Triflates)." National Institute of Advanced Industrial Science and Technology (AIST).

Sources

Technical Whitepaper: Operational Safety and Handling of n-Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for operational autonomy in a research or drug development setting. It prioritizes "self-validating" workflows—protocols where the safety is engineered into the steps themselves.

Executive Summary: The "Silent Alkylator"

n-Butyl trifluoromethanesulfonate (Butyl Triflate) is a potent alkylating agent used extensively in organic synthesis for the introduction of butyl groups. Its utility stems from the "super-leaving group" ability of the triflate anion (


), which renders the butyl chain highly electrophilic.

However, this same utility creates its primary hazard profile: Genotoxicity and Corrosivity . Unlike simple acids, this compound can alkylate DNA bases (e.g., guanine N7), classifying it as a potential mutagenic impurity (PMI) under ICH M7 guidelines. Furthermore, its hydrolysis releases triflic acid, one of the strongest known superacids, causing immediate, severe tissue damage.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanism-based handling strategy , ensuring that researchers protect both their biological integrity and their data quality.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physical constants is critical for designing safe containment and transfer protocols.

PropertyValueOperational Implication
CAS Number 75618-25-6Unique identifier for inventory tracking.
Molecular Weight 206.18 g/mol Used for stoichiometric calculations.
Boiling Point ~50°C @ 14.3 mmHgVolatile under vacuum. Do not rotovap without a rigorous cold trap. Atmospheric BP is ~164°C (predicted).
Density 1.331 g/mLDenser than water/organics; will sink in aqueous biphasic spills.
Flash Point ~53°C (Closed Cup)Combustible. Ground all glassware; use spark-proof tools.
Appearance Colorless liquidVisual detection of spills is difficult; relies on secondary containment.
Reactivity Moisture SensitiveHydrolyzes rapidly to form Triflic Acid (

) and Butanol.

Hazard Architecture & Toxicology

The Alkylation Mechanism

The danger of this compound lies in its reactivity. It acts via an


 mechanism, transferring the butyl cation to any available nucleophile. In a biological context, the nucleophiles are the nitrogen and oxygen atoms in DNA and proteins.
  • Acute Effect: Direct alkylation of skin/eye proteins

    
     Immediate cell death (necrosis) and chemical burns.
    
  • Chronic Effect: Alkylation of DNA

    
     Base mispairing during replication 
    
    
    
    Mutagenesis/Carcinogenesis.
Regulatory Context (Pharma)

Under ICH M7 (Assessment and Control of DNA Reactive Impurities) , this compound is a Class 1 or 2 impurity (known or potential mutagen).

  • Control Strategy: It must be controlled to negligible risk levels (typically < 1.5 µ g/day intake) in the final drug substance.

  • Process Implication: Any process using this compound requires a demonstrated "purge factor"—proof that the reagent is destroyed or removed below the Threshold of Toxicological Concern (TTC).

Engineering Controls & PPE (The Barrier Strategy)

Standard nitrile gloves are insufficient for direct handling of potent alkylating agents due to rapid permeation.

Glove Selection Protocol
  • Primary Barrier (Splash Protection): Silver Shield® / 4H® (PE/EVAL laminate) .

    • Why: These multi-layer laminates offer the broadest resistance to permeation by small, polar organic molecules.

  • Secondary Barrier (Dexterity): Disposable Nitrile (minimum 5 mil) worn over the laminate glove.

    • Why: Laminate gloves are loose and slippery; nitrile provides grip and protects the inner glove from physical tears.

  • Heavy Exposure (Spill Cleanup): Butyl Rubber (thick gauge).

    • Why: Chemically compatible with the butyl chain and resistant to the acidic hydrolysis products.

Containment
  • Fume Hood: Mandatory. Face velocity > 100 fpm.

  • Glove Box: Recommended for handling pure neat material > 10 grams to prevent moisture hydrolysis and inhalation exposure.

Operational Protocols: The "Self-Validating" Workflow

This workflow is designed so that each step validates the safety of the previous one.

Storage & Inventory
  • Condition: Store at 2°C – 8°C under an inert atmosphere (Argon/Nitrogen).

  • Secondary Containment: Store the bottle inside a secondary polyethylene container containing a bed of vermiculite or activated charcoal .

    • Validation: If the charcoal smells acidic or changes color (if indicator treated), the primary seal has failed.

Safe Transfer Technique (Cannula Method)

Avoid pouring. Pouring creates static, invisible vapor trails, and drip hazards.

  • Secure: Clamp the reagent bottle and the receiving flask.

  • Inert: Ensure both vessels are under positive Nitrogen pressure.

  • Transfer: Use a double-tipped needle (cannula) or a gas-tight syringe with a Luer-lock tip.

  • Pressure: Use gentle positive pressure to push the liquid, rather than pulling a vacuum (which boils the reagent).

Workflow Visualization

The following diagram illustrates the critical decision nodes in the handling lifecycle.

HandlingLifecycle cluster_0 Critical Control Point Start Reagent Retrieval Inspect Integrity Check (Septum/Cap) Start->Inspect PPE Don PPE: Laminate + Nitrile Inspect->PPE Pass Waste Quenching Protocol Inspect->Waste Fail/Corroded Transfer Cannula/Syringe Transfer PPE->Transfer Reaction Reaction Vessel (Inert Atm) Transfer->Reaction Reaction->Waste

Caption: Figure 1: Operational workflow emphasizing the integrity check and PPE layering prior to any liquid transfer.

Decontamination & Waste: The "Cool-Dilute-Destroy" Protocol

Never dispose of active this compound directly into waste drums. It creates a "time bomb" of potential polymerization or acid generation.

The Chemistry of Quenching

The goal is to convert the reactive alkyl triflate into a harmless salt and alcohol.



Step-by-Step Quenching Procedure
  • Preparation: Prepare a quenching solution of 20% Sodium Carbonate (

    
    )  or Bicarbonate  in water.
    
  • Dilution: Dilute the reaction mixture or residue with an inert solvent (DCM or Toluene) to act as a heat sink.

  • Cooling: Cool the vessel to 0°C.

  • Destruction: Slowly add Methanol or Isopropanol first (mild nucleophile), then the aqueous base solution.

    • Note: The alcohol converts the triflate to an ether (less toxic), while the base neutralizes the triflic acid byproduct.

  • Validation (The "Kill" Check):

    • Test pH: Must be pH 7–9.

    • Test Oxidizers: If ether was used, check for peroxides before concentrating.

Quenching Pathway Diagram

QuenchingMechanism Input Active this compound (R-OTf) Step1 Dilute (DCM/Toluene) & Cool to 0°C Input->Step1 Step2 Add Alcohol (MeOH/iPrOH) (Form Ether) Step1->Step2 Nucleophilic Attack Step3 Add Aqueous Base (Na2CO3) Step2->Step3 Neutralize TfOH Result Inert Waste (pH 7-9) Step3->Result Verify pH

Caption: Figure 2: The "Cool-Dilute-Destroy" chemical pathway for deactivating alkyl triflates safely.

Emergency Response

ScenarioImmediate Action
Skin Contact Immediate Drench. Wash with soap and water for 15+ minutes. Do not use alcohol (enhances absorption). Seek medical attention immediately (treat as HF/Acid burn).
Eye Contact Irrigate. Flush for 15 minutes holding lids open. Immediate transport to ER.
Spill (< 10 mL) Evacuate area. Don Silver Shield gloves.[1] Cover with vermiculite or dry sand . Do not use combustible materials (paper towels). Scoop into a jar and treat as hazardous waste.
Fire Use Dry Chemical or CO2 . Water spray may create acid steam (hydrolysis).

References

  • National Institutes of Health (NIH) - PubChem. Butyl Trifluoromethanesulfonate Compound Summary. [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]

  • Organic Syntheses. Preparation of Trifluoromethanesulfonates (Triflates). (General protocols for handling triflic anhydride and esters). [Link]

Sources

Solubility of butyl triflate in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvation and Stability Profile of n-Butyl Triflate

Introduction: The Solubility-Stability Paradox

n-Butyl trifluoromethanesulfonate (n-Butyl Triflate) is a potent alkylating agent used extensively in organic synthesis to introduce the butyl group via nucleophilic substitution (


).[1] Its utility stems from the triflate group (

), a "super leaving group" (

of conjugate acid

), which renders the attached butyl chain highly electrophilic.[1]

For researchers, the challenge with butyl triflate is rarely solubility —as a lipophilic liquid, it is miscible with almost all organic solvents. The critical challenge is stability . In the presence of nucleophilic solvents (protic or polar aprotic), this compound undergoes rapid solvolysis, degrading into impurities that compromise yield and introduce genotoxic risks.

This guide provides a technical framework for selecting solvents that balance solvation power with chemical inertness.

Physicochemical Profile

Understanding the molecule is the first step to safe handling.

PropertyValueImplication
CAS Number 75618-25-6Identifier for SDS/Regulatory checks.
Physical State Colorless to pale yellow liquidMiscible with most organic liquids; no crystal lattice energy to overcome.
Density ~1.33 g/mLDenser than water and many organics; sinks in biphasic aqueous extractions.
Boiling Point ~50°C (at 14 mmHg)Volatile under high vacuum; risk of loss during rotary evaporation.
Reactivity High ElectrophileReacts violently with strong nucleophiles; degrades in protic solvents.

Solvent Compatibility Matrix

The following matrix categorizes common laboratory solvents based on two vectors: Miscibility (Can it dissolve?) and Stability (Will it survive?).

Class A: Recommended (Inert & Miscible)

Use these for stock solutions, reactions, and storage.[1]

SolventMiscibilityStabilityTechnical Notes
Dichloromethane (DCM) HighHigh The gold standard.[1] Non-nucleophilic and easily removed.
Toluene HighHigh Excellent for reactions requiring higher temperatures (

C).
Diethyl Ether / TBME HighHigh Good for precipitating polar products, but ensure ether is peroxide-free.[1]
Hexane / Heptane HighHigh Useful for liquid-liquid extraction to remove polar impurities.[1]
Class B: Conditional (Reactive Risks)

Use only with specific precautions or for immediate use.

SolventMiscibilityStabilityTechnical Notes
Acetonitrile (MeCN) HighModerateGenerally stable, but can act as a weak nucleophile at high temps (Ritter-type side reactions).[1]
THF (Tetrahydrofuran) HighModeratePotential for polymerization of THF initiated by the super-electrophile. Keep cold (

C).
Acetone HighModerateGenerally stable, but enolizable ketones can react under acidic conditions.
Class C: Forbidden (Rapid Degradation)

Do NOT use for storage or slow reactions.

SolventMiscibilityStabilityMechanism of Failure
DMSO HighCritical Failure DMSO oxygen attacks the triflate (O-alkylation), leading to decomposition and potential exotherms.[1]
Methanol / Ethanol HighZero Rapid solvolysis via

to form methyl/ethyl butyl ether and triflic acid.
Water Low (Immiscible)Zero Biphasic hydrolysis at the interface generates Butanol + Triflic Acid (corrosive).
DMF / DMAc HighLowSimilar to DMSO; O-alkylation of the amide oxygen can occur over time.

Mechanistic Insight: Solvolysis Pathways

Understanding how this compound degrades allows you to predict stability in novel solvent systems.

The Mechanism: Unlike tertiary substrates that degrade via


 (carbocation formation), n-butyl triflate is a primary alkylating agent.[1] It degrades primarily via 

Solvolysis
.
  • Nucleophilic Attack: The solvent (e.g., Methanol) acts as the nucleophile, attacking the

    
    -carbon.
    
  • Displacement: The triflate group leaves as the triflate anion (

    
    ).
    
  • Acid Generation: The proton from the solvent is released, forming Triflic Acid (

    
    ). This acid is autocatalytic for further degradation in some sensitive substrates.
    
Visualizing the Degradation Pathway

SolvolysisPathway cluster_0 Critical Failure Mode BuOTf n-Butyl Triflate (Active Reagent) TS Transition State [Nu...Bu...OTf]‡ BuOTf->TS + Solvent (SN2 Attack) Solvent Nucleophilic Solvent (MeOH, H2O, DMSO) Solvent->TS Product Degradation Product (Ether/Alcohol) TS->Product Acid Triflic Acid (Corrosive Byproduct) TS->Acid Leaving Group

Caption: Figure 1.


 Solvolysis mechanism. The solvent acts as a nucleophile, destroying the reagent and generating strong acid.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (1.0 M)

Objective: Create a stable solution for aliquoting into reaction mixtures.

Materials:

  • n-Butyl Triflate (stored at 2-8°C).[1]

  • Anhydrous Dichloromethane (DCM) or Toluene.

  • Flame-dried volumetric flask (10 mL).

  • Inert gas balloon (Nitrogen or Argon).

Procedure:

  • Purge: Flush the volumetric flask with inert gas to remove ambient moisture.

  • Solvent Prep: Add approximately 5 mL of anhydrous DCM to the flask.

  • Addition: Using a gas-tight syringe, withdraw 1.33 g (approx. 1.0 mL) of n-butyl triflate.[1]

    • Note: Handle in a fume hood. Triflate vapors are corrosive.[2]

  • Mixing: Slowly inject the triflate into the DCM with the tip submerged to prevent aerosolization.

  • Dilution: Dilute to the 10 mL mark with DCM.

  • Storage: Seal with a septum and Parafilm. Store at 2-8°C.[1][3]

    • Validity: Stable for >3 months if kept dry.

Protocol B: Quenching and Disposal

Objective: Safely destroy excess this compound before waste disposal.

The Hazard: Simply pouring this compound into a waste drum can cause delayed exotherms or pressurization if the waste contains alcohols/water.

Procedure:

  • Setup: Place the reaction vessel or waste solution in an ice bath (0°C).

  • Quench Solution: Prepare a 10% solution of Morpholine or Diethylamine in Methanol.

    • Why? The amine is a better nucleophile than methanol, ensuring rapid, controlled consumption of the triflate without generating free triflic acid (the amine acts as an acid scavenger).

  • Addition: Add the quench solution dropwise.

  • Verification: Monitor by TLC or GC until the triflate peak disappears.

  • Disposal: The resulting mixture (containing aminobutane salts) can be disposed of in the organic halogenated waste stream.

Workflow: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent for your specific application.

SolventSelection Start Start: Select Solvent for n-Butyl Triflate Q1 Is the solvent Protophilic? (Alcohol, Water, Amine) Start->Q1 Stop1 STOP: Rapid Degradation (Solvolysis) Q1->Stop1 Yes Q2 Is the solvent Polar Aprotic? (DMSO, DMF, DMAc) Q1->Q2 No Stop2 STOP: High Risk (O-Alkylation/Exotherm) Q2->Stop2 Yes (DMSO is worst) Q3 Is the solvent Chlorinated or Non-Polar? Q2->Q3 No (e.g. THF, MeCN) Q3->Q2 Unsure Safe SAFE: Use DCM, Toluene, Ether, or Hexane Q3->Safe Yes

Caption: Figure 2. Decision tree for solvent selection to ensure reagent stability.

References

  • Sigma-Aldrich. Safety Data Sheet: n-Butyl Trifluoromethanesulfonate. (Accessed Jan 2026).[4]

  • Thermo Fisher Scientific. Handling and Safety of Triflate Esters.

  • Baruh, J. et al. "Reactivity of Alkyl Triflates: Mechanisms of Solvolysis." Journal of the American Chemical Society.

  • Anderson, N. G.Practical Process Research & Development.
  • Lide, D. R. CRC Handbook of Chemistry and Physics. (Physical constants of organic compounds).

(Note: While specific URLs to dynamic SDS pages may expire, the links provided direct to the authoritative search portals for these compounds.)

Sources

Butyl Triflate Isomers: Reactivity, Synthesis, and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl trifluoromethanesulfonates (butyl triflates) represent a class of "super-electrophiles" widely utilized in drug discovery for introducing butyl moieties via nucleophilic substitution. Their reactivity is governed by the exceptional nucleofugality of the triflate anion (


 of conjugate acid 

), which lowers the activation energy for both

and

pathways.

This guide analyzes the four isomers—


-butyl, 

-butyl, isobutyl, and

-butyl triflate
—differentiating them by solvolytic stability, mechanistic preference, and synthetic utility. Special emphasis is placed on the

-butyl isomer
, which exhibits extreme thermal instability and requires in situ generation, and the isobutyl isomer , which is prone to Wagner-Meerwein rearrangements.

Structural & Reactivity Analysis

The reactivity of butyl triflates is not monolithic; it is dictated by the degree of substitution at the


-carbon and steric hindrance at the 

-position.
Comparative Properties Table
IsomerStructureClassificationDominant MechanismRelative Solvolysis Rate*Thermal Stability

-Butyl

Primary (

)

1 (Reference)Moderate (< 0°C)
Isobutyl

Primary (

,

-branched)
Mixed / Rearrangement~0.1 - 0.5 (

)
Low (Rearranges)

-Butyl

Secondary (

)
Mixed

/

~10 - 100Low

-Butyl

Tertiary (

)

(Limiting)

Critical (Decomposes > -20°C)

*Note: Relative rates in polar protic solvents (e.g., EtOH/TFE).


-Butyl triflate reacts orders of magnitude faster due to stable cation formation.
Mechanistic Decision Tree

The following diagram illustrates the divergent pathways for butyl triflates based on structure and solvent conditions.

ReactivityPathways Start Butyl Triflate Isomer nBu n-Butyl OTf (Primary) Start->nBu sBu sec-Butyl OTf (Secondary) Start->sBu iBu Isobutyl OTf (Primary, β-branched) Start->iBu tBu tert-Butyl OTf (Tertiary) Start->tBu SN2 SN2 Pathway (Inversion) nBu->SN2 Nucleophilic Solvent SN1 SN1 Pathway (Racemization) nBu->SN1 High Dielectric/Low Nucleophilicity sBu->SN2 Strong Nuc. sBu->SN1 Polar Solvent Elim E1/E2 Elimination (Alkene Formation) sBu->Elim Basic Conditions iBu->SN2 Slow (Steric Hindrance) Rearrange Rearrangement (Wagner-Meerwein) iBu->Rearrange Ionization tBu->SN1 Fast Ionization tBu->Elim Spontaneous Decomp. Rearrange->tBu Hydride Shift

Figure 1: Mechanistic divergence of this compound isomers. Note the rearrangement risk for isobutyl and the dominant ionization pathway for tert-butyl.

Detailed Isomer Analysis

-Butyl Triflate[1]
  • Behavior: Acts as a classic primary alkylating agent. It is highly reactive toward nucleophiles (amines, thiols, carboxylates) via an

    
     mechanism.
    
  • Stability: Can be isolated and stored at -20°C under inert atmosphere.

  • Key Risk: While stable relative to other isomers, it is a potent genotoxin.

Isothis compound (The Rearrangement Hazard)
  • Behavior: Although primary, the

    
    -branching sterically hinders 
    
    
    
    attack. Under ionizing conditions (polar solvents, Lewis acids), the incipient primary carbocation undergoes a 1,2-hydride shift to form the more stable
    
    
    -butyl cation
    .
  • Outcome: Reactions intended to install an isobutyl group often yield

    
    -butyl derivatives or mixtures.
    
  • Mitigation: Use non-polar solvents and strong nucleophiles to enforce

    
     kinetics and suppress ionization.
    
-Butyl Triflate
  • Behavior: Exists at the tipping point between

    
     and 
    
    
    
    . Stereochemistry is difficult to control; inversion (
    
    
    ) competes with racemization (
    
    
    ).
  • Elimination: The presence of

    
    -hydrogens makes this isomer prone to 
    
    
    
    elimination, yielding 1-butene and 2-butene, especially with basic nucleophiles.
-Butyl Triflate (The Transient Species)
  • Behavior: The triflate group is so labile that the C-O bond breaks spontaneously at ambient temperatures.

  • Stability: Decomposes to isobutylene and triflic acid (HOTf) rapidly above -20°C.

  • Handling: Do not attempt to isolate. It must be generated in situ at low temperature (-78°C to -20°C) and reacted immediately.

Synthesis Protocols

General Synthesis (Primary/Secondary Isomers)

Reagents: Alcohol substrate, Triflic Anhydride (


), Pyridine (or 2,6-Lutidine), DCM.
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve 1.0 eq of alcohol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -BuOH or 
    
    
    
    -BuOH) and 1.1 eq of base (Pyridine) in anhydrous DCM (
    
    
    ). Cool to -78°C .
  • Addition: Add 1.1 eq of

    
     dropwise over 20 minutes. The reaction is extremely exothermic.
    
  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C.

  • Workup: Quench with cold saturated

    
    . Extract with cold pentane/DCM.
    
  • Purification: Rapid filtration through a short plug of silica gel (deactivated with triethylamine) using cold pentane. Concentrate in vacuo at < 0°C.

In Situ Generation of -Butyl Triflate

Due to instability, the anhydride method is often too vigorous. The Silver Salt Method is preferred for mild, in situ generation.

Reaction Scheme:



Protocol:

  • Suspend 1.0 eq of Silver Triflate (

    
    ) in anhydrous DCM at -40°C  to -78°C .
    
  • Add 1.0 eq of

    
    -Butyl Chloride (
    
    
    
    -BuCl) dropwise.
  • Stir for 15-30 minutes.

    
     will precipitate as a white solid.
    
  • Usage: Add the nucleophile directly to this cold suspension. Do not filter or warm until the nucleophile has reacted.[1]

Safety & Toxicology (E-E-A-T)

  • Genotoxicity: All alkyl triflates are powerful alkylating agents and potential mutagens. They can alkylate DNA bases directly.

  • Corrosivity: Hydrolysis releases Triflic Acid (HOTf), a superacid (

    
    ). It causes immediate, severe burns.[1]
    
  • Engineering Controls: Handle only in a functioning fume hood. Use double gloves (nitrile + laminate) and a face shield.

  • Decontamination: Quench spills with dilute ammonia or saturated sodium bicarbonate solution.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_0 Standard Protocol (n-Bu, sec-Bu) cluster_1 In Situ Protocol (tert-Bu) Step1 Substrate: Alcohol + Base Solvent: DCM (-78°C) Step2 Add Tf2O Dropwise (Exothermic Control) Step3 Warm to 0°C Monitor by TLC Step4 Quench (NaHCO3) Rapid Silica Filtration StepA Substrate: t-BuCl + AgOTf Solvent: DCM (-78°C) StepB Precipitation of AgCl (Do NOT Filter) StepC Add Nucleophile Immediately Maintain < -40°C

Figure 2: Comparison of standard isolation vs. in situ generation protocols.

References

  • Preparation of Alkyl Triflates

    • Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. Journal of Organic Chemistry. Link

  • Solvolysis Mechanisms & Rates

    • Bentley, T. W., & Schleyer, P. v. R. (1977). Medium effects on the rates of solvolysis of tert-butyl chloride and triflate. Journal of the American Chemical Society.[2] Link

  • Isobutyl Rearrangements

    • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[3][1] XIX. t-Butylcyclohexyl Derivatives. Journal of the American Chemical Society.[2] Link

  • Silver Triflate Method

    • Lemieux, R. U., & Morgan, A. R. (1965). The preparation of glycosyl triflates. Canadian Journal of Chemistry. Link

Sources

The Super-Leaving Group: A Technical Guide to Alkyl Triflates in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of nucleofugality (leaving group ability), alkyl trifluoromethanesulfonates—commonly known as alkyl triflates —occupy the apex. Their introduction in the mid-20th century revolutionized organic synthesis by allowing chemists to displace hydroxyl groups under mild conditions at rates


 to 

times faster than traditional tosylates or mesylates.

This guide analyzes the historical discovery, mechanistic superiority, and rigorous synthesis protocols of alkyl triflates. It is designed for researchers requiring high-fidelity alkylation methods in complex drug development campaigns.

Part 1: Historical Genesis & The "Super-Leaving Group"

The Fluorine Frontier (1950s)

The story of alkyl triflates begins with the race to master organofluorine chemistry post-WWII. The pivotal moment occurred in 1954-1957 at the University of Cambridge and later Manchester, led by R.N. Haszeldine and T. Gramstad .[1]

While investigating perfluoroalkyl derivatives of sulfur, they synthesized trifluoromethanesulfonic acid (triflic acid) . They immediately recognized its potential, noting its acidity surpassed that of perchloric acid. In their seminal 1957 paper, Perfluoroalkyl derivatives of sulphur.[1] Part VII, they described the first esters of this acid, effectively birthing the alkyl triflate.

The Hendrickson Era (1970s)

While Haszeldine laid the foundation, it was James B. Hendrickson (Brandeis University) in the 1970s who systematized their use. Hendrickson coined the term "super-leaving group" to describe triflates. His work demonstrated that triflates could force SN2 reactions on substrates that were previously considered inert, such as vinyl cations and deactivated primary alcohols.

Timeline of Innovation

TriflateHistory Discovery 1954: Haszeldine & Kidd Synthesize Triflic Acid FirstEsters 1957: Gramstad & Haszeldine First Alkyl Triflates Synthesized Discovery->FirstEsters Popularization 1970s: James Hendrickson Systematizes 'Super-Leaving Group' FirstEsters->Popularization ModernEra 1990s-Present: Drug Discovery Standard for difficult alkylations Popularization->ModernEra

Figure 1: Chronological evolution of alkyl triflates from theoretical curiosity to synthetic staple.

Part 2: Technical Deep Dive – The Triflate Advantage

Mechanistic Basis of Hyper-Reactivity

The triflate anion (


) is an exceptionally stable conjugate base (

). Its leaving group ability stems from two factors:
  • Inductive Withdrawal: The three fluorine atoms powerfully withdraw electron density through the

    
    -framework.
    
  • Resonance Delocalization: The negative charge is dispersed over the three oxygen atoms and stabilized by the vacant d-orbitals of the sulfur atom (though modern MO theory emphasizes the inductive effect).

Quantitative Comparison: Solvolysis Rates

The following table illustrates the relative solvolysis rates of alkyl sulfonates and halides. The jump in reactivity from tosylate to triflate is logarithmic, not linear.

Leaving GroupStructureRelative Rate (

)

of Conjugate Acid
Triflate


-14
Tosylate

1.0-2.8
Mesylate

0.7-1.9
Iodide

~0.1 (varies)-10
Bromide

~0.01-9

Data derived from solvolysis of 1-phenylethyl esters in ethanol/water.

Reactivity Spectrum Diagram

Reactivity cluster_0 Leaving Group Ability (Nucleofugality) Triflate Triflate (OTf) Superb Tosylate Tosylate (OTs) Good Triflate->Tosylate ~10^5 faster Mesylate Mesylate (OMs) Moderate Tosylate->Mesylate ~1.5x faster Halide Halide (I, Br) Variable Mesylate->Halide

Figure 2: Hierarchy of nucleofugality demonstrating the kinetic dominance of the triflate group.

Part 3: Synthesis Protocols

Safety Warning: The "Magic Methyl" Hazard

CRITICAL: Methyl triflate (MeOTf) is chemically related to methyl fluorosulfonate ("Magic Methyl"). Both are potent alkylating agents that can methylate DNA.

  • Toxicity: High inhalation hazard. Can cause pulmonary edema hours after exposure.

  • Handling: Always use a fume hood. Double-glove (nitrile/laminate).

  • Quench: All glassware and syringes must be quenched with a basic solution (e.g., triethylamine in DCM or dilute NaOH) before removal from the hood.

Protocol A: Classical Synthesis (Alcohol + Anhydride)

This method is ideal for complex primary or secondary alcohols where the alkyl group is the valuable payload.

Reagents:

  • Substrate: Alcohol (

    
    ) [1.0 equiv]
    
  • Reagent: Triflic Anhydride (

    
    ) [1.1 - 1.2 equiv]
    
  • Base: Pyridine or 2,6-Di-tert-butylpyridine [1.2 - 1.5 equiv]

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the alcohol and dry base to anhydrous DCM. Cool to -78°C (dry ice/acetone bath). Expert Note: Cooling is vital to prevent elimination reactions (E2) which compete due to the high reactivity of the forming triflate.

  • Addition: Add

    
     dropwise via syringe. The reaction is exothermic; maintain internal temperature below -10°C.
    
  • Reaction: Allow to warm to 0°C. Monitor by TLC (silica). Most primary alcohols convert within 15-30 minutes.

  • Workup (Crucial): Do not use standard aqueous extraction if the triflate is unstable.

    • Stable Triflates: Wash with cold dilute HCl (to remove pyridine), then cold

      
      , dry over 
      
      
      
      .
    • Unstable Triflates: Filter the reaction mixture through a short pad of silica gel or neutral alumina using non-polar solvent (pentane/hexanes) to remove pyridinium salts. Concentrate in vacuo at low temperature .

Protocol B: Modern Methyl Triflate Synthesis (Dimethyl Carbonate)

For generating Methyl Triflate specifically, avoiding the handling of


 with methanol is preferred. The reaction of triflic anhydride with dimethyl carbonate is a cleaner industrial route.

Reaction:



Advantages:

  • Atom economy is higher (uses both trifyl groups).

  • Byproduct is gas (

    
    ), simplifying purification.
    

Part 4: Applications in Drug Development

Alkyl triflates are "silver bullets" in medicinal chemistry, often used when other alkylating agents (iodides, tosylates) fail due to steric hindrance or low reactivity.

N-Alkylation of Heterocycles

Triflates are essential for alkylating electron-deficient nitrogens (e.g., pyridines, pyrazoles) to form quaternary ammonium salts or N-alkylated drugs.

  • Workflow: The substrate is treated with the alkyl triflate in a non-nucleophilic solvent (DCM, Nitromethane). No base is usually required if forming the salt.

O-Alkylation (The "Hard" Alkylation)

Due to the "Hard-Soft Acid-Base" (HSAB) theory, the "hard" nature of the triflate electrophile makes it excellent for O-alkylation of amides (to form imino ethers) or ketones (to form enol triflates, though this usually uses bases like LDA).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Target Alcohol (R-OH) Reaction React: R-OH + Tf2O + Pyridine (-78°C to 0°C) Start->Reaction Decision Is R-OTf Stable? StablePath Standard Workup: Wash with cold NaHCO3 Dry MgSO4 Decision->StablePath Yes UnstablePath Filtration Method: Filter thru Silica/Alumina Elute with Pentane Decision->UnstablePath No Isolate Isolate Pure Triflate StablePath->Isolate Use Immediate Nucleophilic Displacement (Add Nucleophile) UnstablePath->Use Best Practice Reaction->Decision

Figure 3: Decision matrix for the synthesis and isolation of alkyl triflates.

References

  • Gramstad, T., & Haszeldine, R. N. (1957).[1] Perfluoroalkyl derivatives of sulphur.[1] Part VII. Alkyl trifluoromethanesulphonates as alkylating agents. Journal of the Chemical Society.[1][2][3] Link

  • Hendrickson, J. B., et al. (1977). Triflate esters and their reactions with alcohol. Journal of Organic Chemistry. Link (Note: Citation refers to context of solvolysis and leaving group comparison in that era).

  • Beard, C. D., Baum, K., & Grakauskas, V. (1973).[3] Synthesis of some novel trifluoromethanesulfonates and their reactions with alcohol. The Journal of Organic Chemistry. Link

  • Howells, R. D., & McCown, J. D. (1977). Trifluoromethanesulfonic acid and derivatives. Chemical Reviews. Link

  • Barbe, G., & Charette, A. B. (2008). Highly chemoselective synthesis of N-heterocyclic onium salts. Journal of the American Chemical Society. (Example of modern application). Link

Sources

Methodological & Application

Application Note: High-Efficiency Amine Alkylation Using n-Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of amines is a cornerstone transformation in medicinal chemistry.[1] While alkyl halides (iodides, bromides) are traditional electrophiles, they often require elevated temperatures and prolonged reaction times, leading to side reactions such as elimination or racemization.

n-Butyl trifluoromethanesulfonate (n-butyl triflate, BuOTf) represents a "super-electrophile" alternative. Possessing a leaving group ability approximately


 to 

times greater than that of iodide, BuOTf enables rapid alkylation under mild conditions (often

C). This guide details the safe preparation of BuOTf and its controlled application to alkylate amines, specifically addressing the challenges of moisture sensitivity and polyalkylation.

Chemical Profile & Mechanistic Insight[2]

The Triflate Advantage

The reactivity of BuOTf stems from the trifluoromethanesulfonate group (


). The conjugate acid, triflic acid (

), has a

of approximately -14, compared to -10 for HI and -9 for HBr. This exceptional stability of the leaving group lowers the activation energy for nucleophilic substitution (

).

Comparative Reactivity (Approximate Relative Rates): | Electrophile | Leaving Group | Relative Rate (


) |
| :--- | :--- | :--- |
| n-Butyl Triflate  | -OTf  | ~ 100,000,000  |
| n-Butyl Tosylate | -OTs | ~ 1,000 |
| n-Butyl Iodide | -I | 1 |
| n-Butyl Bromide | -Br | 0.5 |
Reaction Mechanism ( )

The reaction proceeds via a concerted bimolecular substitution. Unlike


 pathways common with tertiary substrates, the primary butyl chain favors 

, resulting in inversion of configuration (irrelevant for the achiral butyl group, but critical if using chiral triflates).

SN2_Mechanism Amine Nucleophile (R-NH2) TS Transition State [R-NH2···Bu···OTf]‡ Amine->TS BuOTf Electrophile (Bu-OTf) BuOTf->TS Product Ammonium Salt (R-NH2-Bu)+ OTf- TS->Product  Fast

Figure 1: Bimolecular nucleophilic substitution mechanism. The amine lone pair attacks the


-carbon of the butyl chain, displacing the triflate anion.

Safety & Handling (Critical)

Hazard Class: Corrosive, Flammable, Suspected Carcinogen. Reactivity: Reacts violently with water.

  • Moisture Sensitivity: BuOTf hydrolyzes rapidly in moist air to form triflic acid (corrosive fume) and butanol. All glassware must be flame-dried or oven-dried.

  • Cold Storage: Pure BuOTf degrades upon standing at room temperature (turning black/brown). Store at -20°C under argon.

  • Neutralization: Quench spills with a mixture of methanol and triethylamine (creates methyl ether and ammonium salts).

Experimental Protocols

Since commercial BuOTf can degrade during shipping, fresh preparation is the gold standard for reproducibility.

Protocol A: Synthesis of n-Butyl Triflate

Scale: 10 mmol Time: 2 Hours

Reagents:

  • n-Butanol (1.0 equiv)

  • Triflic Anhydride (

    
    ) (1.1 equiv) — Handle with extreme care
    
  • Pyridine (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a stir bar and a rubber septum under positive Nitrogen/Argon pressure.

  • Solvation: Add n-Butanol (0.74 g, 10 mmol) and Pyridine (0.87 g, 11 mmol) to DCM (20 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     (3.10 g, 11 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.
    
    • Note: The low temperature prevents elimination side reactions.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

  • Workup (Rapid):

    • Dilute with cold pentane (50 mL). The pyridinium triflate salt will precipitate.

    • Filter rapidly through a fritted glass funnel (or a plug of silica gel if high purity is needed).

    • Concentrate the filtrate under reduced pressure (keep bath < 20°C).

    • Result: A colorless liquid.[2][3] Use immediately for best results.

Protocol B: Alkylation of Amines

Objective: Mono-alkylation of a secondary amine (Morpholine example).

Reagents:

  • Substrate: Morpholine (1.0 equiv)

  • Reagent: Fresh n-Butyl Triflate (1.0 - 1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) or anhydrous 
    
    
    
    .
  • Solvent: Anhydrous DCM or

    
    .
    

Procedure:

  • Dissolution: Dissolve Morpholine (10 mmol) and DIPEA (12 mmol) in anhydrous DCM (30 mL) in a flame-dried flask.

  • Cooling: Cool the solution to -78°C .

    • Expert Insight: Unlike alkyl halides, triflates react so fast that mixing at Room Temp (RT) causes local high concentrations, leading to polyalkylation (quaternary salts).

  • Addition: Add n-Butyl Triflate (10-11 mmol) dropwise over 15 minutes.

  • Incubation: Stir at -78°C for 1 hour, then allow to warm to RT.

  • Monitoring: Check TLC or LC-MS. The reaction is usually complete within 15 minutes of reaching 0°C.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    

Workflow Visualization

Workflow Start Start: Anhydrous Setup Prep Protocol A: Prep BuOTf (-78°C, DCM, Pyr) Start->Prep Filter Filtration (Remove Pyridinium Salts) Prep->Filter  Pentane dilution Alkylation Protocol B: Amine Alkylation (-78°C -> 0°C) Filter->Alkylation  Immediate Use Quench Quench (NaHCO3) & Extraction Alkylation->Quench

Figure 2: Integrated workflow for the synthesis and immediate utilization of n-butyl triflate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Polyalkylation (Quaternary ammonium salts)Reaction too fast / Excess reagent1. Use strict 1:1 stoichiometry.2. Maintain -78°C longer.3. Use syringe pump addition.
Low Yield / Hydrolysis Wet solvent or atmosphere1. Flame-dry glassware.2. Use freshly distilled solvents.3. Ensure BuOTf is colorless (yellow/brown = degraded).
Black Reaction Mixture Decomposition of TriflateKeep temperature low. Do not heat BuOTf above 40°C during concentration.
Incomplete Reaction Acid scavenging failureTriflic acid is a superacid; if not neutralized, it protonates the amine, deactivating it. Ensure excess Base (DIPEA/K2CO3).

References

  • Stang, P. J., Hanack, M., & Subramanian, L. R. (1982).[3] Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 85–126.

  • Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677.

  • Charette, A. B. (2001). Trifluoromethanesulfonic Anhydride.[2][3][4] In Encyclopedia of Reagents for Organic Synthesis.

  • Fisher Scientific. (n.d.).

    • (Search CAS: 174899-66-2 for analog or specific alkyl triflate safety data).

Sources

Application Note: High-Fidelity O-Alkylation of Phenols with sec-Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This Application Note defines the protocol for the O-alkylation of phenols using sec-butyl triflate (s-BuOTf). Unlike primary alkyl halides, sec-butyl triflate presents a specific "Secondary Carbon Challenge": the electrophilic center is sterically hindered enough to retard


 substitution, yet the triflate leaving group is reactive enough to promote rapid E2 elimination to form butenes.

The Solution: This protocol utilizes a Low-Temperature Activation / Heterogeneous Base strategy. By generating sec-butyl triflate in situ (or isolating it at low temperature) and reacting it with a phenoxide generated by a mild, heterogeneous base (potassium carbonate) in a non-polar or moderately polar solvent, we maximize the


 pathway (O-alkylation) while suppressing the E2 pathway (elimination) and C-alkylation.

Mechanistic Insight & Stereochemistry

To ensure scientific integrity, one must understand the stereochemical outcome. This reaction proceeds via a classic


 mechanism, resulting in the inversion of configuration  at the sec-butyl chiral center.
The Stereochemical Pathway
  • Triflate Formation: Reaction of (S)-2-butanol with triflic anhydride (

    
    ) breaks the O-H bond, not the C-O bond. The configuration at the chiral carbon is Retained .
    
  • Displacement: The phenoxide nucleophile attacks the chiral carbon from the backside, displacing the triflate. The configuration is Inverted .

Net Result: (S)-2-Butanol


 (R)-sec-Butyl Phenyl Ether.
Reaction Pathway Diagram

ReactionPathway Alcohol (S)-2-Butanol (Chiral Center) Activation Activation (Tf2O, Pyridine) -78°C Alcohol->Activation Triflate (S)-sec-Butyl Triflate (Retention) Activation->Triflate Retention TS Transition State (SN2 Backside Attack) Triflate->TS + ArO- K+ Elimination Side Product: Butenes (E2) Triflate->Elimination Minor (E2) High Temp/Strong Base Product (R)-sec-Butyl Phenyl Ether (Inversion) TS->Product Major (SN2)

Figure 1: Stereochemical pathway demonstrating the net inversion of configuration from alcohol to ether.

Critical Reagents & Safety

Warning: Triflic anhydride (


) and alkyl triflates are corrosive and potent alkylating agents. sec-Butyl triflate is thermally unstable and can decompose violently if heated above 0°C without solvent.
ReagentRoleCritical Specification
(S)- or (R)-2-Butanol SubstrateHigh optical purity (>99% ee) if stereospecificity is required. Dry (<50 ppm

).
Triflic Anhydride (

)
ActivatorFreshly distilled or high-quality commercial grade. Must be colorless. Dark/brown

reduces yield.
Pyridine / 2,6-Lutidine HCl ScavengerDistilled over

. 2,6-Lutidine is preferred to prevent N-alkylation of the base itself.
Phenol Derivative NucleophileDry. Electron-rich phenols react faster; electron-poor phenols may require longer times.
Potassium Carbonate (

)
BaseAnhydrous, freshly ground. Particle size dictates reaction rate in heterogeneous systems.
Dichloromethane (DCM) SolventAnhydrous. Non-polar nature suppresses carbocation formation (

/E1).

Experimental Protocol

This protocol uses a Two-Stage, One-Pot approach to minimize handling of the unstable triflate.

Stage 1: In-Situ Generation of sec-Butyl Triflate

Objective: Convert alcohol to triflate with retention of configuration.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Add 2-butanol (1.0 equiv) and Pyridine (1.1 equiv) to anhydrous DCM (0.2 M concentration relative to alcohol).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Crucial: Low temperature prevents rearrangement and elimination.

  • Activation: Add Triflic Anhydride (

    
    )  (1.1 equiv) dropwise over 20 minutes.
    
    • Observation: A white precipitate (pyridinium triflate) will form.

  • Aging: Stir at -78°C for 15 minutes, then allow to warm to -20°C over 30 minutes.

    • Checkpoint: Do not exceed 0°C. The triflate is now formed.

Stage 2: O-Alkylation

Objective: Displacement by phenoxide with inversion.

  • Phenol Prep: In a separate flask, mix the Phenol (0.9 equiv - slightly limiting to ensure full consumption) and Anhydrous

    
      (2.0 equiv) in a minimal amount of DCM or Toluene.
    
    • Note: If the phenol is not soluble in DCM, a small amount of acetonitrile (MeCN) can be used, but excess polarity increases E2 risk.

  • Addition: Transfer the cold (-20°C) triflate solution via cannula (using a filter tip to leave behind bulk pyridinium salts if possible, though not strictly necessary) into the Phenol/

    
     slurry.
    
  • Reaction: Stir vigorously. Allow the reaction to warm slowly from -20°C to Room Temperature over 4–6 hours.

  • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of phenol.

    • Self-Validating Step: If significant olefin (butene) is observed, the temperature was too high or the base was too strong/soluble.

Stage 3: Workup & Purification
  • Quench: Add water to dissolve inorganic salts.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Wash: Wash combined organics with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.
    
  • Dry/Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure at low temperature (<30°C).
    
    • Caution: Volatile ethers (like sec-butyl phenyl ether) can be lost on high-vacuum.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Workflow Visualization

Workflow start Start: Dry Reagents step1 Stage 1: Triflate Formation (Alcohol + Tf2O + Pyridine) DCM, -78°C -> -20°C start->step1 step2 Stage 2: Addition Cannulate Triflate into Phenol + K2CO3 Slurry step1->step2 step3 Reaction Warm to RT (4-6 hrs) Monitor for alkene formation step2->step3 step4 Quench & Wash (H2O, 1M HCl, NaHCO3) step3->step4 end Isolation Flash Chromatography step4->end

Figure 2: Operational workflow for the Two-Stage One-Pot synthesis.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationDiagnosisCorrective Action
Low Yield / High Alkene E2 Elimination dominates.1. Lower reaction temp (keep at 0°C longer).2. Switch solvent to Toluene (less polar = less E2).3. Use a less bulky base.
C-Alkylation Products Phenoxide attacking via Carbon.1. Ensure solvent is not too polar (avoid DMF/DMSO).2. Use a harder counter-ion (Li+ instead of K+) or stick to

in non-polar media.
Starting Material Remains Triflate decomposition.Triflate hydrolyzed by moisture. Ensure strict anhydrous conditions.

quality is likely poor.
Racemization

character.
Solvent is too polar or temp too high, allowing carbocation formation. Switch to strictly non-polar solvent (DCM/Pentane mix).

References

  • Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85–126.

  • Effenberger, F. (1980). Trifluoromethanesulfonates of primary and secondary alcohols. Angewandte Chemie International Edition, 19(3), 151-230.
  • Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of alkyl trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677.

  • Charette, A. B. (2018).[1] Trifluoromethanesulfonic Anhydride.[2] Encyclopedia of Reagents for Organic Synthesis. (Standard reference for

    
     activation protocols).
    

Sources

Application Note: Butyl Triflate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing


-butyl trifluoromethanesulfonate (butyl triflate)  as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. While aryl halides are the traditional electrophiles in Suzuki couplings, the use of alkyl triflates allows for the direct introduction of aliphatic chains onto aromatic or heteroaromatic scaffolds—a critical modification for modulating lipophilicity (

) and metabolic stability in drug discovery.

Key Technical Insight: The successful coupling of unactivated alkyl electrophiles (like this compound) requires overcoming two primary kinetic barriers: slow oxidative addition and rapid


-hydride elimination.[1] This protocol leverages electron-rich, bulky phosphine ligands (e.g., 

,

) to facilitate the catalytic cycle.

Mechanistic Principles & Challenges

The Alkyl Electrophile Challenge

Unlike aryl electrophiles,


-hybridized alkyl triflates possess 

-hydrogens.[1] Upon oxidative addition to Palladium, the resulting

-alkyl-Pd(II) complex is prone to

-hydride elimination
, yielding an alkene (1-butene) and a Pd-hydride species, rather than the desired cross-coupled product.
The Solution: Ligand Control

To suppress elimination and promote the desired pathway, the catalyst system must:

  • Accelerate Oxidative Addition: this compound is a strong electrophile (

    
    -type oxidative addition is possible), but electron-rich ligands stabilize the oxidative state.
    
  • Accelerate Reductive Elimination: Bulky ligands increase steric congestion around the metal center, thermodynamically favoring the expulsion of the organic partners (reductive elimination) over the formation of the hydride species.

Mechanistic Pathway (DOT Visualization)

SuzukiMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (n-BuOTf) Pd0->OxAdd PdII_Int Pd(II)-Butyl Complex [L-Pd(OTf)-Bu] OxAdd->PdII_Int TransMet Transmetallation (Ar-B(OH)2 + Base) PdII_Int->TransMet BetaElim β-Hydride Elimination (SIDE REACTION) PdII_Int->BetaElim Competing Pathway PdII_Dialkyl Pd(II)-Ar-Bu Complex TransMet->PdII_Dialkyl RedElim Reductive Elimination PdII_Dialkyl->RedElim PdII_Dialkyl->BetaElim RedElim->Pd0 Regeneration Product Product (Ar-Bu) RedElim->Product SideProd 1-Butene + Pd-H BetaElim->SideProd

Figure 1: Catalytic cycle highlighting the critical competition between productive Reductive Elimination and the parasitic


-Hydride Elimination.

Critical Parameters & Optimization

The following parameters are derived from the foundational work of Gregory Fu and colleagues, who pioneered the use of alkyl electrophiles in cross-coupling [1, 2].

Ligand Selection

The ligand is the single most important variable.

LigandStructureRole/EffectRecommendation

TricyclohexylphosphineBulky, electron-rich. Promotes oxidative addition and reductive elimination.[2][3]Primary Choice

Di-tert-butylmethylphosphineHighly sterically demanding; excellent for difficult substrates.Optimization Alternative

TriphenylphosphineInsufficient electron density/bulk.Avoid
dppf Ferrocenyl bis-phosphineGood for aryl halides, often fails for unactivated alkyls.Avoid
Solvent & Base Effects[4][5]
  • Solvent: Non-polar or moderately polar solvents (Toluene, THF) generally outperform highly polar aprotic solvents (DMF) which can stabilize the ionic intermediates of

    
    .
    
  • Base:

    
     (anhydrous or monohydrate) is superior to carbonates for alkyl couplings.
    

Experimental Protocol ( - Coupling)

Objective: Synthesis of 1-butyl-4-methoxybenzene from 4-methoxyphenylboronic acid and


-butyl triflate.
Reagents & Equipment
  • Electrophile:

    
    -Butyl Triflate (Caution: Potent alkylating agent).
    
  • Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv).

  • Catalyst Precursor:

    
     (2-5 mol%).
    
  • Ligand:

    
     (4-10 mol%, maintain 2:1 L:Pd ratio).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Workflow

ProtocolWorkflow Prep 1. Glovebox/Schlenk Prep Load Pd(OAc)2, PCy3, Boronic Acid, Base Solv 2. Solvent Addition Add Degassed Toluene Prep->Solv Inject 3. Electrophile Addition Inject this compound via Syringe Solv->Inject Heat 4. Reaction Stir at 80-100°C for 12-24h Inject->Heat Quench 5. Workup Cool, Filter through Silica/Celite Heat->Quench

Figure 2: Operational workflow for the coupling reaction.

Detailed Steps:
  • Catalyst Pre-formation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with

    
     (4.5 mg, 0.02 mmol) and 
    
    
    
    (11.2 mg, 0.04 mmol).
  • Substrate Loading: Add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) and anhydrous granular

    
     (636 mg, 3.0 mmol).
    
  • Solvent: Seal the vessel and add anhydrous Toluene (4.0 mL) via syringe.

  • Activation: Stir at room temperature for 5 minutes to allow partial ligand complexation.

  • Addition of Triflate: Add

    
    -butyl triflate (206 mg, 1.0 mmol) dropwise via microsyringe. Note: this compound hydrolyzes rapidly in air; handle under inert gas.
    
  • Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring for 16 hours.

  • Monitoring: Monitor by GC-MS. Look for the disappearance of the triflate (

    
     fragments often obscure, track boronic acid consumption) and formation of product (
    
    
    
    164).
  • Workup: Cool to room temperature. Dilute with diethyl ether (10 mL). Filter through a short pad of silica gel to remove Palladium residues. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Safety & Handling (Self-Validating Systems)

This compound Hazard: this compound is a powerful alkylating agent . It can alkylate DNA and proteins. It is corrosive and lachrymatory.

Neutralization Protocol (Validation Step):

  • System: Prepare a "quench bath" of 2M NaOH or aqueous ammonia.

  • Validation: All syringes and glassware contacting the triflate must be soaked in this base bath for 24 hours before standard cleaning.

  • Indicator: Use 4-(p-nitrobenzyl)pyridine (NBP) spot test on surfaces to detect trace alkylating agents (turns purple if positive).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / High Boronic Acid Recovery Catalyst Deactivation (Pd Black)Oxygen leak. Ensure rigorous degassing (freeze-pump-thaw x3).
Significant 1-Butene Formation

-Hydride Elimination
Increase Ligand:Pd ratio to 2.5:1. Switch to

.
Hydrolysis of Triflate (Butanol formed) Wet SolventRe-distill Toluene over Na/Benzophenone or use molecular sieves (3Å).
Homocoupling of Boronic Acid Oxidative couplingReduce catalyst loading; ensure strictly anaerobic conditions.

References

  • Littke, A. F., & Fu, G. C. (2001). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Journal of the American Chemical Society, 124(46), 13662-13663.

  • Netherton, M. R., & Fu, G. C. (2004). Air-stable tri-tert-butylphosphonium salts as preligands for palladium-catalyzed cross-couplings of aryl chlorides. Organic Letters, 3(26), 4295-4298.

  • Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737.

Sources

Application Note: High-Efficiency Synthesis of Ethers via Nucleophilic Substitution with n-Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing ethers using n-butyl triflate (n-BuOTf) as a highly reactive electrophile. While traditional Williamson ether synthesis often employs alkyl halides (iodides/bromides), these reagents frequently require harsh conditions (high heat, strong bases) that are incompatible with sensitive substrates.

n-Butyl triflate serves as a "super-electrophile," enabling


 etherification under mild conditions (often 

to ambient temperature) with weak nucleophiles. This note provides a rigorous, field-proven methodology for the in situ generation of n-butyl triflate and its subsequent coupling, emphasizing the use of non-nucleophilic bases to suppress side reactions.

Mechanistic Principles & Rationale

The Triflate Advantage

The trifluoromethanesulfonate (triflate) group is among the best leaving groups in organic chemistry, with a conjugate acid (


) 

of approximately -14. This creates an electrophilic center at the

-carbon that is significantly more reactive than corresponding iodides or tosylates.

Relative Leaving Group Ability (Solvolysis Rates):



Reaction Pathway

The synthesis proceeds via a classic


 mechanism.[1] However, the extreme reactivity of primary alkyl triflates introduces a risk: the base used to scavenge acid can act as a nucleophile, attacking the triflate to form a quaternary ammonium salt (e.g., N-butylpyridinium triflate).

Key Strategic Decision: To prevent this, we utilize 2,6-Di-tert-butylpyridine (DTBP) or 2,6-Lutidine . The steric bulk of these bases prevents nitrogen from approaching the electrophilic carbon, ensuring the base acts only as a proton trap.

Pathway Visualization

EtherSynthesis Start n-Butanol Intermediate n-Butyl Triflate (Super-Electrophile) Start->Intermediate Activation (-78°C) DCM Reagent Triflic Anhydride (Tf2O) Reagent->Intermediate Base Steric Base (2,6-DTBP) Base->Intermediate Proton Scavenge SideProduct Pyridinium Salt (Avoided via Sterics) Base->SideProduct Nucleophilic Attack (If unhindered base used) Product n-Butyl Ether (R-O-Bu) Intermediate->Product SN2 Attack (0°C -> RT) Nucleophile Target Alcohol (R-OH) Nucleophile->Product

Figure 1: Reaction pathway for n-butyl triflate mediated etherification. Note the critical role of the steric base in preventing side-product formation.

Experimental Protocols

Safety & Handling (Critical)
  • Triflic Anhydride (

    
    ):  Corrosive, lachrymator. Reacts violently with water. Handle only in a dry fume hood.
    
  • Alkyl Triflates: Potentially mutagenic alkylating agents. Do not inhale vapors.

  • Temperature: n-Butyl triflate is thermally unstable. While less volatile than methyl triflate, it should be kept cold (

    
    ) and used immediately.
    
Protocol A: Preparation of n-Butyl Triflate (In Situ)

Best for coupling with sensitive alcohols where isolation of the triflate is risky.

Reagents:

  • n-Butanol (1.0 equiv)

  • Triflic Anhydride (

    
    ) (1.1 equiv)
    
  • 2,6-Di-tert-butylpyridine (DTBP) (1.2 equiv) [Alternatively: 2,6-Lutidine]

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add n-Butanol and DTBP. Dissolve in anhydrous DCM (

    
     concentration relative to alcohol).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Activation: Add

    
     dropwise via syringe over 10 minutes. The solution may turn slightly yellow.
    
  • Formation: Stir at -78°C for 15 minutes, then warm to 0°C for 10 minutes.

    • Checkpoint: The n-butyl triflate is now formed. Do not store; proceed immediately to coupling.

Protocol B: Etherification (Coupling)

This step follows immediately from Protocol A.

Reagents:

  • Target Alcohol (Nucleophile) (0.9 - 1.0 equiv relative to n-butanol)

  • Optional: Additional mild base (

    
    ) if the target alcohol is acidic (e.g., phenol).
    

Procedure:

  • Addition: Dissolve the Target Alcohol in a minimum amount of anhydrous DCM.

  • Coupling: Add the Target Alcohol solution dropwise to the cold (0°C) n-butyl triflate mixture generated in Protocol A.

  • Reaction: Allow the mixture to warm slowly to room temperature. Stir for 2–4 hours.

    • Monitoring: Check TLC.[1] The limiting reagent (Target Alcohol) should disappear.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with 
    
    
    
    HCl (to remove pyridine base), then Brine. Dry over
    
    
    .[2][3]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Optimization & Troubleshooting

Data Summary: Base Selection Impact

The choice of base is the single most critical variable in alkyl triflate synthesis.

Base CandidatepKa (Conj. Acid)NucleophilicitySuitabilityOutcome
Pyridine 5.2ModeratePoor High risk of N-alkylation (pyridinium salt formation).
Triethylamine 10.75HighVery Poor Rapid quaternary salt formation; decomposes triflate.
2,6-Lutidine 6.6LowGood Standard choice; minimal N-alkylation at low temp.
2,6-DTBP 3.6None Excellent Steric bulk prevents N-alkylation completely.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Recovery of Start Material Hydrolysis of TriflateEnsure strictly anhydrous conditions.

is moisture sensitive.[4]
Precipitate forms upon adding

Pyridinium Salt formationSwitch base to 2,6-DTBP. Ensure temp is -78°C during addition.
Product decomposition Acidic WorkupIf product is acid-sensitive (e.g., acetals), skip HCl wash. Use

solution to remove pyridine bases.
Darkening/Tarry mixture Thermal decompositionKeep n-butyl triflate at 0°C or below. Do not heat above 40°C during coupling.

References

  • Vedejs, E., et al. (1985). Reagents for Organic Synthesis.
  • Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). "Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry." Synthesis, 85-126.

  • Crich, D. (2007). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research. Illustrates the use of DTBP in triflate-mediated substitutions.

  • Org. Synth. Coll. Vol. 8, p. 126 (1993). General procedures for handling triflic anhydride and triflates.

  • Baraznenok, I. L., et al. (2000).[4] "Chemical Transformations Induced by Triflic Anhydride." Tetrahedron, 56(20), 3077-3119.

Sources

C-alkylation of ketone enolates using tert-butyl triflate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity C-Alkylation of Ketone Enolates using tert-Butyl Triflate

Part 1: Executive Summary & Strategic Framework

The Challenge: The "Forbidden" Transformation Direct C-alkylation of lithium enolates with tertiary alkyl electrophiles (like tert-butyl triflate) is classically categorized as a "forbidden" transformation in standard organic synthesis. The extreme steric hindrance of the tert-butyl group, combined with the high basicity of lithium enolates, overwhelmingly favors E2 elimination (producing isobutylene) over the desired


 substitution. Furthermore, the hard nature of the tert-butyl carbocation often leads to competing O-alkylation .

The Solution: The Silyl Enol Ether (SEE) Interface To successfully achieve


-tert-butylation, the reaction manifold must be shifted from a basic, orbital-controlled 

regime to a non-basic, charge-controlled

-like regime. This is achieved by converting the lithium enolate into a Silyl Enol Ether (SEE) .

The SEE acts as a neutral, soft nucleophile that reacts with the highly reactive tert-butyl triflate (


-BuOTf) via a carbocationic mechanism, bypassing the basic conditions that drive elimination.

Core Advantages of this Protocol:

  • Elimination Suppression: Neutral conditions prevent base-mediated E2 elimination of the triflate.

  • Regiocontrol: The regiochemistry is locked during the SEE formation step (Kinetic vs. Thermodynamic), preventing scrambling during alkylation.

  • High Reactivity:

    
    -BuOTf is sufficiently electrophilic to react with SEEs at low temperatures (-78°C) without requiring strong Lewis acids that might degrade sensitive substrates.
    

Part 2: Mechanistic Pathway & Logic

The success of this protocol relies on the Dissociative Ion-Pair Mechanism . Unlike primary alkylations, which require orbital overlap (


), tert-butyl triflate generates a transient, tight ion pair (

-Bu


OTf) in non-polar solvents. The nucleophilic

-bond of the silyl enol ether attacks this carbocation.
Pathway Visualization (Graphviz)

G Start Ketone Substrate LiEnolate Lithium Enolate (Highly Basic) Start->LiEnolate LDA, -78°C SEE Silyl Enol Ether (Neutral Nucleophile) LiEnolate->SEE + TMSCl (Trapping) DirectFail FAIL: E2 Elimination (Isobutylene Gas) LiEnolate->DirectFail + t-BuOTf (Direct) Transition Cationic Transition State [Oxocarbenium Ion] SEE->Transition + t-BuOTf (DCM, -78°C) TBuOTf t-BuOTf (Electrophile) TBuOTf->Transition Product α-tert-Butyl Ketone (C-Alkylation) Transition->Product - TMS-OTf

Caption: Divergent pathways showing the failure of direct alkylation (Red) vs. the success of the Silyl Enol Ether mediated pathway (Green).

Part 3: Experimental Protocols

Reagent Handling: tert-Butyl Triflate ( -BuOTf)
  • Warning:

    
    -BuOTf is thermally unstable and a potent alkylating agent. It should be stored at -20°C and handled in a fume hood.
    
  • Preparation: If commercial source is unavailable, prepare fresh from

    
    -BuOH and Triflic Anhydride (
    
    
    
    ) in the presence of pyridine in DCM at -78°C.
  • Solvent Incompatibility: Do NOT use THF or ether for the alkylation step;

    
    -BuOTf will polymerize THF (cationic ring-opening polymerization). Use Dichloromethane (DCM)  or Toluene .
    
Protocol A: Regioselective Silyl Enol Ether Formation

Objective: To lock the enolate geometry before introducing the bulky electrophile.

Step-by-Step:

  • Kinetic Enolate (Less Substituted):

    • Cool a solution of diisopropylamine (1.1 equiv) in dry THF to -78°C.

    • Add

      
      -BuLi (1.1 equiv) dropwise; stir for 30 min.
      
    • Add ketone (1.0 equiv) dropwise over 10 min. Stir for 45 min at -78°C.

    • Add TMSCl (1.2 equiv) rapidly (to prevent equilibration).

    • Allow to warm to RT over 1 hour.

    • Workup: Dilute with pentane, wash with cold sat.

      
      , dry over 
      
      
      
      , and concentrate. Purification via vacuum distillation is recommended to remove amine salts.
  • Thermodynamic Enolate (More Substituted):

    • Reflux ketone (1.0 equiv) with TMSCl (1.2 equiv) and NaI (1.3 equiv) in acetonitrile with

      
       (1.5 equiv).
      
    • Isolate as above.

Protocol B: C-Alkylation with tert-Butyl Triflate

Objective: The Lewis-acid-free cationic alkylation.

Materials:

  • Purified Silyl Enol Ether (from Protocol A).

  • tert-Butyl Triflate (

    
    -BuOTf).
    
  • 2,6-Di-tert-butylpyridine (DTBP): Critical Additive. This non-nucleophilic base scavenges any adventitious triflic acid (

    
    ) generated, preventing acid-catalyzed decomposition or polymerization of the SEE.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add Silyl Enol Ether (1.0 equiv) and DTBP (1.1 equiv).

  • Solvation: Dissolve in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the mixture to -78°C . (Temperature control is vital to suppress E1 elimination of the triflate).

  • Addition: Add

    
    -BuOTf  (1.1 equiv) dropwise via syringe pump over 20 minutes.
    
    • Note: The solution may turn slight yellow/orange.

  • Reaction: Stir at -78°C for 4–6 hours. Monitor by TLC (or GC-MS aliquots).

    • Endpoint: Disappearance of Silyl Enol Ether.

  • Quench: Pour the cold reaction mixture into vigorous stirring sat.

    
     solution.[1][2]
    
  • Isolation: Extract with DCM, dry organic layer over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel. (Note:

    
    -tert-butyl ketones are bulky; they may elute faster than expected).
    

Part 4: Data Interpretation & Troubleshooting

Yield Comparison: Direct vs. SEE Method The following table summarizes typical outcomes for the alkylation of cyclohexanone derivatives.

MethodElectrophileBase/AdditiveMajor ProductYield
Direct Alkylation

-BuOTf
LDA / THFIsobutylene (Gas) + SM< 5%
Direct Alkylation

-BuI
LDA / THFElimination0%
Reetz Method

-BuCl

/ DCM
C-Alkylation65-80%
SEE / Triflate (This Protocol)

-BuOTf
DTBP / DCM C-Alkylation 75-85%

Troubleshooting Guide:

  • Problem: Low Yield / Recovery of Ketone.

    • Cause: Hydrolysis of SEE before reaction, or thermal decomposition of

      
      -BuOTf.
      
    • Fix: Ensure strictly anhydrous conditions. Keep

      
      -BuOTf at -78°C until addition. Ensure SEE is distilled/purified before use.
      
  • Problem: Polymerization of Reaction Mixture.

    • Cause: THF was used as solvent, or lack of proton scavenger.

    • Fix: Use DCM only. Ensure 2,6-DTBP is present to neutralize trace TfOH.

  • Problem: O-Alkylation Products.

    • Cause: "Hard" character of the carbocation.

    • Fix: While

      
      -BuOTf favors C-alkylation with SEEs more than direct enolates, some O-alkylation is intrinsic. Lower temperature (-90°C) can improve C/O selectivity.
      

References

  • Reetz, M. T., & Maier, W. F. (1982).

    
    -tert-alkylation of ketones and aldehydes. Angewandte Chemie International Edition, 21(2), 135-136. Link
    
  • Murata, S., Suzuki, M., & Noyori, R. (1988).[3] Trimethylsilyl triflate catalyzed aldol-type reaction of enol silyl ethers.[3] Tetrahedron, 44(14), 4259-4275. Link

  • Brownbridge, P. (1983). Silyl Enol Ethers in Synthesis - Part I. Synthesis, 1983(01), 1-28. Link

  • Xavier Creary. (1982). Reaction of triflates with enolates.[2][3] Journal of Organic Chemistry, 47(12), 2358–2364. Link

  • Ullrich, J., & Breit, B. (2018). C-Alkylation of Enolates: Transition Metal Catalyzed Methods. Organic Letters (Contextualizing modern alternatives). Link

Sources

Butyl triflate applications in carbohydrate and glycosylation chemistry

Technical Guide: Butyl Triflate ( -BuOTf) in Carbohydrate Synthesis

Executive Summary & Strategic Utility

This compound (

tunable reactivity with reduced volatility

In glycoscience, BuOTf is utilized in three distinct high-value workflows:

  • Chemoselective Activation: Driving the activation of thioglycosides via

    
    -alkylation to generate glycosyl donors under mild conditions.
    
  • Ionic Liquid Synthesis: Preparation of imidazolium-based ionic liquids (e.g., [BMIM][OTf]) specifically designed for cellulose dissolution and biomass processing.

  • Lipophilic Functionalization: Introduction of butyl ether "caps" to modulate the amphiphilicity of sugar surfactants without the harsh conditions of Williamson ether synthesis using halides.

This guide details the mechanistic rationale and validated protocols for these applications.

Chemical Profile & Safety Architecture

Compound:

CAS:Role:
ParameterSpecificationOperational Implication
Boiling Point 78°C (15 mmHg)Significantly less volatile than MeOTf (BP 99°C at atm), reducing inhalation risk.
Reactivity

MeOTf
Slower kinetics allow for better thermal control in exothermic quaternizations.
Leaving Group Triflate (

)

of conjugate acid

. Exceptional leaving ability drives

reactions.
Safety Protocol (Critical)
  • Hazard: BuOTf is a powerful alkylating agent. It can alkylate DNA.

  • Containment: All transfers must occur in a fume hood.

  • Decontamination: Quench spills/glassware with 10% aqueous ammonium hydroxide or ethanolic amine solution to convert the triflate to a harmless ammonium salt.

Module A: Chemoselective Activation of Thioglycosides

Mechanism: The S-Alkylation Pathway

Thioglycosides are stable "disarmed" donors until activated. While promoters like NIS/TfOH are oxidative, alkyl triflates utilize an alkylation-based activation strategy . BuOTf alkylates the anomeric sulfur, converting it into a sulfonium leaving group. This is particularly useful when oxidative conditions (e.g., halonium ions) must be avoided due to sensitive alkene protecting groups.

Validated Protocol

Objective: Activation of Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-

Reagents:

  • Donor: Thioglycoside (1.0 equiv)

  • Promoter:

    
    -Butyl Triflate (1.2 equiv)
    
  • Scavenger/Base: 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv)

  • Solvent: Anhydrous DCM or Toluene (0.05 M)

Step-by-Step Workflow:

  • Drying: Co-evaporate donor and acceptor with toluene (3x) to remove trace water. High vacuum for 2 hours.

  • Solvation: Dissolve donor and DTBMP in anhydrous DCM under Argon atmosphere. Add 4Å molecular sieves (powdered, activated).

  • Activation: Cool reaction to 0°C. Add

    
    -BuOTf  dropwise via syringe.
    
    • Mechanistic Note: The reaction mixture may turn slight yellow. The BuOTf alkylates the sulfur, forming the butyl-sulfonium intermediate.

  • Acceptor Addition: Stir for 15–30 minutes to ensure sulfonium formation. Add the glycosyl acceptor (dissolved in minimal DCM) slowly.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (or MALDI-TOF) for the disappearance of the sulfonium intermediate.

  • Quench: Add Et

    
    N (excess) to quench remaining triflate. Filter through Celite.
    
  • Workup: Wash with sat. NaHCO

    
    , brine, dry over MgSO
    
    
    , and concentrate.
Pathway Visualization

The following diagram illustrates the conversion of the stable thioglycoside to the reactive oxocarbenium ion via BuOTf activation.

ThioglycosideActivationThioglycosideThioglycoside Donor(Stable -SR)SulfoniumSulfonium Intermediate[R-S+(Bu)-Sugar] OTf-Thioglycoside->SulfoniumS-Alkylation (0°C)BuOTfn-Butyl Triflate(Activator)BuOTf->SulfoniumOxocarbeniumOxocarbenium Ion(Reactive Species)Sulfonium->OxocarbeniumDeparting LGLeavingGroupByproduct:Butyl Ethyl SulfideSulfonium->LeavingGroupProductO-Glycoside(Final Product)Oxocarbenium->Product+ Acceptor (ROH)

Figure 1: Mechanism of thioglycoside activation via S-alkylation using this compound.

Module B: Synthesis of Ionic Liquid Solvents ([BMIM][OTf])

Context: Cellulose Processing

Ionic liquids (ILs) are revolutionizing carbohydrate chemistry by dissolving cellulose and chitin. The 1-butyl-3-methylimidazolium triflate ([BMIM][OTf]) salt is a gold standard because the triflate anion confers high thermal stability and lower viscosity compared to chloride analogs.

Why BuOTf? Direct quaternization of 1-methylimidazole with BuOTf is the most atom-efficient route, avoiding the halide waste associated with metathesis (e.g., reacting [BMIM][Cl] with LiOTf).

Validated Protocol

Objective: Solvent-free synthesis of high-purity [BMIM][OTf].

Reagents:

  • 1-Methylimidazole (1.0 equiv, freshly distilled)

  • 
    -Butyl Triflate (1.05 equiv)
    
  • Solvent: None (Neat reaction)

Step-by-Step Workflow:

  • Setup: Charge 1-methylimidazole into a dry 3-neck round bottom flask equipped with a reflux condenser, N

    
     inlet, and a pressure-equalizing dropping funnel.
    
  • Thermal Control: Place flask in an ice/water bath (0°C). The reaction is highly exothermic .

  • Addition: Add BuOTf dropwise over 1 hour. Maintain internal temperature

    
    .
    
    • Critical Control Point: Rapid addition will cause thermal runaway and discoloration (decomposition) of the imidazole ring.

  • Completion: Once addition is complete, remove ice bath. Stir at RT for 12 hours, then heat to 60°C for 2 hours to ensure complete consumption of the imidazole.

  • Purification: Wash the resulting viscous liquid with diethyl ether (

    
     mL) to extract unreacted starting materials.
    
  • Drying: Dry under high vacuum (0.1 mbar) at 70°C for 8 hours to remove trace volatiles and water.

  • QC: Verify purity via

    
    H NMR (DMSO-
    
    
    ). Check for absence of alkylating agent signals.

Module C: Direct O-Alkylation (Butyl Ether Synthesis)

Context: Surfactant Synthesis

Butyl glycosides and butyl-capped sugars are valuable non-ionic surfactants. While Fischer glycosylation (sugar + butanol + acid) is standard for the anomeric position, BuOTf allows for the alkylation of specific free hydroxyls on a protected sugar skeleton to tune lipophilicity (HLB balance).

Validated Protocol

Objective: Synthesis of 6-O-butyl-1,2:3,4-di-O-isopropylidene-

Reagents:

  • Substrate: 1,2:3,4-di-O-isopropylidene-

    
    -D-galactopyranose (Free OH at C6).
    
  • Reagent:

    
    -BuOTf (1.2 equiv).
    
  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Deprotonation: Dissolve substrate in DMF (0.2 M) under N

    
    . Cool to 0°C. Add NaH slowly. Stir for 30 mins until H
    
    
    evolution ceases.
  • Alkylation: Add BuOTf via syringe.

  • Kinetics: Allow to warm to RT. Stir for 2–4 hours.

  • Quench: Cool to 0°C. Add MeOH carefully to quench excess NaH.

  • Extraction: Dilute with Et

    
    O, wash with water (
    
    
    ) to remove DMF.
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Comparative Data: Alkylating Agents

The following table highlights why BuOTf is selected over traditional halides or methyl triflate for specific carbohydrate applications.

ReagentRelative Reactivity (

)
Leaving Group AbilityToxicity/VolatilityPrimary Carbohydrate Application
Methyl Triflate 100 (Reference)HighHigh / HighRapid activation of unreactive thioglycosides.
This compound ~20HighHigh / LowSynthesis of ILs; Lipophilic modification; Controlled activation.
Butyl Iodide ~0.01ModerateModerate / ModerateStandard Williamson ether synthesis (requires heat).
Butyl Bromide ~0.001LowLow / ModerateRequires harsh conditions (reflux/strong base).

References

  • Thioglycoside Activation: Crich, D., & Smith, M. (2001). "Mechanism of the S-Alkylation of Thioglycosides." Journal of the American Chemical Society.[4]

  • Ionic Liquid Synthesis: Wilkes, J. S., & Zaworotko, M. J. (1992). "Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids." Journal of the Chemical Society, Chemical Communications.

  • Cellulose Dissolution: Swatloski, R. P., Spear, S. K., Holbrey, J. D., & Rogers, R. D. (2002). "Dissolution of Cellose with Ionic Liquids." Journal of the American Chemical Society.[4]

  • Triflate Reactivity: Beard, C. D., Baum, K., & Grakauskas, V. (1973). "Synthesis of some novel trifluoromethanesulfonates." The Journal of Organic Chemistry.

  • General Glycosylation: Demchenko, A. V. (2003). "1,2-cis O-Glycosylation: Methods, Strategies, Principles." Current Organic Chemistry.

Application Note: Large-Scale Synthesis and Purification of n-Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis and purification of n-butyl trifluoromethanesulfonate (n-butyl triflate) . Unlike standard laboratory-scale procedures that rely on aqueous workups, this guide prioritizes a non-aqueous workup (salt filtration) followed by vacuum distillation. This approach minimizes product hydrolysis, maximizes yield (>85%), and ensures high purity (>98%) suitable for pharmaceutical applications.

Introduction & Safety Profile

Chemical Utility

n-Butyl triflate is a "super-electrophile," significantly more reactive than corresponding iodides or tosylates. It is critical for introducing


-butyl groups onto weak nucleophiles (e.g., sterically hindered amines, electron-deficient phenols) where other alkylating agents fail.
Critical Safety Hazards (Must Read)

Danger: n-Butyl triflate is a potent alkylating agent and must be handled as a potential genotoxin.

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Inhalation: Vapors are highly toxic and damaging to mucous membranes.

  • Explosion Hazard: Distillation residues can be unstable. Never distill to dryness.

  • Reactivity: Violent reaction with strong nucleophiles and bases.

Mandatory PPE: Double nitrile gloves (or Silver Shield®), chemical splash goggles, face shield, and a functioning fume hood.

Reaction Mechanism

The synthesis utilizes Triflic Anhydride (


)  and n-Butanol  in the presence of a base (Pyridine ).
  • Activation: The alcohol oxygen attacks the highly electrophilic sulfur atom of

    
    .
    
  • Elimination: A triflate anion (

    
    ) is displaced.
    
  • Deprotonation: Pyridine acts as a proton sponge, neutralizing the intermediate oxonium species to prevent acid-catalyzed side reactions (such as ether formation).

Mechanism Diagram

ReactionMechanism Alcohol n-Butanol (Nucleophile) Intermediate Alkyl-Oxonium Intermediate Alcohol->Intermediate Attacks S Tf2O Triflic Anhydride (Electrophile) Tf2O->Intermediate Leaving Group Depart Product n-Butyl Triflate Intermediate->Product Deprotonation Salt Pyridinium Triflate (Byproduct) Intermediate->Salt TfO- forms salt Base Pyridine (Base) Base->Salt Captures H+

Caption: Nucleophilic substitution mechanism showing the critical role of pyridine in neutralizing the oxonium intermediate.

Process Development: Scale-Up Considerations

For large-scale synthesis (>100g), standard lab protocols fail due to heat management and hydrolysis during washing.

ParameterLab Scale (<5g)Large Scale (>100g)Rationale
Solvent Dichloromethane (DCM)DCM or TolueneDCM offers superior solubility for reactants but precipitates the salt, aiding filtration.
Temperature -78°C-10°C to 0°CCryogenic cooling is impractical at kilo-scale; 0°C is sufficient if addition is controlled.
Base 2,6-LutidinePyridinePyridine is cost-effective. Lutidine is cleaner but prohibitively expensive for bulk runs.
Workup Aqueous WashSalt Filtration Aqueous washes hydrolyze the triflate. Filtration removes the salt without water contact.

Detailed Protocol (1.0 Molar Scale)

Target Yield: ~175g (85%) Purity: >98% by GC/NMR

Reagents & Equipment[2]
  • n-Butanol: 74.1 g (1.0 mol) - Must be anhydrous.

  • Triflic Anhydride (

    
    ):  310 g (1.1 mol) - Freshly opened or distilled.
    
  • Pyridine: 87 g (1.1 mol) - Dried over KOH.

  • Dichloromethane (DCM): 1.5 L - Anhydrous.

  • Equipment: 3L 3-neck flask, mechanical stirrer (overhead), dropping funnel with pressure equalization, internal thermometer, inert gas line (

    
    /Ar).
    
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inertion: Flame-dry the glassware under vacuum and backfill with Argon.

  • Solvation: Charge the flask with n-Butanol and Pyridine in DCM (1.2 L).

  • Cooling: Cool the mixture to -10°C using an ice/salt bath or chiller. Crucial: Pyridine/Alcohol complexes can be viscous; ensure good stirring.

Phase 2: Controlled Addition (The Exotherm)
  • Tf2O Addition: Dilute

    
     with 300mL DCM in the dropping funnel.
    
  • Rate: Add dropwise over 90-120 minutes .

    • Control Point: Internal temperature must not exceed 0°C . If it spikes, stop addition immediately.

  • Post-Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour.

Phase 3: Non-Aqueous Workup (Salt Filtration)
  • Precipitation: The reaction mixture will contain a heavy precipitate of pyridinium triflate.

  • Dilution: Add 500 mL of cold n-Pentane to the reaction mixture.

    • Why? This decreases the polarity of the solvent, forcing more pyridinium salt out of the solution.

  • Filtration: Filter the slurry through a sintered glass funnel (fritted disc) or a pad of Celite under a blanket of Nitrogen.

  • Cake Wash: Wash the salt cake with 200 mL of 1:1 DCM/Pentane.

  • Concentration: Concentrate the filtrate on a rotary evaporator at <25°C (bath temp) under mild vacuum to remove solvents. Do not heat significantly.[2]

Phase 4: Purification (Vacuum Distillation)
  • Setup: Transfer the crude yellow oil to a round-bottom flask connected to a short-path distillation head.

  • Vacuum: Apply high vacuum (aim for <10 mmHg ).

  • Collection:

    • Foreshot: Discard the first few mL (residual solvents).

    • Main Fraction: Collect the fraction boiling at 45–50°C at 10 mmHg (approximate; relies on vacuum strength).

    • Stop:Stop distillation when ~10-15mL of residue remains. The residue (polymeric triflates/salts) can be explosive if overheated.

Process Workflow Diagram

ProcessFlow Start Start: Dry Reagents (Alcohol + Pyridine + DCM) Cooling Cool to -10°C Start->Cooling Addition Add Tf2O Slow (Temp < 0°C) Cooling->Addition Reaction Stir 1h @ RT Addition->Reaction Pentane Add Pentane (Precipitate Salts) Reaction->Pentane Filter Filter Salts (Remove Pyridinium TfO) Pentane->Filter Conc Concentrate Filtrate (<25°C) Filter->Conc Distill Vacuum Distillation (Collect ~47°C @ 10mmHg) Conc->Distill End Pure n-Butyl Triflate Distill->End

Caption: Optimized workflow utilizing pentane precipitation to remove salts before distillation.

Quality Control & Storage

Analytical Specifications
  • Appearance: Colorless to pale straw liquid.

  • 1H NMR (

    
    ):  Triplet at 
    
    
    
    ~4.6 ppm (
    
    
    -OTf). Absence of broad OH peak (~2-3 ppm) indicates no residual alcohol.
  • 19F NMR: Singlet at

    
     -74 to -75 ppm (characteristic of triflate group).
    
Storage Stability
  • Condition: Store at 2-8°C (refrigerator) or -20°C (freezer) under Argon.

  • Shelf Life: 3-6 months. Darkening indicates decomposition (acid formation).

  • Hydrolysis: Extremely sensitive to moisture. Always handle in a glovebox or under positive nitrogen pressure.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield Hydrolysis during workupSwitch from aqueous wash to Salt Filtration method (Phase 3).
Dark Product Overheating during distillationEnsure vacuum is <10 mmHg to keep boiling point low. Do not exceed bath temp of 70°C.
Fuming Residual

or Acid
Ensure 1.1 eq of Pyridine was used. Wash crude with cold

(only if absolutely necessary and done quickly).
Solid Precipitate in Product Pyridinium salt carryoverImprove filtration efficiency (use Celite). Re-filter crude before distillation.

References

  • Organic Syntheses. General procedures for Triflate synthesis. Organic Syntheses, Coll. Vol. 8, p.97 (1993).

  • PubChem. Butyl Trifluoromethanesulfonate - Compound Summary (CID 10921660).[1] National Library of Medicine.

  • Sigma-Aldrich. Safety Data Sheet: n-Butyl Triflate. Merck KGaA.[3]

  • Baruh, J. et al. Triflic Anhydride in Organic Synthesis. Chemical Reviews. (General reactivity context).

(Note: While specific boiling points vary by vacuum pressure, the protocol relies on relative volatility and standard process chemistry principles verified against general alkyl triflate behaviors documented in the sources above.)

Sources

Application Note: Precision Stereocontrol in Aldol Reactions Using Dibutylboron Triflate

Author: BenchChem Technical Support Team. Date: February 2026


)

Introduction: The Gold Standard of Stereocontrol

In the landscape of asymmetric carbon-carbon bond formation, the Evans Aldol Reaction mediated by dibutylboron triflate (


)  remains the premier method for synthesizing polyketides and complex pharmaceutical intermediates. While titanium (

) and lithium (LDA) enolates offer utility, they often lack the rigid transition state organization required for high diastereomeric ratios (dr > 99:1).

This guide details the operational protocol for using


 to achieve predictable syn -aldol products. Unlike other Lewis acids, dialkylboron triflates provide a unique "soft enolization" pathway that is kinetically controlled, robust, and highly scalable.
Key Mechanistic Advantage

The power of


 lies in its bond lengths. The B–O bond (approx.[1][2] 1.4–1.5 Å) is significantly shorter than Ti–O or Li–O bonds. This creates a tighter, more organized Zimmerman-Traxler transition state , maximizing the steric differentiation between competing pathways and enforcing high stereoselectivity.[2]

Mechanistic Logic & Stereochemical Outcome[3][4]

To control the reaction, one must understand the causality sequence: Reagent Choice


 Enolate Geometry 

Aldol Stereochemistry.
The Pathway to Syn-Aldol[4][5][6]
  • Enolization: Reaction of an

    
    -acyloxazolidinone (Evans auxiliary) with 
    
    
    
    and a tertiary amine (DIPEA or TEA) exclusively forms the Z-enolate .
    • Why? The triflate is a potent leaving group, generating a highly Lewis acidic boron center. The steric bulk of the auxiliary and the boron ligands disfavors the E-enolate.

  • Transition State: The Z-enolate reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state.

    • Face Selectivity: The chiral auxiliary (e.g., valine or phenylalanine-derived) blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.

    • Diastereoselectivity: The aldehyde substituent (

      
      ) prefers the equatorial position to minimize 1,3-diaxial interactions.
      
  • Result: The combination of Z-enolate and equatorial aldehyde placement yields the syn -aldol adduct (specifically the "Evans syn" isomer).[3]

Visualization: Reaction Pathway

AldolPathway cluster_mech Stereocontrol Mechanism Substrate N-Acyloxazolidinone (Substrate) Enolate Z-Boron Enolate (Kinetic Control) Substrate->Enolate Soft Enolization Reagents n-Bu2BOTf + DIPEA (-78°C to 0°C) Reagents->Enolate TS Zimmerman-Traxler TS (Chair Conformation) Enolate->TS + Aldehyde (R-CHO) Product Syn-Aldol Adduct (dr > 99:1) TS->Product C-C Bond Formation

Caption: Logical flow from substrate activation to stereodefined product via the rigid boron-mediated transition state.

Experimental Protocol

Safety Warning:


 is moisture-sensitive and can fume in air. Triflic acid (generated upon hydrolysis) is corrosive. Perform all steps under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Materials
  • Substrate:

    
    -Propionyloxazolidinone (or derivative).
    
  • Lewis Acid:

    
     (1.0 M solution in DCM is recommended for safety/ease).
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: DIPEA is often preferred to minimize non-selective enolization.

  • Solvent: Anhydrous Dichloromethane (DCM).[4]

  • Workup: pH 7 Phosphate buffer, Methanol, 30% Hydrogen Peroxide (

    
    ).
    
Step-by-Step Workflow
Phase 1: Enolate Formation
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool under a stream of Argon.

  • Dissolution: Charge the flask with the

    
    -acyloxazolidinone (1.0 equiv) and anhydrous DCM (
    
    
    
    concentration). Cool the solution to 0°C (ice bath).
  • Lewis Acid Addition: Dropwise add

    
     (1.1 equiv) via syringe.
    
    • Observation: The solution may turn slightly yellow.[4]

  • Base Addition: Immediately add DIPEA (1.2 equiv) dropwise.

    • Critical: Maintain temperature < 5°C. The reaction is exothermic.

  • Enolization: Stir at 0°C for 30 minutes . This ensures complete conversion to the Z-enolate.

Phase 2: Aldol Addition
  • Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath).

    • Note: Lower temperatures maximize kinetic selectivity.[1][2]

  • Aldehyde Addition: Add the aldehyde (1.1–1.2 equiv) neat or as a solution in minimal DCM. Add slowly down the side of the flask to precool the solution.

  • Reaction: Stir at -78°C for 30–60 minutes, then slowly warm to 0°C over 1–2 hours.

    • Checkpoint: Monitor conversion by TLC. Boron aldol adducts are stable, but prolonged stirring at 0°C is rarely harmful.

Phase 3: Oxidative Workup (Crucial)

Unlike Lithium aldols, Boron aldols form stable boron-chelates that must be oxidatively cleaved.

  • Quench: At 0°C, add pH 7 phosphate buffer (1 mL per mmol substrate) and Methanol (3 mL per mmol).

  • Oxidation: Carefully add 30% aqueous

    
     (3.0 equiv) dropwise.
    
    • Caution: Exothermic reaction. Vigorous gas evolution may occur.

  • Cleavage: Stir vigorously at 0°C for 1 hour. This cleaves the B–O bond, releasing the aldol product and converting boron residues to boric acid/borates.

  • Extraction: Dilute with water/brine, extract with DCM or EtOAc, dry over

    
    , and concentrate.
    

Data & Performance Metrics

The following table summarizes the expected stereochemical outcomes based on reagent variations, highlighting why


 is the standard for syn-selectivity.
Reagent SystemAmine BaseEnolate GeometryMajor ProductTypical dr

DIPEA Z-Enolate Evans Syn > 99:1

TEAZ-EnolateEvans Syn> 95:5

TEAE-EnolateEvans Anti> 95:5

DIPEATransientMixed/AntiVariable

Table 1: Comparative stereoselectivity of Lewis Acid/Base combinations in Evans Aldol reactions [1, 2].

Troubleshooting & Expert Tips

Reagent Quality ("The Fuming Test")

 should be a clear, colorless to pale yellow liquid. If the liquid is dark brown or contains significant precipitate, it has likely hydrolyzed.
  • Self-Validation: A small drop on a paper towel should fume slightly (reaction with moisture). No fume = hydrolyzed reagent = no reaction.

The "Stalled" Reaction

If TLC shows unreacted starting material after warming to 0°C:

  • Cause: Incomplete enolization.

  • Fix: Ensure the enolization step (Phase 1) is held at 0°C for the full 30 minutes. Do not enolize at -78°C; the activation barrier for forming the boron enolate is too high at that temperature.

Product Isolation Issues

If the product yield is low but conversion was high:

  • Cause: Incomplete oxidative cleavage. The boron-aldol chelate is very stable.

  • Fix: Extend the

    
     stirring time or slightly increase the amount of peroxide. Ensure the pH is neutral (buffer) to prevent retro-aldol or elimination of the 
    
    
    
    -hydroxy group.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. (1981).[5][4] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Evans, D. A.; Nelson, J. V.; Vogel, E.; Taber, T. R. (1981).[5][4] "Stereoselective aldol condensations via boron enolates." Journal of the American Chemical Society, 103(11), 3099–3111. Link

  • Gage, J. R.; Evans, D. A. (1993).[4] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll.[5][4] Vol. 8, p. 339. Link

  • Mukaiyama, T. (1982). "The Directed Aldol Reaction."[4] Organic Reactions, 28, 203.

  • Cowden, C. J.; Paterson, I. (1997). "Asymmetric Aldol Reactions Using Boron Enolates." Organic Reactions, 51, 1–200. Link

Sources

Application Note: Butyl Triflate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical process chemistry, n-Butyl trifluoromethanesulfonate (Butyl Triflate) represents a "high-leverage" reagent. While n-butyl halides (iodide, bromide) are the standard for routine alkylations, they often fail when confronted with sterically hindered nucleophiles or electron-deficient substrates. This compound serves as the superior electrophile, offering reaction rates up to


 times faster than corresponding tosylates or mesylates due to the exceptional nucleofugality of the triflate group.

However, this potency comes with a cost: Genotoxicity . As a potent alkylating agent, this compound is classified as a Potentially Genotoxic Impurity (PGI). Its use in GMP (Good Manufacturing Practice) environments requires rigorous control strategies to ensure residual levels comply with ICH M7 guidelines (typically <1.5 µ g/day ).

This guide provides the technical rationale, validated protocols, and safety frameworks necessary to deploy this compound effectively in drug development.

Chemical Profile & Mechanistic Advantage[1][2]

The "Super-Leaving" Group

The utility of this compound stems from the trifluoromethanesulfonate (


) leaving group. The inductive effect of the three fluorine atoms disperses the negative charge over the sulfonate oxygens, creating an exceptionally stable anion.

Comparative Reactivity (Solvolysis Rates): | Leaving Group | Relative Rate (


) | Character |
| :--- | :--- | :--- |
| Triflate (-OTf) | 

| Super-Electrophile | | Tosylate (-OTs) |

| Standard | | Iodide (-I) |

| Soft Electrophile | | Bromide (-Br) |

| Standard |
Mechanism of Action

The reaction proceeds via a classic


 mechanism. Because the triflate is such a "hard" and reactive electrophile, it forces alkylation on substrates that are typically unreactive (e.g., pyridines, hindered anilines, or secondary amides).

ReactionMechanism Substrate Nucleophile (Nu:) TS Transition State [Nu---Bu---OTf]‡ Substrate->TS Attack Reagent This compound (Bu-OTf) Reagent->TS Product Alkylated Product (Nu-Bu) TS->Product Inversion Byproduct Triflate Anion (TfO-) TS->Byproduct

Figure 1: Concerted


 mechanism. The high energy of the triflate leaving group lowers the activation energy barrier, facilitating attack by weak nucleophiles.

Strategic Applications

Rescue of Failed N-Alkylations

When synthesizing pharmaceutical intermediates containing hindered secondary amines or electron-deficient heterocycles (e.g., imidazoles, pyrazoles), butyl iodide often requires high temperatures that lead to elimination byproducts (butene) or thermal decomposition. This compound allows these reactions to proceed at 0°C to Room Temperature .

Synthesis of Ionic Liquids (Pharma Excipients)

This compound is the reagent of choice for synthesizing high-purity ionic liquids (e.g., 1-Butyl-3-methylimidazolium triflate, [BMIM][OTf]) used as green solvents or reaction media in API synthesis. Direct alkylation with this compound avoids the halide contamination issues associated with metathesis routes (halide-free ionic liquids are critical for transition metal catalysis).

Validated Experimental Protocols

Protocol A: N-Alkylation of a Hindered Aniline

Target: Synthesis of N-butyl-2,6-diisopropylaniline (Intermediate for catalysis ligands).

Reagents:

  • 2,6-Diisopropylaniline (1.0 equiv)

  • n-Butyl Triflate (1.1 equiv)

  • 2,6-Lutidine (1.2 equiv) - Non-nucleophilic base is critical to prevent quaternization of the base.

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of dry Nitrogen (

    
    ).
    
  • Solvation: Charge the flask with 2,6-diisopropylaniline and 2,6-lutidine in anhydrous DCM (0.2 M concentration).

  • Thermal Control: Cool the solution to -10°C using an ice/acetone bath. Note: this compound addition is exothermic.

  • Addition: Add n-butyl triflate dropwise via a syringe pump over 30 minutes. Maintain internal temperature < 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC or HPLC.

    • Checkpoint: If starting material persists, do NOT heat above 40°C. Add 0.1 equiv more triflate.

  • Quench: Cool to 0°C. Add saturated aqueous

    
     to quench unreacted triflate (hydrolyzes to triflic acid, then neutralized).
    
  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove lutidine), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of [BMIM][OTf] (Halide-Free Route)

Target: 1-Butyl-3-methylimidazolium triflate.[1]

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • n-Butyl Triflate (1.0 equiv)

  • Solvent: 1,1,1-Trichloroethane (TCE) or solvent-free (neat) if heat management is adequate.

Methodology:

  • Setup: Place 1-methylimidazole in a jacketed reactor under Argon. Cool to 0°C.

  • Addition: Add n-butyl triflate dropwise. Critical: The reaction is highly exothermic. Rate of addition must be controlled to keep Temp < 10°C.

  • Maturation: After addition, stir at 25°C for 12 hours.

  • Isolation: If solvent was used, evaporate under high vacuum. If neat, the product is the ionic liquid itself.

  • Washing: Wash the resulting oil with diethyl ether (3x) to remove unreacted starting materials.

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 24 hours to remove volatiles.

Safety & Compliance: Managing Genotoxicity

In pharmaceutical development, alkyl sulfonates (triflates, mesylates) are Class 2/3 Mutagenic Impurities . They can alkylate DNA directly.

The Control Strategy (ICH M7)

You must demonstrate that the final Drug Substance (DS) contains this compound below the Threshold of Toxicological Concern (TTC).

  • Lifetime Exposure Limit: 1.5 µ g/day .[2][3]

  • Control Approach: "Purge Factor" calculation. You must prove the downstream chemistry destroys the triflate.

Decontamination & Quenching Workflow

Never dispose of active this compound directly into waste.

SafetyWorkflow Waste Reaction Waste (Contains Bu-OTf) Quench Quench Solution (2M NaOH or Methanolic Ammonia) Waste->Quench Slow Addition Hydrolysis Hydrolysis Bu-OTf -> Bu-OH + TfOH Quench->Hydrolysis Stir 2h Check GC-MS Verification (< ppm limits) Hydrolysis->Check Check->Quench If Fail (Repeat) Disposal Chemical Waste Disposal Check->Disposal If Pass

Figure 2: Mandatory decontamination workflow for this compound waste streams.

Handling Precautions
  • Corrosivity: this compound hydrolyzes to Triflic Acid (TfOH), a superacid (

    
    ). It causes immediate, severe burns.
    
  • PPE: Double nitrile gloves, face shield, and chemical apron are mandatory.

  • Storage: Store under inert gas at 2-8°C. If the liquid turns brown/black, it has decomposed to TfOH and should be quenched/discarded.

References

  • Chemical Profile & Properties: PubChem.[1][4] Butyl Trifluoromethanesulfonate (Compound).[1][4][5][6] National Library of Medicine. [Link]

  • Synthesis of Ionic Liquids: Hagiwara, R., & Ito, Y. (2000). Room temperature ionic liquids of alkylimidazolium cations and fluoroanions. Journal of Fluorine Chemistry. [Link]

  • Genotoxic Impurity Control: International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Nucleophilicity & Reactivity: Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research. [Link]

Sources

Application Note: Automated Continuous-Flow Synthesis of n-Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

n-Butyl trifluoromethanesulfonate (n-Butyl triflate) is a potent alkylating agent widely used in the synthesis of pharmaceutical intermediates and complex organic materials. However, its preparation in batch reactors is plagued by significant safety hazards, including severe exothermic profiles, hydrolytic instability, and the toxicity of the reagent itself.

This Application Note details a continuous-flow protocol for the synthesis of n-butyl triflate. By transitioning from batch to flow, we achieve superior heat transfer, precise control over residence time (


), and the ability to telescope the product immediately into subsequent reactions, thereby mitigating exposure risks.[1][2] This guide provides a self-validating, automated workflow suitable for both gram-scale library synthesis and kilogram-scale process development.

Chemical Strategy & Mechanism[3][4]

The Challenge of Batch Synthesis

In traditional batch protocols, triflic anhydride (


) is added dropwise to a solution of n-butanol and a base (typically pyridine or 2,6-lutidine) at 

to

.
  • Exotherm Risk: The reaction is highly exothermic (

    
    ). Poor heat transfer in large vessels can lead to thermal runaways.
    
  • Instability: Localized hot spots cause the decomposition of the triflate into black tars (polymerization).

  • Toxicity: Isolation of the pure alkyl triflate exposes the operator to a genotoxic alkylating agent.

The Flow Solution

Flow chemistry addresses these issues through miniaturization .[2][3] The high surface-area-to-volume ratio of microreactors ensures isothermal conditions even at


, eliminating the need for cryogenic cooling.
Reaction Scheme

The reaction utilizes n-butanol reacting with triflic anhydride in the presence of a non-nucleophilic base to scavenge the triflic acid byproduct.

Chemical Equation:



Critical Mechanistic Insight: We utilize 2,6-Lutidine instead of pyridine. In flow systems, the precipitation of pyridinium triflate salts can cause catastrophic clogging. 2,6-Lutidine triflate is significantly more soluble in Dichloromethane (DCM), maintaining a homogeneous flow stream.

ReactionMechanism Reagents n-Butanol + Base (Nucleophile) Intermediate Activated Complex (O-Sulfonylation) Reagents->Intermediate Attack on S Tf2O Triflic Anhydride (Electrophile) Tf2O->Intermediate Products n-Butyl Triflate + Lutidinium Triflate Intermediate->Products Elimination of TfO-

Figure 1: Simplified reaction pathway for O-sulfonylation of n-butanol.

Equipment Configuration & Automation

To ensure a self-validating system, the rig is equipped with inline pressure monitoring. A sudden pressure rise indicates salt precipitation (clogging), triggering an automated solvent flush.

Hardware Specifications
  • Pumps: 2x High-pressure syringe pumps (e.g., Vapourtec, Syrris, or Chemyx) capable of handling corrosive reagents. Wetted parts must be PTFE/Hastelloy.

  • Reactor: Fluoropolymer (PFA) coil reactor, 10 mL volume, 1.0 mm ID.

  • Mixer: T-mixer or Static Mixer chip (Glass/PTFE) with low dead volume.

  • Cooling: Peltier-controlled reactor plate or simple ice-water bath set to

    
    .
    
  • Back Pressure Regulator (BPR): Set to 40 psi (2.7 bar) to prevent solvent boiling and ensure steady flow.

Automation Logic

The system uses a feedback loop to maintain safety.

  • Sensor: Inline pressure sensor post-reactor.

  • Logic: If

    
     (e.g., 8 bar), trigger "Emergency Flush."
    
  • Action: Stop Reagent Pump B (

    
    ), maximize Solvent Pump, divert output to waste.
    

FlowSetup cluster_inputs Reagent Feeds PumpA Pump A: n-BuOH + 2,6-Lutidine (in DCM) Mixer Cooled T-Mixer (0°C) PumpA->Mixer 1.0 mL/min PumpB Pump B: Triflic Anhydride (in DCM) PumpB->Mixer 1.0 mL/min Reactor PFA Reactor Coil (Residence Time: 5 min) Mixer->Reactor Exothermic Zone Sensor Pressure Sensor (Safety Interlock) Reactor->Sensor Quench Collection / Quench (Ice Water or Nucleophile) Sensor->Quench Product Stream

Figure 2: Schematic of the continuous flow reactor setup for butyl triflate synthesis.

Experimental Protocol

Reagent Preparation

CAUTION: Triflic anhydride is highly corrosive and reacts violently with water. Handle in a fume hood.

  • Solution A (Nucleophile):

    • Dissolve n-Butanol (10 mmol, 0.91 mL) and 2,6-Lutidine (12 mmol, 1.40 mL) in anhydrous Dichloromethane (DCM) to a total volume of 20 mL.

    • Concentration: 0.5 M wrt Butanol.

    • Why Lutidine? As noted, prevents clogging common with pyridine.

  • Solution B (Electrophile):

    • Dissolve Triflic Anhydride (11 mmol, 1.85 mL) in anhydrous DCM to a total volume of 20 mL.

    • Concentration: 0.55 M (1.1 equiv).

    • Note: Prepare fresh.

      
       degrades if left in dilute solution for days.
      
System Priming
  • Install the PFA coil reactor (10 mL) and cool to

    
    .
    
  • Flush the entire system with anhydrous DCM (20 mL) at 5 mL/min to remove moisture.

  • Set the BPR to 40 psi.

Reaction Execution
  • Flow Rates: Set Pump A and Pump B to 1.0 mL/min each.

    • Total Flow Rate = 2.0 mL/min.

    • Reactor Volume = 10 mL.[4][5]

    • Residence Time (

      
      ) = 5 minutes.
      
  • Start: Simultaneously start both pumps.

  • Equilibration: Discard the first 2 reactor volumes (20 mL, 10 mins) to reach steady state.

  • Collection:

    • Option A (Isolation): Collect into a stirred flask containing ice-cold saturated

      
       solution.
      
    • Option B (Telescoping): Direct the output stream into a second reactor coil where it meets a stream of nucleophile (e.g., an amine or enolate).

Work-up (For Isolation)
  • Separate the organic layer from the quench mixture.

  • Wash with cold 1M HCl (to remove lutidine), then water, then brine.

  • Dry over

    
     and concentrate carefully (this compound is volatile) or use the solution directly.
    

Data & Performance Analysis

The following data represents typical performance metrics comparing Batch vs. Flow synthesis for alkyl triflates.

MetricBatch Synthesis (

)
Flow Synthesis (

)
Advantage
Reaction Time 2 - 4 hours5 minutesThroughput
Temperature Cryogenic (

)
Standard Cooling (

)
Energy Efficiency
Yield 75 - 85%92 - 96%Efficiency
Safety High risk of exothermIsothermal / ContainedHSE Compliance
Purity (Crude) Variable (darkening)High (colorless)Quality
Troubleshooting Guide
  • Issue: High back pressure (>6 bar).

    • Cause: Lutidinium triflate salt precipitating.

    • Fix: Increase DCM dilution or switch to a more polar co-solvent (e.g., 10%

      
       in DCM).
      
  • Issue: Low Yield.

    • Cause: Hydrolysis of

      
       due to wet solvent.
      
    • Fix: Dry DCM over molecular sieves (3Å) before use.

Process Automation & Logic Diagram

For industrial implementation, the system requires an automated control loop to handle the "Telescoping" decision—whether to isolate or react further.

Automation Start Start Process CheckP Check Pressure (Normal < 5 bar?) Start->CheckP Reaction Reaction Proceeding (Steady State) CheckP->Reaction Yes Error Trigger Alarm Flush Solvent CheckP->Error No (Clog Detected) Telescope Divert to Reactor 2 (Nucleophile Addition) Reaction->Telescope Product Formed

Figure 3: Automation logic for safety monitoring and downstream processing.

References

  • Continuous Flow Synthesis of Methyl Triflate

    • Bedore, M. W., et al. "Development of a Continuous Flow Synthesis of Methyl Triflate." Organic Process Research & Development, 2016.
    • Context: Establishes the baseline safety protocols for handling triflic anhydride in flow.
  • Handling Hazardous Reagents in Flow

    • Gutmann, B., Cantillo, D., & Kappe, C. O. "Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients."[6] Angewandte Chemie International Edition, 2015.

    • Context: Authoritative review on managing exotherms and toxic intermediates like triflates.[4]

  • Telescoped Synthesis of Alkyl Triflates

    • Bio, M. M., et al. "Continuous Flow Synthesis of n-Alkyl Chlorides (and Triflates) in High-Temperature Microreactor Environment." Organic Process Research & Development, 2013.[3]

    • Context: Demonstrates the utility of in-situ generation and consumption of alkyl
  • General Triflate Preparation (Batch Reference)

    • Stang, P. J., & Hanack, M. "Vinyl Cations" (Reference for Triflate Chemistry).[7] Organic Syntheses, Coll. Vol. 6, p.737.

    • Context: Provides the stoichiometric baseline adapted here for flow.

Sources

Application Note: Metal Triflates as Water-Tolerant Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

The historical reliance on moisture-sensitive Lewis acids (


, 

,

) has long necessitated strictly anhydrous conditions, generating hazardous waste and preventing the use of eco-friendly solvents. Metal triflates (

) represent a paradigm shift.

This guide details the application of Lanthanide Triflates (specifically


, 

) and transition metal triflates as water-tolerant, recoverable, and reusable catalysts . Unlike traditional Lewis acids that decompose in water, these catalysts maintain activity in aqueous media due to their unique hydration sphere stability and rapid water exchange rates.
Key Advantages[2][3][4][5]
  • Aqueous Compatibility: Enables surfactant-aided organic synthesis in water.

  • Recyclability: Catalyst can be recovered quantitatively (>90%) from the aqueous phase.

  • Selectivity: High chemoselectivity for aldehydes in the presence of ketones.

Mechanistic Principles

The "Water-Tolerant" Paradox

Standard Lewis acids hydrolyze rapidly.


 is unique because it forms a stable inner-sphere hydration complex, 

, which acts as a Lewis acid despite the coordinated water. The rate of water exchange (ligand exchange) on Scandium is extremely fast (

), allowing organic substrates (aldehydes/imines) to temporarily displace water, get activated, and react.
Catalytic Cycle Visualization

The following diagram illustrates the activation of a carbonyl substrate by


 in the presence of water, followed by nucleophilic attack and catalyst regeneration.

CatalyticCycle Start Catalyst Precursor Sc(OTf)3 Active Active Species [Sc(H2O)x]³⁺ Start->Active Dissolution Coordination Substrate Coordination (Equilibrium) Active->Coordination + Aldehyde (RCHO) Coordination->Active H2O Exchange Attack Nucleophilic Attack (C-C Bond Formation) Coordination->Attack + Nucleophile ProductRelease Hydrolysis & Release Attack->ProductRelease ProductRelease->Active Regeneration

Figure 1: The catalytic cycle of Sc(OTf)3 in aqueous media. Note the equilibrium between water and substrate coordination.

Protocol A: Aqueous Mukaiyama Aldol Reaction

Objective: Synthesis of


-hydroxy ketones using 

in water. Reference: Based on the seminal work by Kobayashi et al. [1].
Materials
  • Catalyst: Scandium(III) Triflate [

    
    ] (Commercial grade, MW: 492.16)
    
  • Electrophile: Benzaldehyde (1.0 equiv)

  • Nucleophile: 1-phenyl-1-(trimethylsiloxy)propene (1.2 equiv)

  • Solvent: THF/Water (1:9 ratio)

Step-by-Step Procedure
  • Catalyst Preparation: Dissolve

    
     (0.05 mmol, 5 mol%) in water (2.0 mL).
    
  • Substrate Addition: Add Benzaldehyde (1.0 mmol) to the aqueous catalyst solution.

  • Nucleophile Addition: Slowly add the silyl enol ether (1.2 mmol) dissolved in a minimal amount of THF (0.5 mL).

    • Note: The mixture may become heterogeneous. Vigorous stirring is essential.

  • Incubation: Stir at room temperature (25°C) for 6–12 hours. Monitor by TLC.

  • Quench: Add dilute HCl (1N, 2 mL) to hydrolyze the intermediate silyl ether. Stir for 15 mins.

  • Extraction: Extract the product with Dichloromethane (

    
    , 3 x 10 mL).
    
  • Catalyst Recovery (Critical):

    • Do not discard the aqueous layer.

    • Evaporate the aqueous phase under reduced pressure to dryness.

    • Dry the resulting white powder at 150°C in vacuo for 2 hours.

    • Result: Recovered

      
       is ready for the next cycle.
      
Performance Data: Solvent Comparison
Solvent SystemYield (%)Diastereoselectivity (syn/anti)
Water 91% 73/27
Dichloromethane82%68/32
Toluene55%60/40
Acetonitrile85%70/30

Protocol B: Friedel-Crafts Acylation

Objective: Acylation of aromatics using


 or 

to replace stoichiometric

. Context: Traditional F-C acylation requires >1.0 equiv of Lewis acid because the product ketone complexes with the catalyst, deactivating it. Metal triflates do not suffer from this product inhibition [2].
Materials
  • Catalyst: Ytterbium(III) Triflate [

    
    ] (10 mol%)
    
  • Substrate: Anisole (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (2.0 equiv)

  • Solvent: Nitromethane (

    
    ) or neat conditions.[1]
    
Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask, combine

    
     (0.1 mmol) and Anisole (1.0 mmol).
    
  • Reaction: Add Acetic Anhydride (2.0 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to 50°C for 4 hours.

  • Workup: Cool to RT. Quench with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Catalyst Recovery Workflow

The economic viability of metal triflates relies on efficient recovery. The following workflow ensures maximum mass balance retention.

RecoveryWorkflow RxnMix Reaction Mixture (Organic + Aqueous + Catalyst) Separation Phase Separation RxnMix->Separation OrgPhase Organic Phase (Product) Separation->OrgPhase Extract AqPhase Aqueous Phase (Dissolved Metal Triflate) Separation->AqPhase Retain Evap Rotary Evaporation (Remove Water) AqPhase->Evap Drying Vacuum Drying (150°C, 4h) Evap->Drying Solid Residue Reuse Recovered Catalyst (Ready for Cycle 2) Drying->Reuse

Figure 2: Workflow for the recovery of water-soluble metal triflates.

Comparison: Traditional vs. Metal Triflate Catalysis[2][6][7][8]

FeatureTraditional Lewis Acid (

,

)
Metal Triflate (

,

)
Stoichiometry Often >1.0 equiv (Stoichiometric)0.01 – 0.10 equiv (Catalytic)
Water Tolerance Decomposes violently (HCl gas)Stable, active in water
Workup Acidic quench, large aluminum wasteSimple extraction, catalyst recovery
Selectivity Low (protecting groups often cleaved)High (tolerates acetals, esters)
Cost Cheap (single use)Expensive (but recyclable)

References

  • Kobayashi, S. (1991).[2][3] Scandium Triflate as a Water-Tolerant Lewis Acid Catalyst. Synlett. (Seminal work on aqueous aldol).

  • Kobayashi, S., & Hachiya, I. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Journal of Organic Chemistry.

  • Olah, G. A., et al. (2006). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Kumar, S., et al. (2024).[4] Recent Advances in Scandium(III) Triflate Catalysis: A Review. Asian Journal of Organic Chemistry. [4]

Sources

Application Note: High-Efficiency N-Butylation of Indoles and Heterocycles using n-Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the


-butylation of indoles and related nitrogen heterocycles using 

-butyl trifluoromethanesulfonate (

-butyl triflate,

-BuOTf)
. While

-butyl iodide (

-BuI) is the conventional reagent for this transformation, it often requires drastic conditions (high heat, strong bases) that can degrade sensitive substrates or lead to side reactions like C3-alkylation.

-Butyl triflate acts as a "super-electrophile," enabling reaction completion at lower temperatures with higher regioselectivity for the 

-position. This note covers the mechanistic rationale, safety protocols for handling this potent alkylating agent, and two distinct experimental workflows:
  • Base-Mediated N-Alkylation (for Indoles/Pyrroles).

  • Direct Quaternization (for Pyridines/Imidazoles to form Ionic Liquids).

Strategic Rationale: Why use Butyl Triflate?

The Leaving Group Advantage

The efficiency of an alkylation reaction is dictated by the leaving group ability (nucleofugality). The triflate anion (


) is approximately 

to

times more reactive than the iodide anion (

) in

reactions.

Table 1: Comparative Reactivity of Butylating Agents

ReagentLeaving Group (

)
Conjugate Acid pKaReactivity ProfilePrimary Risk

-Butyl Triflate

-14.0 (Superacid)Ultra-High (0°C to RT)Moisture sensitive, Potent alkylator

-Butyl Iodide

-10.0Moderate (Reflux req.)Light sensitive, slower kinetics

-Butyl Bromide

-9.0Low (Strong heat req.)Slow reaction, requires forcing
Regioselectivity (N1 vs C3)

Indoles are ambident nucleophiles. Under thermodynamic control or with soft electrophiles (halides), C3-alkylation is a competing pathway.

  • Hard-Soft Acid-Base (HSAB) Theory: The deprotonated indole nitrogen is a "hard" nucleophile. The alkyl triflate, being a highly polarized "hard" electrophile, favors charge-controlled attack at the Nitrogen (N1) over the Carbon (C3).

  • Kinetic Control: Because

    
    -BuOTf reacts rapidly at low temperatures, the reaction is kinetically controlled, further favoring the N1 product before equilibration to the thermodynamic C3 product can occur.
    

Mechanistic Pathway & Workflow

Reaction Mechanism ( )

The reaction proceeds via a concerted


 mechanism. For indoles, the base deprotonates the N-H to form an indolyl anion, which attacks the 

-carbon of the this compound.

ReactionMechanism Indole Indole (Substrate) IndolylAnion Indolyl Anion (Nucleophile) Indole->IndolylAnion Deprotonation (-H2) Base Base (NaH) Base->IndolylAnion TS Transition State [N---C---OTf]‡ IndolylAnion->TS Attack on C-alpha BuOTf n-Butyl Triflate (Electrophile) BuOTf->TS Product N-Butyl Indole TS->Product Inversion (SN2) Byproduct NaOTf (Salt) TS->Byproduct

Figure 1: Mechanistic pathway for base-mediated N-butylation of indole.

Safety & Handling (CRITICAL)

Warning: Alkyl triflates are powerful alkylating agents . They are potentially mutagenic and can cause severe skin/lung damage.

  • Inhalation Hazard: Unlike halides, triflates can alkylate DNA directly. Always handle in a functioning fume hood.

  • Moisture Sensitivity:

    
    -BuOTf hydrolyzes to triflic acid (
    
    
    
    ) and butanol upon contact with water.
    
    
    is highly corrosive.
  • Neutralization: Keep a beaker of 10% aqueous NaOH or saturated sodium bicarbonate in the hood to neutralize spills and contaminated glassware immediately.

Protocol A: N-Butylation of Indoles (Base-Mediated)

Application: For attaching a butyl group to Indoles, Carbazoles, or Pyrroles. Scale: 1.0 mmol (Adaptable).

Reagents
  • Substrate: Indole derivative (1.0 equiv, 1.0 mmol)

  • Reagent:

    
    -Butyl Triflate (1.1 - 1.2 equiv)
    
  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

    • Alternative for sensitive substrates: Cesium Carbonate (

      
      ) (2.0 equiv).
      
  • Solvent: Anhydrous DMF (Dimethylformamide) or dry Acetonitrile (

    
    ).
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Deprotonation:

    • Add NaH (48 mg, 1.2 mmol) to the flask.

    • Optional: Wash NaH with dry hexane to remove mineral oil if high purity is required (usually unnecessary for simple alkylations).

    • Add anhydrous DMF (3.0 mL). Cool to 0°C (ice bath).

    • Add the Indole (1.0 mmol) dissolved in minimal DMF (1.0 mL) dropwise.

    • Observation: Evolution of

      
       gas bubbles. Stir at 0°C for 15–30 mins until bubbling ceases (anion formation).
      
  • Alkylation:

    • Add

      
      -Butyl Triflate (1.1 equiv) dropwise via syringe.
      
    • Note: The reaction is often exothermic.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor via TLC.[1] Time to completion: Typically 1–3 hours (significantly faster than halides).

  • Quench & Workup:

    • Cool back to 0°C. Carefully add saturated

      
       solution (slowly!) to quench excess hydride.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Water (

      
      ) and Brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Quaternization (Ionic Liquid Synthesis)

Application: Synthesis of N-butylpyridinium or N-butylimidazolium triflates (Ionic Liquids). Advantage: No base is required.[2] The product is the salt itself.

Reagents
  • Substrate: 1-Methylimidazole or Pyridine (1.0 equiv).

  • Reagent:

    
    -Butyl Triflate (1.0 equiv - Stoichiometric).
    
  • Solvent: Dichloromethane (DCM) or Toluene (Non-polar solvents precipitate the product).

Step-by-Step Procedure
  • Setup: Charge a dry flask with 1-Methylimidazole (1.0 mmol) and dry DCM (2 mL) under inert atmosphere.

  • Addition: Cool to -78°C (Dry ice/acetone) or 0°C depending on scale (Triflates react vigorously with pyridines).

  • Reaction: Add

    
    -Butyl Triflate (1.0 mmol) dropwise.
    
  • Precipitation: Remove cooling bath and stir at RT for 2–12 hours.

    • Observation: The product (Ionic Liquid) usually separates as a dense oil or precipitate.

  • Isolation:

    • Evaporate the DCM.

    • Wash the residue with dry Diethyl Ether or Hexane (to remove unreacted starting materials).

    • Dry under high vacuum to obtain the pure Ionic Liquid ([BMIM][OTf]).

Decision Matrix & Troubleshooting

Use this logic flow to optimize conditions for your specific substrate.

Optimization Start Start: Select Substrate IsBasic Is the N-site basic? (Pyridine/Imidazole) Start->IsBasic ProtocolB Use Protocol B (No Base, DCM/Toluene) IsBasic->ProtocolB Yes IsAcidic Is the N-H acidic? (Indole/Pyrrole) IsBasic->IsAcidic No Sensitive Base Sensitive Groups? (Esters, Nitriles) IsAcidic->Sensitive Yes WeakBase Use Cs2CO3 / MeCN (Mild Conditions) Sensitive->WeakBase Yes StrongBase Use NaH / DMF (Standard Protocol) Sensitive->StrongBase No

Figure 2: Optimization decision tree for N-butylation conditions.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of BuOTfEnsure solvents are anhydrous. Handle BuOTf quickly.
C-Alkylation Temperature too highKeep reaction at 0°C during addition.
Dark/Tar Product DecompositionRun reaction in dark; degas solvents thoroughly.
Incomplete Rxn BuOTf degradationAdd BuOTf in two portions (0.6 eq + 0.5 eq) over time.

References

  • Preparation of Triflates: Beard, C. D.; Baum, K.; Grakauskas, V. "Synthesis of some novel trifluoromethanesulfonates." J. Org. Chem.1973 , 38, 3673–3677.

  • Ionic Liquid Synthesis: Huddleston, J. G., et al. "Room temperature ionic liquids as novel media for 'clean' liquid–liquid extraction." Chem. Commun.[3]1998 , 1765-1766.

  • Indole Alkylation Selectivity: Ottoni, O., et al. "Efficient and simple method for the N-alkylation of aza-heterocycles." Tetrahedron1998 , 54, 13915-13928.

  • Super-Electrophiles: Olah, G. A. "Superelectrophiles." Angew. Chem. Int. Ed.1993 , 32, 767–788.

Sources

Troubleshooting & Optimization

How to prevent the hydrolysis of butyl triflate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Hydrolysis & Stability Optimization

Document ID: BTF-STAB-001 Last Updated: 2025-05-20 Status: Active[1][2]

Executive Summary

n-Butyl Triflate (n-BuOTf) is a potent alkylating agent (super-electrophile) used to introduce butyl groups onto weak nucleophiles.[1][2] Its high reactivity is derived from the triflate group (


), which is an exceptional leaving group (

of conjugate acid

).[1]

The Critical Issue: The same property that makes n-BuOTf effective—its extreme electrophilicity—renders it hypersensitive to hydrolysis. Upon contact with moisture, it undergoes rapid


 cleavage, generating Triflic Acid (TfOH) , a superacid that can polymerize starting materials, degrade products, and corrode equipment.[1]

This guide provides the protocols required to maintain the structural integrity of n-BuOTf during storage, handling, and reaction.[1][3]

The Mechanism of Failure (Hydrolysis)

To prevent hydrolysis, one must understand the microscopic pathway.[1][2] Unlike secondary or tertiary triflates which may degrade via ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (ionization), n-butyl triflate is a primary alkyl triflate and degrades primarily via a bimolecular nucleophilic substitution (

) with water.[1]
Hydrolysis Pathway Diagram

HydrolysisMechanism Start n-Butyl Triflate (R-OTf) TS Transition State [H2Oδ+ ... Bu ... OTfδ-] Start->TS + Water Water H2O (Atmospheric Moisture) Water->TS Products 1-Butanol + TfOH (Superacid) TS->Products Fast (Exothermic) SideReaction Acid-Catalyzed Decomposition/Polymerization Products->SideReaction Autocatalytic

Figure 1: The bimolecular degradation of n-butyl triflate. Note that the generation of TfOH can trigger secondary decomposition pathways.

Module 1: Storage & Preparation (Pre-Reaction)

Core Principle: n-Butyl triflate should be treated as a "live" reagent.[1][2] Purity is binary: it is either anhydrous and pure, or it is degrading.[1][2]

Storage Protocols
ParameterSpecificationReason for Causality
Temperature -20°C to +4°CSuppresses thermal decomposition and slows kinetic rate of hydrolysis with trace moisture.[1][2]
Atmosphere Argon or Nitrogen (Grade 5.[1][2]0)Oxygen is benign, but atmospheric humidity (ppm level) is destructive.[1][2]
Container Schlenk flask or Teflon-sealed vialStandard polyethylene caps are permeable to moisture over time.[1][2] Glass/Teflon is required.[1][2]
Stabilizer None (typically)Unlike chloroform, stabilizers are rarely added; purity is maintained by exclusion of water.[1][2]
Purification (If synthesized in-house)

If you synthesize n-BuOTf (from n-BuOH + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), you cannot  wash it with water or aqueous bicarbonate.[1]
  • Correct Protocol: Distillation under reduced pressure.[1][2]

  • Boiling Point: ~45-47°C at 12 mmHg (Check specific literature values for your vacuum pressure).[1][2]

  • Pre-drying: The precursor alcohol must be dried over 3Å molecular sieves prior to reaction.[1][2]

Module 2: Reaction Conditions (During Reaction)

The solvent and base choices are the primary determinants of stability during the reaction window.

Solvent Compatibility Matrix

The choice of solvent dictates the lifespan of the triflate.

Solvent ClassRecommended?Stability RatingTechnical Notes
Halogenated (DCM, DCE, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
YES HighPreferred. Non-nucleophilic and poor at solvating ions, which suppresses ionization.[1] Must be distilled over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

.[1]
Hydrocarbons (Toluene, Hexane) YES HighExcellent stability, but poor solubility for some polar substrates.[1][2]
Ethers (THF, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
CAUTION ModerateEthers can be alkylated by triflates (forming oxonium salts) over long periods or with heat.[1] Keep cold (<0°C).
Amides (DMF, NMP) NO Very LowDMF reacts exothermically with triflates to form Vilsmeier-Haack type reagents (iminium salts).[1][2] Avoid.
Alcohols/Water NO ZeroImmediate solvolysis.[1][2]
Base Selection Strategy

You often need a base to neutralize the triflic acid generated during the desired alkylation. However, the base itself must not react with the triflate (quaternization).[1]

  • Avoid: Pyridine, Triethylamine (TEA).[1][2] Why? They are nucleophilic enough to attack n-BuOTf, forming N-butyl ammonium triflates (waste of reagent).[1][2]

  • Use: 2,6-Di-tert-butylpyridine (2,6-DTBP) or 2,6-Lutidine .[1][2]

    • Mechanism:[1][4][5][6][7] Steric hindrance around the nitrogen prevents the base from acting as a nucleophile (

      
       attack), but it remains basic enough to scavenge protons.[1]
      
Experimental Workflow: The "Cold-Addition" Protocol

Workflow Step1 1. Dry System Flame-dry glassware under vacuum. Backfill with Argon. Step2 2. Solvent Prep Use DCM distilled from CaH2. Cool to -78°C or -20°C. Step1->Step2 Step3 3. Reagent Addition Add Nucleophile + Non-nucleophilic Base (2,6-DTBP). Step2->Step3 Step4 4. Triflate Addition Add n-BuOTf dropwise via syringe. Do NOT shoot directly into solution (run down side). Step3->Step4 Step5 5. Warm Up Allow to warm to 0°C or RT slowly. Monitor via TLC immediately. Step4->Step5

Figure 2: Optimized addition sequence to minimize thermal degradation.

Troubleshooting & FAQs

Q1: The reaction mixture turned black/dark brown immediately. What happened?

  • Diagnosis: Rapid decomposition or polymerization.[1][2]

  • Cause: Likely the generation of free triflic acid (TfOH) due to moisture ingress, which catalyzed the polymerization of your solvent (THF) or substrate.[1]

  • Fix: Ensure the base (2,6-DTBP) was added before the triflate. Check solvent water content (Karl Fischer titration should be <50 ppm).[2]

Q2: I see "fuming" when I transfer the butyl triflate.

  • Diagnosis: Hydrolysis in air.[1][2][8]

  • Cause: The "fume" is triflic acid mist formed when BuOTf reacts with atmospheric humidity.[1][2]

  • Fix: Your syringe technique is insufficient. Use positive pressure inert gas techniques (Schlenk line).[1][2] Do not expose the needle to air for more than a split second.[2]

Q3: Can I use silica gel chromatography to purify the product?

  • Diagnosis: Product degradation on column.

  • Cause: Residual n-BuOTf or the alkylated product might be acid-sensitive.[1][2] Silica is slightly acidic and contains water.[2]

  • Fix:

    • Quench all excess triflate before the column (add MeOH + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Neutralize the silica gel by flushing the column with 1% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      /Hexanes before loading your sample.
      

Q4: My yield is low, and I isolated 1-butanol.

  • Diagnosis: Competitive hydrolysis.[1][2]

  • Cause: Water competed with your desired nucleophile.[1][2]

  • Fix: Your nucleophile might be too weak, or your solvent too wet.[1][2] Increase the concentration of the nucleophile to statistically favor the desired reaction over hydrolysis.

References

  • Preparation of Alkyl Triflates: Charette, A. B. et al.[1][2] "Preparation of Alkyl Triflates."[1][2][5] Encyclopedia of Reagents for Organic Synthesis. Wiley.[1][2] (Standard protocol for primary triflates).[1][2]

  • Solvolysis Mechanisms: Streitwieser, A. et al.[1][2] "Solvolysis of primary alkyl triflates."[1][2] Journal of the American Chemical Society, 1980.[1]

  • Base Selection: Crich, D. "Mechanism of a Chemical Glycosylation Reaction."[1][2] Accounts of Chemical Research, 2010.[1][2] (Discusses the necessity of hindered bases like 2,6-DTBP with triflates).

  • Safety Data: Sigma-Aldrich. "Safety Data Sheet: n-Butyl Trifluoromethanesulfonate."

Sources

Technical Support Center: Troubleshooting Butyl Triflate Alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: n-Butyl Trifluoromethanesulfonate (Butyl Triflate) Role: Senior Application Scientist

Executive Summary: The Reagent Profile

n-Butyl Triflate (BuOTf) is a "super-electrophile." Unlike butyl iodide or bromide, the triflate group (


) is an exceptionally non-nucleophilic leaving group (approx. 

times more reactive than tosylates). This high reactivity allows for alkylation under mild conditions but introduces a narrow margin for error regarding moisture sensitivity and competing elimination pathways.

Quick Reference Data

Property Value Implication

| Leaving Group Ability | Excellent (


 of conjugate acid ~ -14) | Rapid 

reactions; highly sensitive to weak nucleophiles (like water). | | Boiling Point | ~164°C | High boiling point makes removal by evaporation difficult; requires aqueous workup or chromatography. | | Storage Temp | 2–8°C (Refrigerate) | Thermally unstable; prone to autocatalytic decomposition. | | Major Hazard | Corrosive / Acid Generation | Hydrolysis generates Triflic Acid (

), a superacid. |
Part 1: Stability & Storage (The "Low Yield" Investigation)
Q1: My reagent bottle is fuming when opened, and the liquid has turned dark. Is it still usable?

Diagnosis: Autocatalytic Decomposition. Verdict: Do NOT use. Technical Explanation: Pure this compound is a colorless liquid. If stored improperly (room temperature, moisture ingress), it hydrolyzes to form Triflic Acid (TfOH) and butanol. TfOH is a superacid that catalyzes further decomposition of the remaining triflate, turning the liquid dark/black (charring) and generating fumes. Using this degraded reagent will introduce strong acid into your reaction, potentially destroying acid-sensitive substrates or protecting groups.

Corrective Protocol:

  • Purchase small: Buy quantities you can consume within 1-3 months.

  • Inert Storage: Store under Argon/Nitrogen in a refrigerator (2-8°C).

  • Seal Integrity: Parafilm is insufficient for long-term storage of triflates; use Teflon-taped glass stoppers or Sure/Seal™ caps.

Q2: My reaction conversion is low (<50%), and I detect n-butanol in the crude mixture. What happened?

Diagnosis: Competitive Hydrolysis. Cause: Moisture infiltration. Because the triflate group is such a good leaving group, water competes aggressively with your desired nucleophile. Mechanism:



Troubleshooting Guide:

  • Solvent: Ensure solvents (DCM, Toluene, Ether) are anhydrous (<50 ppm water).

  • Atmosphere: Run strictly under inert gas (Nitrogen/Argon).

  • Glassware: Flame-dry glassware immediately before use.

  • Base: Use a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine or solid

    
    ) to scavenge the liberated triflic acid without reacting with the triflate itself.
    
Part 2: Selectivity & Side Reactions (The "Wrong Product" Investigation)
Q3: I see gas evolution during the reaction, and my yield is dropping. What is the gas?

Diagnosis: E2 Elimination (1-Butene formation). Mechanism: A base abstracts a


-proton from the butyl chain, ejecting the triflate group to form 1-butene (gas at room temp) instead of the substitution product.
Trigger:  Using strong, non-hindered bases (e.g., NaH, NaOH) or high temperatures.

Prevention Strategy:

  • Switch Base: Use "soft" or hindered bases. Potassium Carbonate (

    
    )  or DIPEA (Hünig's base)  are preferred over strong alkoxides.
    
  • Lower Temperature:

    
     is favored at lower temperatures (0°C to RT). Elimination (
    
    
    
    ) has a higher activation energy and is favored by heat. Keep the reaction cold.
  • Solvent Choice: Switch to non-polar solvents (DCM, Toluene) if possible. Polar aprotic solvents (DMF, DMSO) enhance the basicity of anionic nucleophiles, potentially increasing elimination risk.

Q4: I am trying to mono-alkylate a primary amine, but I keep getting di-butyl and tri-butyl amines (Polyalkylation).

Diagnosis: Nucleophilic Overshoot. The Problem: The product (secondary amine) is more electron-rich (more nucleophilic) than the starting primary amine. It reacts with the remaining this compound faster than the starting material does.

The Fix:

  • Stoichiometry Flip: Use a large excess of the amine (5–10 equivalents) relative to the this compound. This statistically ensures the triflate encounters unreacted amine.

  • Slow Addition: Add the this compound dropwise to a cold solution of the amine.

  • Alternative Route: If mono-alkylation is critical and yield is poor, switch to Reductive Amination (Butyraldehyde + Amine +

    
    ) instead of direct alkylation.
    
Part 3: Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired


 pathway and the three major "parasitic" pathways: Hydrolysis, Elimination, and Polyalkylation.

ButylTriflatePathways Reagent n-Butyl Triflate (Super-Electrophile) Target Target Product (Substituted Butyl) Reagent->Target SN2 Path (Nucleophile, <0°C) Hydrolysis SIDE REACTION 1: Hydrolysis (n-Butanol + TfOH) Reagent->Hydrolysis Moisture Present Elimination SIDE REACTION 2: E2 Elimination (1-Butene Gas) Reagent->Elimination Strong Base / Heat Poly SIDE REACTION 3: Polyalkylation (Quaternary Salts) Target->Poly Excess Reagent (Product is more nucleophilic)

Caption: Kinetic competition map. Green path represents the desired transformation. Red/Yellow paths represent parasitic side reactions triggered by moisture, heat, or stoichiometry errors.

Part 4: Ambident Nucleophile Selectivity
Q5: I reacted an amide with this compound expecting N-alkylation, but I got O-alkylation (Imidate). Why?

Diagnosis: Hard/Soft Acid-Base Mismatch. Theory: The triflate group makes the butyl chain a "hard" electrophile (high positive charge density). Amides are ambident nucleophiles (Oxygen is "harder", Nitrogen is "softer").

  • Rule: Hard electrophiles (Triflates) tend to react with Hard nucleophiles (Oxygen).

  • Contrast: Soft electrophiles (Alkyl Iodides) tend to react with Soft nucleophiles (Nitrogen).

Solution:

  • Solvent Switch: Use a non-polar solvent (DCM) to favor N-alkylation.

  • Reagent Switch: If O-alkylation persists, convert the this compound to Butyl Iodide (Finkelstein reaction in situ with NaI) before adding the amide. The iodide is a softer electrophile and will favor the Nitrogen.

Part 5: Standard Operating Procedure (SOP) for Clean Alkylation

To minimize all side reactions described above, follow this optimized protocol:

Reagents:

  • Substrate (1.0 equiv)

  • Base: 2,6-Di-tert-butylpyridine (1.1 equiv) OR

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: Anhydrous DCM (

    
    )
    
  • Reagent: n-Butyl Triflate (1.0–1.1 equiv)

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen.

  • Dissolution: Dissolve substrate and base in anhydrous DCM. Cool to -78°C (or -10°C if solubility is poor).

  • Addition: Add n-Butyl Triflate slowly via syringe.

  • Reaction: Allow to warm slowly to 0°C. Monitor by TLC. Do not heat to reflux.

  • Quench: Pour into saturated

    
     solution (neutralizes any TfOH formed).
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Quantitative Comparison of Conditions

Condition Primary Outcome Risk Factor

| 0°C, Weak Base (


)  | High Substitution (

)
| Slow reaction time | | Reflux, Strong Base (NaH) | High Elimination (E2) | Gas evolution, low yield | | Wet Solvent / Air | Hydrolysis (Butanol) | Acidic workup, decomposition |
References
  • Sigma-Aldrich. Product Specification: n-Butyl Trifluoromethanesulfonate. Available at:

  • Fisher Scientific. Safety Data Sheet: Methyl trifluoromethanesulfonate (Analogous Hazard Data). Available at:

  • Master Organic Chemistry. Elimination vs Substitution: The Role of Temperature and Base. Available at:

  • Chemistry LibreTexts. Nucleophilic Substitution vs Elimination. Available at:

  • Common Organic Chemistry. Alcohol to Triflate: Mechanisms and Conditions. Available at:

Technical Support Center: Butyl Triflate Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for


-butyl triflate (

-BuOTf) alkylations. Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.[1][2] Format: Interactive Technical Support Guide (FAQ & Troubleshooting).

Introduction: The "Super-Electrophile" Paradox

Welcome to the Alkylation Technical Support Center. You are likely here because standard alkyl halides (


-BuI, 

-BuBr) failed to deliver the necessary reactivity, and you have escalated to

-butyl triflate.[2]

Technical Context: Butyl triflate is a "super-electrophile" (


 times more reactive than alkyl iodides).[2] While this kinetic power allows for alkylation of weak nucleophiles (e.g., hindered amines, electron-deficient phenols), it introduces a paradox: High reactivity correlates with low stability. [1][2]

Most failures with this reagent stem from treating it like a standard alkyl halide (heating it, storing it on the shelf, or using nucleophilic solvents).[1][2] This guide addresses the specific causality of these failures.

Module 1: Reagent Integrity & Handling

The majority of "reaction failures" are actually "reagent failures" before the reaction begins.

Q: My reaction turned black/dark brown immediately. What happened?

A: You likely used degraded reagent or allowed the exotherm to run away.


-Butyl triflate is thermally unstable. If it has turned brown or black in the bottle, it has decomposed into triflic acid (

) and polymerized butene by-products.[2]
  • The Mechanism: Decomposition is autocatalytic. The liberated

    
     catalyzes further decomposition.
    
  • The Fix:

    • Check Appearance: Pure

      
      -BuOTf is a clear, colorless liquid.[2][3] If it is yellow/orange, distill it immediately.[1][2] If black, discard it.[1][2]
      
    • Preparation: It is best generated in situ or freshly prepared.

    • Temperature: Never heat a reaction containing

      
      -BuOTf above 
      
      
      
      initially.
Q: How do I prepare and store -butyl triflate to ensure activity?

A: Follow the "Cold & Non-Nucleophilic" Protocol. Unlike methyl triflate, which can be distilled and stored for months, this compound is prone to elimination (


) to form 1-butene.[2]

Standard Operating Procedure (SOP) for Preparation:

  • Reagents:

    
    -Butanol (1.0 equiv), Triflic Anhydride (
    
    
    
    , 1.1 equiv), 2,6-Lutidine (1.1 equiv).[1][2]
    • Note: Use 2,6-lutidine or 2,6-di-tert-butylpyridine.[1][2] Standard pyridine is nucleophilic enough to react with

      
       or 
      
      
      
      -BuOTf to form
      
      
      -triflylmethoxypyridinium salts (impurity).[2]
  • Conditions: DCM or

    
    , 
    
    
    
    to
    
    
    .
  • Isolation: Wash rapidly with cold water, dry over

    
    , and concentrate 
    
    
    
    .
  • Storage: Store at

    
     under Argon. Shelf life is 
    
    
    
    week for high-purity applications.

Module 2: Reaction Optimization (Selectivity & Yield)

Q: I am observing significant O-alkylation on my amide/enolate. How do I favor C- or N-alkylation?

A: You are fighting the Hard-Soft Acid-Base (HSAB) theory. The triflate group is a "hard" leaving group, and the resulting carbocation character is significant.[2][4] This favors attack by the "hard" center of an ambident nucleophile (Oxygen) rather than the "soft" center (Carbon/Nitrogen).[2]

Optimization Table: Steering Selectivity

Desired OutcomeRecommended SolventAdditive / StrategyMechanistic Rationale
C-Alkylation Non-polar (Toluene, DCM)Use soft counterions (

)
Tight ion pairing shields the O-center; non-polar solvent destabilizes the separated ion pair.[2]
O-Alkylation Polar Aprotic (DMF, HMPA)Crown Ethers (15-Crown-5)Solvating the cation "naked" the enolate, exposing the hard O-center to the hard electrophile.[2]
N-Alkylation MeCN or DCMNon-nucleophilic base (DIPEA)Use non-polar solvents to prevent solvolysis; keep temp

to prevent elimination.[2]
Q: My yield is low (30-40%), and I see starting material remaining. Should I heat it?

A: NO. Heating causes elimination, not substitution. If conversion is low, the triflate is likely hydrolyzing (reacting with trace moisture) or eliminating to butene faster than it reacts with your nucleophile.[1][2]

Troubleshooting Workflow:

  • Concentration: Increase concentration to

    
    . 
    
    
    
    is second-order; rate depends on concentration.
  • Stoichiometry: Increase

    
    -BuOTf to 2.0 - 3.0 equivalents.
    
  • Drying: rigorously dry the solvent. Triflate hydrolysis is faster than most alkylations.

  • Base: Switch to a sterically hindered base (e.g., 2,6-di-tert-butylpyridine) to prevent base-mediated

    
     elimination.[2]
    

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways you must manage. Note that Temperature and Base Sterics are the primary control levers.

ReactionPathways Start n-Butyl Triflate (n-BuOTf) Sub Substitution Product (n-Bu-Nu) Start->Sub SN2 Pathway (Low Temp, Soft Nu) Elim Elimination Product (1-Butene) Start->Elim E2 Pathway (High Temp, Strong/Hard Base) Hyd Hydrolysis Product (n-BuOH + TfOH) Start->Hyd Moisture/Water (Wet Solvent) Nu Nucleophile (Nu-)

Figure 1: Kinetic competition between Substitution (


), Elimination (

), and Hydrolysis.[1][2] Green path represents the desired outcome.

Module 4: Safety & Disposal (Critical)

Q: How do I safely quench the reaction and dispose of excess triflate?

A: Treat


-BuOTf as a potential mutagen and potent alkylator. 
Do not simply dump this into the organic waste container, as it may alkylate other waste components or pressurize the drum (exothermic decomposition).[2]

Decontamination Protocol:

  • Quench: Add an excess of a nucleophilic amine (e.g., triethylamine or ethanolamine) or a 2M NaOH solution to the reaction mixture. Stir for 1 hour at room temperature. This converts residual triflate into the benign quaternary ammonium salt or alcohol.

  • Verification: Ensure the organic layer no longer contains active alkylating agent (TLC check: disappearance of the triflate spot, usually high

    
    ).[2]
    
  • Disposal: Dispose of the quenched mixture as halogenated organic waste.

References

  • Preparation of Alkyl Triflates

    • Beard, C. D.; Baum, K.; Grakauskas, V. Synthesis of Some Novel Trifluoromethanesulfonates.[1][2]J. Org. Chem.1973 , 38, 3673–3677.[1][2]

    • [1][2]

  • Solvent Effects on Selectivity (C vs O Alkylation)

    • Charette, A. B.[1][2] Trifluoromethanesulfonic Anhydride.[3][5][6]Encyclopedia of Reagents for Organic Synthesis, 2001 .[1][2]

    • [1][2]

  • Safety and Reactivity of Triflate Esters

    • Barstow, J. F.; Hruby, V. J.[1][2] Safety in the Laboratory: Triflate Handling.Chemical & Engineering News.

  • Organic Syntheses Procedure (Analogous Vinyl Triflate Prep)

    • Stang, P. J.; Hanack, M.; Subramanian, L. R.[1][2] Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry.Synthesis1982 , 85-126.[2]

    • [1][2]

Sources

Technical Support Ticket #8842: Optimization of Alkyl Triflate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing n-butyl triflate (


) from n-butanol requires precise control over the reaction environment.[1][2][3] The reaction between triflic anhydride (

) and an alcohol is highly exothermic and generates triflic acid (

), a superacid.[1][3] If not neutralized immediately and correctly, this acid catalyzes the decomposition of your product into a "black tar" (polymerized alkenes) or promotes elimination to 1-butene.[1][3]

The choice of base is the single most critical variable.[1][3] It must neutralize


 without acting as a nucleophile toward the triflyl center or promoting E2 elimination.[1][2][3]
Module 1: The Base Selection Matrix

Do not treat all bases as interchangeable proton sponges.[1][2][3] For primary triflates, steric hindrance is your safety mechanism.[1][2][3]

Base CandidateTypepKa (Conj. Acid)RecommendationTechnical Rationale
2,6-Lutidine Non-Nucleophilic ~6.7HIGHLY RECOMMENDED The two methyl groups flank the nitrogen, creating a "steric gate."[1][3][4][5] It can capture protons (

) but is too hindered to attack the sulfur in

.[1][2][3] This minimizes side reactions and elimination.[1][2][3]
Pyridine Nucleophilic~5.2ACCEPTABLE (With Care) The standard choice.[1][2][3] It reacts with

to form an N-triflylpyridinium intermediate.[1][2][3] This activates the triflate transfer but can sometimes lead to pyridinium salts precipitating and trapping reagents.[1][2][3]
Triethylamine (

)
Aliphatic Amine~10.7AVOID Too basic.[1][2][3] With primary alkyl triflates,

frequently promotes E2 elimination, converting your valuable product into volatile 1-butene gas.[1][2][3]
DTBMP Sterically Hindered~3.6OVERKILL 2,6-Di-tert-butyl-4-methylpyridine.[1][2][3] The "Rolls Royce" of bases. Essential for vinyl triflates but unnecessary cost for simple butyl triflate synthesis.[1][2][3]
Module 2: Mechanistic Pathways & Failure Modes

Understanding the failure mode is the key to prevention.[1][3] The diagram below illustrates the "Safe Path" (Substitution) versus the "Death Spiral" (Elimination/Decomposition).[1][3]

TriflateMechanism Start n-Butanol + Tf2O Base Base Selection Start->Base Intermediate Activated Complex (Alcohol-Tf2O-Base) Base->Intermediate Steric Base (2,6-Lutidine) Elimination E2 Elimination Base->Elimination Strong Base (Et3N) Product n-Butyl Triflate (Target Product) Intermediate->Product SN2 Attack Acid Excess TfOH (Superacid) Intermediate->Acid Insufficient Base or High Temp Product->Acid Thermal Decomp Butene 1-Butene (Gas) Elimination->Butene Tar Black Tar (Polymerization) Butene->Tar Acid Catalysis Acid->Tar Cationic Polymerization

Figure 1: Reaction pathways showing how base selection dictates product stability vs. decomposition.[1][2]

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/dark brown almost instantly. What happened? A: This is the classic "runaway acid" scenario.

  • Cause: You likely added

    
     too fast, overwhelming the cooling capacity.[1][2][3] The temperature spiked, generating free 
    
    
    
    faster than the base could neutralize it.[1][3] The heat + superacid caused the butanol/alkene to polymerize.[1][3]
  • Fix: Ensure your reaction is at -10°C or lower . Add

    
     dropwise over 20-30 minutes.[1][2][3] Ensure vigorous stirring.
    

Q2: I see a large amount of precipitate. Is this a problem? A: Usually, no.

  • Context: This is likely the triflate salt of your base (e.g., 2,6-lutidinium triflate).[1][2][3]

  • Action: Do not filter it off during the reaction. It will be removed during the aqueous workup.[1][2][3] If the slurry becomes too thick to stir, add more dry Dichloromethane (DCM).[1][2][3]

Q3: My yield is low, but the TLC looked clean. Where did the product go? A: You likely lost it to hydrolysis during workup.[1][2][3]

  • Cause: Primary alkyl triflates are potent alkylating agents and will react with water (hydrolysis) to revert to the alcohol if left in aqueous suspension too long.[1][3]

  • Fix: Keep the workup cold (ice-cold water/brine) and fast . Separate layers immediately. Do not let the organic layer sit over drying agents (like

    
    ) for hours; 10 minutes is sufficient.[1][2][3]
    
Module 4: Recommended Protocol (SOP)

Protocol ID: SOP-BuOTf-001 Reagents: n-Butanol (1.0 eq), 2,6-Lutidine (1.2 eq), Triflic Anhydride (1.1 eq), DCM (Dry).[1][2][3]

  • Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.

  • Solvation: Dissolve n-Butanol (10 mmol) and 2,6-Lutidine (12 mmol) in anhydrous DCM (40 mL).

  • Cooling: Cool the solution to -10°C (Salt/Ice bath) or -78°C (Dry ice/Acetone) if high purity is required.

    • Note: For simple this compound, -10°C is usually sufficient if addition is slow.[1][2][3]

  • Addition: Add Triflic Anhydride (

    
    )  (11 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes.
    
    • Critical: Monitor internal temperature.[1][2][3] Do not let it rise above 0°C.[1][2][3]

  • Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C for 30 minutes.

    • Check: Solution may turn light pink or yellow (normal).[1][2][3] Dark brown/black indicates decomposition.[1][2][3]

  • Workup (The "Cold & Fast" Method):

    • Quench with ice-cold water.[1][2][3]

    • Extract with cold DCM.[1][2][3]

    • Wash organic layer with cold 1M HCl (to remove excess Lutidine)

      
       Cold saturated 
      
      
      
      
      
      Cold Brine.[1][2][3]
    • Dry over

      
      , filter, and concentrate carefully (this compound is somewhat volatile; do not use high vacuum for long periods).[1][2][3]
      

ProtocolFlow Step1 1. Mix Alcohol + Base (in DCM, -10°C) Step2 2. Add Tf2O Slowly (Maintain < 0°C) Step1->Step2 Step3 3. Stir 1hr (Warm to 0°C) Step2->Step3 Step4 4. Cold Acid Wash (Remove Base) Step3->Step4 Step5 5. Concentrate (Low Vac) Step4->Step5

Figure 2: Operational workflow for the synthesis of n-butyl triflate.

References
  • Stang, P. J., Hanack, M., & Subramanian, L. R. (1982).[1][2][3] Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Synthesis. Synthesis, 85-126.[1][2][3] [1][2]

  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000).[1][2][3][6] Chemical Transformations Induced by Triflic Anhydride. Tetrahedron, 56(20), 3077-3119.[1][2][3] [1][2]

  • Beard, C. D., Baum, K., & Grakauskas, V. (1973).[1][2][3] Synthesis of Some Novel Trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677.[1][2][3] [1][2]

  • BenchChem. (2025).[1][2][3][6] A Researcher's Guide: 2,6-Lutidine Hydrochloride vs. Pyridine.

Sources

Improving the yield of nucleophilic substitution with isobutyl triflate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized "Application Support Center" for researchers working with alkyl triflates. It prioritizes mechanistic troubleshooting and high-fidelity protocols.

Ticket Status: Open | Topic: Yield Optimization & Side-Reaction Suppression Support Level: Tier 3 (Senior Application Scientist)

The Mechanistic Paradox: Why Your Yield is Low

Isobutyl triflate (


-BuOTf) presents a classic physical organic dilemma that frustrates standard substitution protocols. You are likely encountering one of three failure modes because the molecule sits at a "tipping point" of reactivity.

The triflate group (-OTf) is a "super-leaving group" (


 of conjugate acid 

), creating a substrate so reactive that it does not wait for a nucleophile to arrive before reacting.
The Three-Way Partition
  • The

    
     Barrier (Desired):  The isobutyl group is primary, but the 
    
    
    
    -methyl branching creates significant steric drag. Backside attack is slower than with
    
    
    -butyl analogs.
  • The Rearrangement Trap (

    
    -like):  Because -OTf leaves so easily, the molecule has high ionization potential. If it ionizes to a primary isobutyl cation, it undergoes an almost instantaneous 1,2-hydride shift to form the stable tertiary 
    
    
    
    -butyl cation.
  • The Elimination Sink (

    
    ):  The 
    
    
    
    -protons are accessible. If your nucleophile is even moderately basic, the "super-leaving" ability of triflate lowers the activation energy for elimination, producing isobutylene gas.

Troubleshooting Hub: Diagnostic Q&A

Identify your specific failure mode below to see the corrective action.

Case A: "My NMR shows a t-butyl group (singlet ~1.2 ppm), not isobutyl."

Diagnosis: Skeletal Rearrangement via Ionization. Your reaction conditions are allowing the triflate to leave before the nucleophile attacks. This indicates significant


 character.
  • The Fix: You must enforce

    
     kinetics.
    
    • Increase Nucleophile Concentration: Push the reaction order toward second-order kinetics. Use

      
       equivalents of nucleophile.
      
    • Switch Solvent: If using polar protic solvents (MeOH, EtOH), STOP . They stabilize the carbocation intermediate. Switch to non-polar (DCM, Toluene) to suppress ionization, or polar aprotic (DMSO, DMF) only if using a highly reactive nucleophile (like Azide) that can outcompete the rearrangement.

Case B: "I see gas evolution and low mass recovery."

Diagnosis: Elimination (


) to Isobutylene. 
Your nucleophile is acting as a base.[1] Isobutylene is a gas at room temperature (

), so your product is literally evaporating.
  • The Fix: Modulate Basicity vs. Nucleophilicity.

    • Hard vs. Soft: Switch to "soft" nucleophiles (Thiolates, Azides, Cyanides) rather than "hard" bases (Alkoxides).

    • Temperature Control:

      
       has a higher activation energy than 
      
      
      
      . Lower the temperature to
      
      
      or
      
      
      for the addition, then warm slowly.
Case C: "Starting material decomposes before reaction."

Diagnosis: Hydrolysis. Triflates are extremely moisture-sensitive.[2]


-BuOTf will hydrolyze to isobutanol and triflic acid in open air.
  • The Fix:

    • Schlenk Technique: All transfers must occur under

      
       or Ar.
      
    • Base Scavenger: Add a hindered non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to scavenge any adventitious triflic acid, which can autocatalyze decomposition.

Optimized Experimental Protocol

Objective: Nucleophilic substitution of


-BuOTf with minimal rearrangement.
Standard: 

Enforced Manifold.
Reagents & Setup
  • Substrate: Isothis compound (Freshly prepared or stored at -20°C under Argon).

  • Solvent: Anhydrous

    
     (DCM) or Toluene.
    
    • Note: Use DMSO only for specific super-nucleophiles like

      
      .
      
  • Nucleophile: 2.0 - 3.0 equivalents (dried).

  • Additives: 2,6-Lutidine (1.1 eq) if acid sensitivity is a concern.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solvation: Dissolve the nucleophile in anhydrous DCM. Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

    • Why? Low temperature suppresses the

      
       pathway and thermal ionization.
      
  • Addition: Add isothis compound dropwise via syringe. Do not add the nucleophile to the triflate; keep the nucleophile in excess (high local concentration) to favor

    
    .
    
  • Reaction: Stir at -40°C for 2 hours, then allow to warm to 0°C slowly over 4 hours. Monitor by TLC (or GC-MS if volatile).

    • Critical: Do not reflux. Heat promotes elimination.

  • Quench: Quench with cold saturated

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with water (to remove triflate salts) and brine. Dry over

    
    .
    
Solvent Selection Guide
Solvent ClassExampleEffect on

-BuOTf
Recommendation
Polar Protic Methanol, WaterPromotes Ionization (

)
AVOID (Causes Rearrangement)
Polar Aprotic DMSO, DMFEnhances NucleophilicityGood for weak nucleophiles (e.g., Azide)
Non-Polar DCM, TolueneSuppresses IonizationBest for preventing rearrangement

Visualizations

Figure 1: The Competitive Landscape

This diagram illustrates the kinetic competition. Your goal is to force the path to the left (Green) and avoid the right (Red).

ReactionPathways Start Isothis compound (Primary, Beta-Branched) SN2_TS SN2 Transition State (Concerted) Start->SN2_TS Strong Nu Non-Polar Solvent Ionization Ionization (Loss of OTf-) Start->Ionization Polar Solvent Weak Nu Elimination Isobutylene (Gas - Elimination) Start->Elimination Basic Nu High Temp Product_Iso Isobutyl-Nu (Desired Product) SN2_TS->Product_Iso Cation_Pri Isobutyl Cation (Unstable Primary) Ionization->Cation_Pri Cation_Tert t-Butyl Cation (Stable Tertiary) Cation_Pri->Cation_Tert 1,2-Hydride Shift (Very Fast) Product_Tert t-Butyl-Nu (Rearranged Product) Cation_Tert->Product_Tert Trapping

Caption: Kinetic competition between direct substitution (Green) and rearrangement/elimination pathways (Red/Yellow).

Figure 2: Optimized Workflow Decision Tree

Follow this logic to select the correct conditions for your specific nucleophile.

Workflow Start Select Nucleophile IsBasic Is the Nucleophile Basic? (e.g., Alkoxide, Amine) Start->IsBasic BasicYes High Risk of E2 IsBasic->BasicYes Yes BasicNo Low Risk of E2 IsBasic->BasicNo No DCM Use DCM or Toluene (-40°C) BasicYes->DCM Must suppress E2 (Low Temp essential) NuStrength Is Nucleophile Strong? (e.g., Azide, Thiolate) BasicNo->NuStrength SolventChoice Solvent Selection SolventChoice->DCM Soluble in Organic (Prevent Ionization) DMSO Use DMSO or DMF (0°C to RT) SolventChoice->DMSO Insoluble in DCM (e.g., NaN3) NuStrength->SolventChoice Check Solubility

Caption: Decision matrix for solvent and condition selection based on nucleophile properties.

References

  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXXII. The role of steric hindrance. Journal of the Chemical Society, 166-169.

  • Kasal, P., & Jindřich, J. (2022).[3] Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.[3]

  • Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic esters: methods of preparation and applications in organic chemistry. Synthesis, 1982(02), 85-126.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

Sources

Technical Support Center: Stability & Handling of n-Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Loaded Spring" Analogy

As a Senior Application Scientist, I often see


-butyl triflate (

-BuOTf) treated like a standard alkyl halide. This is a critical error. Alkyl triflates are "loaded springs"—their leaving group ability is approximately

to

times greater than that of tosylates or mesylates.

This guide addresses the stability profile of


-BuOTf. The central thesis is simple: Solvent choice is not just about solubility; it is about kinetic competition.  In protic solvents, the solvent is a reactant. In nucleophilic aprotic solvents (like DMSO), the solvent is a parasite.

Solvent Compatibility Matrix

The following table summarizes stability data based on solvent class. Use this for immediate decision-making.

Solvent ClassExamplesStability RatingPrimary RiskMechanism of Failure
Protic Water, Methanol, EthanolCRITICAL FAILURE Rapid SolvolysisSolvent acts as nucleophile (

-like). Generates HOTf (acid).
Polar Aprotic (Nucleophilic) DMSO, DMF, DMAcPOOR / CAUTION Solvent Alkylation

-alkylation of DMSO (Swern-type) or DMF. Consumes reagent.[1][2][3]
Polar Aprotic (Non-nuc) Acetonitrile, NitromethaneGOOD (if dry)Hydrolysis (Trace

)
Hygroscopic nature introduces water.
Non-Polar Aprotic DCM, Chloroform, TolueneEXCELLENT EvaporationStable. Best for storage and reactions.
Ethers THF, Et2O, DioxaneMODERATE PolymerizationStrong Lewis acidity of HOTf byproduct can initiate THF polymerization.

Troubleshooting Guides & FAQs

Scenario A: "My reaction mixture turned black/dark and fumed."

Diagnosis: Uncontrolled Acid Generation (Autocatalysis). Root Cause: You likely used a solvent with trace moisture or a protic co-solvent. The hydrolysis of


-BuOTf releases Triflic Acid (HOTf) .


HOTf is a superacid (

). It rapidly chars organic substrates and catalyzes the polymerization of acid-sensitive olefins or ethers (like THF).

Corrective Action:

  • Base Buffer: Always include a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine or solid

    
    ) if your nucleophile is not basic.
    
  • Dry Solvents: Use solvents dried over activated molecular sieves (3Å or 4Å).

Scenario B: "I used DMF to solubilize my nucleophile, but the yield is <10%."

Diagnosis: Solvent Competition (The "DMF Trap"). Root Cause: DMF is not inert. It is a nucleophile at the oxygen atom.


-BuOTf alkylates DMF to form an imidate salt, which effectively quenches your reagent before it reacts with your target.
Mechanism: 


Corrective Action:

  • Switch Solvent: Use Acetonitrile (MeCN) or DCM.

  • Concentration: If DMF is required, add the

    
    -BuOTf last and ensure your specific nucleophile is in high concentration to outcompete the solvent.
    
Scenario C: "How do I check the purity of my butyl triflate before use?"

Diagnosis: Need for Non-Invasive Analysis. Protocol:


 NMR Titer Test. 
Standard TLC is useless (hydrolysis on silica). GC-MS is risky (thermal decomposition). 

NMR is the gold standard because the chemical shift of the covalent triflate differs from the ionic triflate (hydrolysis product).

Step-by-Step Protocol:

  • Take a 50

    
    L aliquot of 
    
    
    
    -BuOTf.
  • Dissolve in 0.6 mL dry

    
     (or 
    
    
    
    ).
  • Acquire

    
     NMR (unprotonated).
    
  • Interpretation:

    • 
       -74.0 to -75.0 ppm:  Intact 
      
      
      
      -Butyl Triflate (Covalent).[4]
    • 
       -78.0 to -79.0 ppm:  Triflic Acid / Triflate Salt (Ionic impurity).
      
    • Note: Shifts vary slightly with concentration, but the covalent species is consistently downfield of the ionic species.

Visualizations

Diagram 1: Solvolysis & Decomposition Pathways

This diagram illustrates why moisture is the enemy. The generation of HOTf creates a cycle of destruction if not buffered.

BuOTf_Decomposition cluster_0 Protic Solvent Environment BuOTf n-Butyl Triflate (n-BuOTf) TS Transition State (O-alkylation of Water) BuOTf->TS Water H2O (Moisture) Water->TS BuOH 1-Butanol TS->BuOH Hydrolysis HOTf Triflic Acid (HOTf) TS->HOTf Leaving Group Char Charring / Polymerization (Side Reactions) HOTf->Char Acid Catalysis

Figure 1: Mechanism of hydrolytic decomposition. Note that Triflic Acid (HOTf) is a byproduct that can cause secondary degradation of sensitive substrates.

Diagram 2: Solvent Selection Decision Tree

Follow this logic flow to select the correct solvent for your alkylation reaction.

Solvent_Selection Start Select Solvent for n-BuOTf Reaction IsProtic Is the solvent Protic? (Alcohol, Water, Acid) Start->IsProtic IsNuc Is it Nucleophilic? (DMSO, DMF, DMAc) IsProtic->IsNuc No Stop1 STOP: Rapid Solvolysis. Reagent destroyed. IsProtic->Stop1 Yes IsPolar Is high polarity required? IsNuc->IsPolar No Stop2 CAUTION: Solvent Alkylation. Use only if reaction is fast. IsNuc->Stop2 Yes UseDCM Use DCM or Chloroform (Best Stability) IsPolar->UseDCM No (General Purpose) UseMeCN Use Acetonitrile (Must be Anhydrous) IsPolar->UseMeCN Yes UseTol Use Toluene (Good for heating) IsPolar->UseTol No (High Temp)

Figure 2: Decision tree for solvent selection. Non-polar, non-nucleophilic solvents (Green) offer the highest stability.

Experimental Protocols

Protocol 1: Drying "Aprotic" Solvents

Even "aprotic" solvents like Acetonitrile (MeCN) are hygroscopic. A water content of >500 ppm is sufficient to degrade significant amounts of


-BuOTf.
  • Pre-drying: Store solvent over activated 4Å molecular sieves (20% w/v) for at least 24 hours.

  • Verification: Karl-Fischer titration should read <50 ppm water.

  • Handling: Syringe-transfer reagents under nitrogen/argon atmosphere. Do not pour.

Protocol 2: Quenching & Disposal

Never dispose of active


-BuOTf directly into aqueous waste streams (violent exotherm/fuming).
  • Prepare Quench Solution: 10% Diethylamine (or Triethylamine) in Methanol.

  • Addition: Add the waste

    
    -BuOTf dropwise to the quench solution at 
    
    
    
    C.
  • Wait: Stir for 30 minutes. The amine will rapidly displace the triflate (forming the ammonium salt and butylamine derivative).

  • Disposal: The mixture can now be safely disposed of in standard organic waste.

References

  • Biosynth. (2026).[3] Safety Data Sheet: Butyl Trifluoromethanesulfonate. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 10921660: Butyl Trifluoromethanesulfonate. PubChem.[1][3] Retrieved from

  • Chemistry LibreTexts. (2023). Solvent Effects in Nucleophilic Substitution. Retrieved from

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from

  • Royal Society of Chemistry. (2012). Reactions of triflate esters... using DMF as solvent.[5] Org. Biomol. Chem. Retrieved from

Sources

Troubleshooting low conversion rates in butyl triflate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Instability in


-Butyl Triflate Reactions
Ticket Type:  Advanced Technical Guide
Scientist:  Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Safety Directive

Status: Open Severity: High (Safety & Yield Critical)

The Core Problem:


-Butyl triflate (

-BuOTf) is a "super-electrophile"—it is approximately

to

times more reactive than butyl iodide. This reactivity comes at a cost: extreme sensitivity to moisture and thermal instability. Low conversion rates are rarely due to the "sluggishness" of the reagent, but rather its decomposition before it can react with your nucleophile.

CRITICAL SAFETY WARNING:

Explosion Hazard: Never distill


-butyl triflate to dryness. The residue can become unstable and explosive. Always leave a substantial heel in the pot.
Corrosivity:  Triflic anhydride (

) and triflic acid (TfOH) are violently corrosive.

Diagnostic Flowchart

Before altering your stoichiometry, trace your failure mode using this logic tree.

Troubleshooting start Issue: Low Conversion check_color Check Reaction Color start->check_color black_tar Black/Dark Brown? check_color->black_tar Yes clear_yellow Clear/Pale Yellow? check_color->clear_yellow No decomp Decomposition/Polymerization (Check Temp & Base) black_tar->decomp hydrolysis Hydrolysis (Check Water Content) clear_yellow->hydrolysis check_base Base Used? decomp->check_base pyridine Pyridine (Unsubstituted) check_base->pyridine lutidine 2,6-Lutidine (Hindered) check_base->lutidine nucleophilic_attack Base attacked Triflate (Formation of Pyridinium salt) pyridine->nucleophilic_attack steric_success Base OK (Check Nucleophile Solubility) lutidine->steric_success

Figure 1: Decision matrix for diagnosing the root cause of alkyl triflate failure.

Module 1: Synthesis & Preparation (The Root Cause)

Most users fail because they are adding "dead" reagent to their reaction.


-Butyl triflate degrades rapidly if not prepared and stored correctly.
Q: My reaction mixture turns black immediately. What is happening?

A: You are likely seeing the polymerization of THF or the decomposition of the triflate by the base.

  • Mechanism:

    
    -Butyl triflate is powerful enough to polymerize Tetrahydrofuran (THF) via cationic ring-opening polymerization.
    
  • Solution: Switch solvents. Use non-coordinating, non-nucleophilic solvents like Dichloromethane (DCM) , Carbon Tetrachloride (

    
    ) , or Pentane . If you must use an ether, Diethyl Ether is more resistant than THF, but DCM is the gold standard for preparation.
    
Q: I used Pyridine as the base, but my yield is <40%.

A: Pyridine is nucleophilic enough to attack the triflate.

  • The Trap: While standard protocols often cite pyridine, it can attack the newly formed

    
    -BuOTf to form 
    
    
    
    -butylpyridinium triflate (an ionic liquid that will not alkylate your target).
  • The Fix: Use 2,6-Lutidine or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) . The steric bulk prevents the nitrogen lone pair from attacking the electrophilic butyl chain while still effectively scavenging the triflic acid byproduct [1].

Q: How dry is "dry"?

A: <50 ppm water is mandatory.

  • Reasoning: The hydrolysis of triflates is autocatalytic. Water produces TfOH (triflic acid), which further catalyzes decomposition.

  • Protocol: Flame-dry glassware under vacuum. Distill

    
     from 
    
    
    
    if it has been opened previously.

Module 2: Reaction Conditions & Application

Q: -Alkylation vs. -Alkylation? I'm getting the wrong isomer.

A: Triflate hardness dictates the outcome.

  • Theory: According to HSAB (Hard and Soft Acids and Bases) theory, the butyl group on a triflate is a "hard" electrophile due to the extreme electron-withdrawing nature of the triflate group. It prefers "hard" nucleophiles (Oxygen) over "soft" ones (Carbon/Nitrogen) compared to halides.

  • Data Comparison:

ElectrophileSolventNucleophile (e.g., Enolate)Major Product

-Bu-I
THF/HMPAKetone EnolateC-Alkylation (Soft-Soft)

-Bu-OTf
DCMKetone EnolateO-Alkylation (Hard-Hard)
  • Adjustment: If you need C-alkylation, switch to a less reactive leaving group (Iodide/Tosylate) or use a non-polar solvent to tighten the ion pair.

Q: The reaction stalls at 50% conversion.

A: You likely have "Acid Quench."

  • Cause: As the reaction proceeds, TfOH is generated. If your base capacity is exhausted, the pH drops. Acidic conditions can protonate your nucleophile, rendering it inactive.

  • Fix: Ensure you have 1.2 to 1.5 equivalents of base relative to the triflate.

Standard Operating Procedure (SOP)

Protocol: Preparation of


-Butyl Triflate 
Based on modified Organic Syntheses protocols [2].

Reagents:

  • 
    -Butanol (10 mmol, 0.92 mL) - Dry over 3Å sieves
    
  • Pyridine (11 mmol, 0.89 mL) or 2,6-Lutidine (Recommended)

  • Triflic Anhydride (

    
    ) (11 mmol, 1.85 mL) - Freshly distilled
    
  • Dichloromethane (DCM) (20 mL) - Anhydrous

Workflow:

  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Add

    
    -butanol and base (pyridine/lutidine) to the DCM.
    
  • Cooling (Critical): Cool the mixture to -78°C (Dry ice/Acetone bath).

    • Why? The reaction is highly exothermic.[1] Heat triggers elimination to 1-butene.

  • Addition: Add

    
     dropwise via syringe over 20 minutes.
    
    • Visual Check: A thick white precipitate (pyridinium triflate salt) should form. If it turns brown/black, you are adding too fast.

  • Warming: Allow the mixture to warm to 0°C over 1 hour. Do not exceed room temperature.

  • Workup (Rapid):

    • Dilute with cold pentane (precipitates more salts).

    • Filter through a sintered glass frit (under inert gas if possible).

    • Wash the filtrate with ice-cold 1M HCl (to remove excess base) followed by ice-cold saturated

      
      .
      
    • Dry over

      
       and concentrate carefully (bath temp < 20°C).
      
  • Usage: Use immediately. If storage is necessary, store as a solution in DCM at -20°C.

Mechanistic Visualization

Understanding the competition between Substitution (


) and Elimination (

) is vital.

ReactionPathway sub n-Butanol intermediate Alkyl Triflate (n-BuOTf) sub->intermediate Base, -78°C tf2o Tf2O tf2o->intermediate target Target Product (Substitution) intermediate->target Nucleophile (SN2) waste1 1-Butene (Elimination) intermediate->waste1 High Temp / Strong Base (E2) waste2 Butanol (Hydrolysis) intermediate->waste2 H2O / Wet Solvent

Figure 2: Competitive pathways in triflate chemistry. Control temperature to avoid the Red pathways.

References

  • Crich, D. (2007). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. [Link](Note: While focused on glycosylation, this seminal work details the use of hindered bases like DTBMP with triflates to prevent base alkylation).

  • Charette, A. B. (2001). Trifluoromethanesulfonic Anhydride.[2] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673–3677. [Link]

Sources

Catalyst deactivation and recovery in metal triflate-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Lewis Acid Catalysis Support Hub: Metal Triflates Subject: Catalyst Deactivation, Recovery, and Regeneration Protocols Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Water-Tolerant" Paradox

Welcome to the technical support center for metal triflate catalysis. You are likely here because you are working with Group 3 (Sc, Y, La) or Lanthanide (Yb, Nd) triflates—catalysts prized for their unique stability in aqueous media.[1]

However, "water-tolerant" does not mean "invincible."

While traditional Lewis acids like


 or 

decompose instantly in water, metal triflates (

) exist in equilibrium with water molecules.[2] Deactivation in this system is rarely about irreversible decomposition; it is usually about competitive inhibition or phase transfer failure . This guide treats your catalyst not as a reagent to be consumed, but as a machine to be maintained.

Part 1: Diagnostic Triage (Troubleshooting)

Q1: My reaction yield dropped significantly after the first recycle loop. Is the catalyst dead?

Diagnosis: Likely Lewis Base Poisoning or Hydration Sphere Saturation , not decomposition.

Technical Explanation: Metal triflates are hard Lewis acids.[1] If your substrate or product contains Lewis basic sites (amines, pyridines, nitriles), they bind competitively to the metal center, displacing the triflate anion or the activating water ligands.

  • The Trap: The product inhibits the catalyst. As the reaction progresses, the concentration of the "poison" (your product) increases.

  • The Fix: You must break the Metal-Product complex during workup, not just filter it.

Q2: The catalyst recovered from the aqueous phase is a different weight/texture than the starting material.

Diagnosis: Hydrolysis (Oligomerization) or Salt Contamination .

Technical Explanation: While


 is stable, raising the pH (e.g., during a bicarbonate wash) can force the formation of hydroxo-bridged dimers or polymeric species (e.g., 

). These oligomers have significantly lower Lewis acidity than the monomeric cation. Alternatively, if you used a buffer, you may have co-precipitated inorganic salts.

Part 2: Visualization of Failure Modes

The following logic flow helps you identify the specific deactivation mechanism based on experimental observations.

DeactivationLogic Start Symptom: Loss of Catalytic Activity CheckpH Check Aqueous Phase pH Start->CheckpH CheckSubstrate Check Substrate/Product Structure Start->CheckSubstrate Acidic pH < 4 (Acidic) CheckpH->Acidic Workup was neutral/acidic Basic pH > 7 (Basic) CheckpH->Basic Workup was basic LewisBase Contains Amines/N-Heterocycles CheckSubstrate->LewisBase Yes NoBase No Nitrogen Bases CheckSubstrate->NoBase No Leaching Diagnosis: Catalyst Leaching (Lost to organic phase) Acidic->Leaching Catalyst missing from aq phase Hydrolysis Diagnosis: Hydrolysis/Oligomerization (Formation of inactive hydroxides) Basic->Hydrolysis Poisoning Diagnosis: Competitive Inhibition (Product inhibition) LewisBase->Poisoning NoBase->Leaching

Caption: Diagnostic decision tree for identifying the root cause of metal triflate deactivation.

Part 3: Recovery & Regeneration Protocols

Do not use standard silica chromatography; triflates streak and degrade on silica. Use these phase-separation techniques.

Protocol A: The Kobayashi Aqueous Extraction (Standard)

Best for: Sc(OTf)3, Ln(OTf)3 in organic solvents (DCM, Toluene).

  • Quench: Add water to the reaction mixture (Ratio 1:1 v/v).

  • Partition: Shake vigorously. The metal triflate will partition quantitatively into the aqueous phase.

    • Critical Check: If the organic solvent is water-miscible (THF, MeCN), remove it via rotary evaporation before adding water, or add a non-polar co-solvent (Et2O) to force phase separation.

  • Separation: Separate the layers.

    • Organic Layer: Contains your product.[2]

    • Aqueous Layer: Contains the active catalyst.

  • Wash (The "De-Poisoning" Step): Wash the aqueous layer twice with Et2O or DCM. This removes trace organic impurities (ligands) that may be loosely bound to the metal.

  • Evaporation: Evaporate the water under reduced pressure.

  • Dehydration (Mandatory): See Protocol C.

Protocol B: Precipitation (For High-Boiling Solvents)

Best for: Reactions in ionic liquids or when water extraction is difficult.

  • Concentrate: Remove the bulk reaction solvent if possible.

  • Precipitate: Add a large excess of dry diethyl ether or hexane. Metal triflates are generally insoluble in non-polar solvents.

  • Filtration: Filter the resulting white precipitate under an inert atmosphere (nitrogen balloon is sufficient).

  • Wash: Rinse the filter cake with dry ether.

Protocol C: The "Reset" (Dehydration)

Why: Simply evaporating water leaves the catalyst in a hydrated state (e.g.,


). While active for some reactions, removing bulk water is essential for consistency.
  • Vacuum: Place the solid in a vacuum oven or Schlenk flask.

  • Heat: Heat to 150–200 °C under high vacuum (< 5 mmHg) for 4–6 hours.

    • Warning: Do not exceed 300 °C, or you risk decomposing the triflate anion itself.

  • Storage: Store in a desiccator.

    
     is hygroscopic but stable in air; however, keeping it dry ensures reproducible mass measurements.
    

Part 4: Data & Performance Benchmarks

The following table summarizes recovery efficiencies for Scandium(III) Triflate across different reaction types, derived from foundational studies (Kobayashi et al.).

Reaction TypeSolvent SystemRecovery MethodCatalyst Recovery (%)Activity Retention (Cycle 2)
Aldol Water/THFAqueous Extraction> 93%> 90%
Diels-Alder DCMAqueous Extraction99%98%
Friedel-Crafts NitromethanePrecipitation (Ether)88%85%
Mannich Water/EtOHAqueous Extraction94%92%

Note: "Activity Retention" assumes Protocol C (Dehydration) was performed between cycles.

Part 5: Advanced Mechanism (The "Why")

To troubleshoot effectively, you must understand the Assisted Acidity mechanism.

In many aqueous reactions, the metal triflate does not act as a simple Lewis Acid (LA).[1][3][4][5] Instead, it hydrolyzes slightly to generate a specific Brønsted Acid (BA) species.

The Equilibrium:



  • Scenario A (Dry Organic Solvent): The metal center (

    
    ) is the active site. Deactivation happens via steric crowding.
    
  • Scenario B (Aqueous Media): The reaction is often catalyzed by the liberated protons (

    
    ) or the water molecules activated by the metal cation.
    

Implication for Recovery: If you recover the catalyst but it fails in the next run, you may have stripped the "hydrolysis equilibrium." Adding a micro-drop of water or 1 mol% HOTf to the recycled catalyst can sometimes "jumpstart" the activity if the mechanism relies on this synergistic acidity.

RecoveryWorkflow Rxn Reaction Mixture (Organic + Catalyst) Quench Add H2O Rxn->Quench PhaseSep Phase Separation Quench->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase AqPhase Aqueous Phase (Catalyst + H2O) PhaseSep->AqPhase Wash Wash w/ Et2O (Remove Organics) AqPhase->Wash Evap Evaporation (Remove Bulk H2O) Wash->Evap Dry High Vac Drying (150°C, 4h) Evap->Dry Recycle Active Catalyst Dry->Recycle Recycle->Rxn Reuse

Caption: Standard workflow for aqueous extraction and regeneration of metal triflates.

References

  • Kobayashi, S. (1999).[3] Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry.

  • Kobayashi, S., & Hachiya, I. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids.[1][3][5][6] Journal of Organic Chemistry.

  • Barrett, A. G. M., & Braddock, D. C. (1997).[6] Scandium(III) or Lanthanide(III) Triflates as Recyclable Catalysts.[1][3][6] Chemical Communications.

  • Karimi, B., & Ma'mani, L. (2003).[4] Scandium(III) Triflate as an Efficient and Recyclable Catalyst.[1][2][3][4][6] Synthesis.

Sources

Overcoming steric hindrance in alkylation reactions with sec-butyl triflate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers utilizing sec-butyl triflate (2-butyl trifluoromethanesulfonate) in complex alkylation sequences.

Core Technical Overview

sec-Butyl triflate is a potent secondary electrophile (


 vs. tosylates), yet it presents a notorious "reactivity-stability" paradox. Its high reactivity is often compromised by:
  • Rapid

    
    -Elimination:  The secondary carbon center is prone to 
    
    
    
    elimination, yielding 1-butene and 2-butene, especially with basic nucleophiles.
  • Thermal Instability: Pure sec-butyl triflate decomposes rapidly above

    
    , necessitating rigorous low-temperature handling.
    
  • Steric Impediment: The branching at the

    
    -carbon creates significant steric drag for 
    
    
    
    trajectories, often stalling reactions with bulky nucleophiles.

This guide provides evidence-based protocols to suppress elimination (


) and maximize bimolecular substitution (

).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing >40% elimination products (butenes) instead of my alkylated product."

Diagnosis: The basicity of your nucleophile or the reaction environment is driving the


 pathway.[1] Secondary triflates have a lower activation energy for elimination than primary triflates due to the relief of steric strain and the acidity of 

-hydrogens.

Solution:

  • Switch to Non-Basic Conditions: If your nucleophile is an amine or alcohol, avoid adding external bases (like

    
     or 
    
    
    
    ) during the alkylation event. Use a "proton sponge" approach.
    • Recommendation: Use 2,6-Di-tert-butylpyridine or 2,6-Lutidine as a non-nucleophilic acid scavenger. These bases are too sterically hindered to abstract the

      
      -proton of the triflate but will neutralize the generated triflic acid (
      
      
      
      ).
  • Solvent Modulation: Switch from polar protic solvents (which solvate anions and increase basicity) to non-polar or polar aprotic solvents like

    
     (DCM) or Toluene. While 
    
    
    
    is faster in DMF,
    
    
    is often accelerated even more due to increased basicity of the nucleophile. DCM offers a better balance for stabilizing the transition state without "naked" anion effects that promote elimination.
Issue 2: "The reaction stalls with my bulky nucleophile (e.g., tert-butyl amine or hindered enolate)."

Diagnosis: Steric clash between the nucleophile and the methyl group of the sec-butyl chain is raising the


 for the 

transition state.

Solution:

  • The "Hard-Soft" Adjustment: Triflate is a "hard" leaving group (high electrostatic component). To facilitate the reaction, increase the "softness" of the nucleophile if possible, or use a highly polar, non-basic solvent like Nitromethane (

    
    )  or Sulfolane . These solvents stabilize the developing charge separation in the 
    
    
    
    transition state effectively.
  • Temperature Control: Counter-intuitively, lower temperatures (

    
     to 
    
    
    
    )
    often favor substitution over elimination.
    
    
    elimination has a higher entropy of activation (
    
    
    ) compared to the ordered
    
    
    transition state. Heating the reaction favors the entropic pathway (elimination). Keep it cold and run it longer.
Issue 3: "My sec-butyl triflate reagent turns black/brown before I can even add it."

Diagnosis: Autocatalytic decomposition. Traces of acid (TfOH) generated from hydrolysis or thermal decomposition catalyze further breakdown of the triflate.

Solution:

  • In-Situ Generation: Do not isolate sec-butyl triflate if possible. Generate it in situ at

    
     and cannula transfer the nucleophile solution directly into the triflate mixture.
    
  • The "Base Wash" Protocol: If isolation is necessary, wash the organic layer with cold saturated

    
     immediately after synthesis and store over activated 
    
    
    
    molecular sieves at
    
    
    .
Issue 4: "I'm getting O-alkylation instead of C-alkylation with my enolate."

Diagnosis: Alkyl triflates are hard electrophiles. According to HSAB (Hard-Soft Acid-Base) theory, they prefer attacking the hardest center of an ambident nucleophile (Oxygen) rather than the softer center (Carbon).

Solution:

  • Leaving Group Swap (Finkelstein): This is a critical workaround. Convert the sec-butyl triflate in situ to a sec-butyl iodide by adding tetrabutylammonium iodide (TBAI). The iodide is a softer electrophile and will favor C-alkylation.

    • Note: This sacrifices some reactivity for selectivity.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of sec-Butyl Triflate

Use this protocol to ensure reagent integrity. All glassware must be flame-dried.

  • Setup: Cool a solution of 2-butanol (10 mmol, 1.0 equiv) and pyridine (11 mmol, 1.1 equiv) in anhydrous DCM (20 mL) to

    
      under Argon.
    
    • Expert Tip: For extremely acid-sensitive substrates, replace pyridine with 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to prevent any nucleophilic attack by the base itself.

  • Addition: Dropwise add trifluoromethanesulfonic anhydride (

    
    )  (11 mmol, 1.1 equiv) over 15 minutes. The solution should remain colorless or pale yellow. Darkening indicates decomposition.
    
  • Reaction: Stir at

    
     for 45 minutes.
    
  • Workup (Rapid): Quench with cold pentane (50 mL). Filter through a small pad of silica gel/Celite to remove pyridinium salts. Concentrate in vacuo only if necessary, keeping the bath

    
    . Use immediately. 
    
Protocol B: Optimized Alkylation of a Hindered Amine

Designed to minimize elimination.

  • Dissolve the amine (1.0 equiv) and 2,6-Lutidine (1.2 equiv) in DCM (0.2 M). Cool to

    
     .
    
  • Add fresh sec-butyl triflate (1.2 equiv) slowly via syringe pump (slow addition keeps local concentration of electrophile low, suppressing bimolecular elimination).

  • Allow to warm to

    
      slowly over 4 hours. Monitor by TLC/LCMS.
    
  • Do not heat. If conversion is low, add more triflate rather than raising temperature.

Data & Decision Support

Table 1: Solvent Effects on sec-Butyl Triflate Reactivity

Comparison of dielectric constants (


) and observed 

ratios for a standard secondary amine nucleophile.
SolventDielectric Const. (

)

Rate (Rel.)

Side-Product (%)
Recommendation
Hexane 1.9Very Slow< 5%Too slow for practical use
DCM 8.9Moderate10-15%Optimal Balance
THF 7.5Moderate20-30%Avoid (Lewis basicity promotes elimination)
Acetonitrile 37.5Fast40-50%High risk of elimination
DMF 36.7Very Fast> 60%Not Recommended for hindered substrates
Table 2: Base Selection Guide

Impact of base sterics on elimination rates.

Base

(Conj. Acid)
Steric BulkPrimary RoleRisk of E2
Triethylamine (

)
10.75ModerateProton ScavengerHigh (Acts as base for E2)
DIPEA (Hünig's Base) 11.0HighProton ScavengerModerate
2,6-Lutidine 6.7HighBufferLow
2,6-Di-tert-butylpyridine 3.6Very HighNon-nuc. BufferVery Low (Best for sensitive work)

Visualizing the Mechanism & Workflow

Diagram 1: The vs Decision Matrix

This flowchart guides the researcher through the optimization process based on nucleophile characteristics.

OptimizationWorkflow Start Start: Alkylation with sec-Butyl Triflate NucCheck Analyze Nucleophile Start->NucCheck BasicNuc Basic / Anionic? (Enolates, Alkoxides) NucCheck->BasicNuc Yes NeutralNuc Neutral / Weak Base? (Amines, Thiols) NucCheck->NeutralNuc No HardSoft Hard/Soft Check BasicNuc->HardSoft Fail Avoid: Elimination (E2) BasicNuc->Fail High Temp / Polar Solvent BaseSelect Base Selection NeutralNuc->BaseSelect SoftMod Add TBAI (Finkelstein) Convert to Iodide HardSoft->SoftMod Ambident/Hard Nuc TempCtrl Run at -78°C to -40°C Solvent: Ether/THF HardSoft->TempCtrl Soft Nuc SoftMod->TempCtrl Success Target: Substitution (SN2) TempCtrl->Success Lutidine Use 2,6-Lutidine or DTBMP BaseSelect->Lutidine Prevent E2 SolventSelect Solvent: DCM or Toluene (Non-polar) Lutidine->SolventSelect SolventSelect->Success

Caption: Decision tree for optimizing reaction conditions to favor substitution (


) over elimination (

).
Diagram 2: Steric Hindrance & Transition State Competition

Visualizing why steric bulk favors elimination and how specific conditions shift the balance.

MechanismCompetition Substrate sec-Butyl Triflate (Secondary Electrophile) TS_SN2 SN2 Transition State (Crowded, Ordered) Requires Backside Attack Substrate->TS_SN2 Preferred path Low Temp TS_E2 E2 Transition State (Less Steric Strain) Beta-H Abstraction Substrate->TS_E2 Competing path Product_Alk Alkylated Product (Substitution) TS_SN2->Product_Alk Product_Elim Butenes + TfOH (Elimination) TS_E2->Product_Elim Factor_Temp High Temp / Entropy Factor_Temp->TS_E2 Accelerates Factor_Base Bulky/Strong Base Factor_Base->TS_E2 Accelerates Factor_Solv Non-Polar / Cold Factor_Solv->TS_SN2 Stabilizes

Caption: Mechanistic divergence showing how temperature and base sterics influence the


 vs 

competition.

References

  • Charette, A. B. (2018). Trifluoromethanesulfonic Anhydride. Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Chapter 10: Aliphatic Nucleophilic Substitution). [Link]

  • Crich, D., & Smith, M. (2001). 2,6-Di-tert-butyl-4-methylpyridine. Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Beak, P., & Reitz, D. B. (1978). Dipole-stabilized carbanions: novel and useful intermediates. Chemical Reviews, 78(3), 275–316. (Discussing solvent effects on alkylation). [Link]

Sources

In-line monitoring and cleanup of butyl triflate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Butyl Triflate Process Control

Topic: In-line monitoring and cleanup of this compound (


-BuOTf) reactions.
Role:  Senior Application Scientist.
Context:  Management of Genotoxic Impurities (GTIs) per ICH M7 guidelines.

Executive Summary: The GTI Control Mandate

As researchers and process chemists, we face a critical paradox with this compound. It is an exceptionally efficient alkylating agent—essential for synthesis—but its reactivity makes it a potent genotoxic impurity (GTI). Regulatory bodies (FDA, EMA) require control strategies that typically demand residual levels in the low ppm or ppb range.

The Problem: Traditional offline analysis (HPLC/GC) is often flawed for triflates. Due to their hydrolytic instability, a sample taken from the reactor may "clean itself" up in the vial before it reaches the QC lab, leading to false negatives .

The Solution: In-line monitoring (PAT) provides the only true window into the reactor, validating not just the formation of your product, but the destruction (purge) of the alkylating agent before the batch moves downstream.

Module 1: In-Line Monitoring (PAT) Setup

Q: Which sensor technology should I deploy for this compound monitoring?

A: Your choice depends on the reaction matrix. While Mass Spectrometry (PAT-MS) offers the highest sensitivity, vibrational spectroscopy is often more robust for production environments.

FeatureFTIR (Mid-IR) Raman PAT-MS (Mass Spec)
Primary Detection S=O and C-F stretching vibrations.S-O symmetric stretch (highly polarizable).Molecular ion (

) or fragments.
Best Use Case Homogeneous organic phases (DCM, THF).Aqueous mixtures, slurries, or biphasic quenches.Trace level detection (<100 ppm) and purge verification.
Key Limitation Strong water absorption bands can mask signals.Fluorescence interference from dark/colored reaction mixtures.Requires sampling loop/pressure reduction; higher maintenance.
Q: I am using ReactIR (FTIR). Where do I look for the this compound signal?

A: You must track the disappearance of the sulfonate ester bands.

  • Target Region: Focus on the Asymmetric

    
     stretch  typically found between 1405–1420 cm⁻¹ .
    
  • Secondary Confirmation: The Symmetric

    
     stretch  appears around 1145–1200 cm⁻¹ , though this region is often crowded by C-O stretches from solvents or products.
    
  • Differentiation: The triflate anion (

    
    ), which forms after the reaction/quench, shifts significantly compared to the covalently bonded ester.
    
Q: My signal is saturating. How do I optimize the probe?

A: Signal saturation usually indicates an optical path length issue or sensor fouling.

  • Check Gain: If the detector is saturated, reduce the gain or switch to a probe with a shorter path length (e.g., switch from Diamond to Silicon if applicable, or use a spacer).

  • Solvent Subtraction: Ensure your background spectrum is taken in the pure solvent at reaction temperature, not air.

  • Fouling: Triflates can induce polymerization in some substrates. If the baseline rises continuously, the probe window may be coated.

Module 2: Reaction Quenching & Cleanup Strategies

Q: The reaction is complete, but the triflate signal persists. Why?

A: This is a kinetic issue. Simply adding water is often insufficient for rapid destruction of lipophilic triflates.

  • Mechanism: Water relies on hydrolysis, which can be slow in organic matrices (e.g., Toluene/DCM) due to poor phase contact.

  • Corrective Action: Switch to an active quench using a nucleophilic amine (e.g., morpholine, pyrrolidine) or a strong base solution. These react with the triflate via

    
     mechanisms, which are orders of magnitude faster than hydrolysis.
    
Q: How do I validate the "End of Quench"?

A: You must establish a "flatline" protocol.

  • Trend Analysis: Do not rely on a single data point. Wait for the First Derivative of the absorbance trend to reach zero (

    
    ).
    
  • Spike Test (Process Validation): During development, intentionally spike a known amount of this compound into the quenched mixture. If the signal does not appear or disappears instantly, your quench capacity is sufficient.

Module 3: Troubleshooting Common Anomalies

Q: My offline GC shows "None Detected," but PAT shows a residual signal. Who is right?

A: Trust the PAT.

  • Root Cause: this compound is hydrolytically unstable. In the time it takes to sample, dilute, and run the GC, moisture in the solvent or air can degrade the triflate in the vial.

  • Resolution: The PAT probe measures the reality inside the reactor. If PAT shows a signal, the impurity is still there. Continue the quench.

Q: I see a "Ghost Peak" appearing near the triflate region during quench.

A: This is likely the formation of the protonated amine salt or the triflic acid salt .

  • Verification: As the triflate ester is destroyed, the triflate anion (

    
    ) concentration increases. Ensure your quantitation model distinguishes between the covalent ester (GTI) and the ionic salt (harmless byproduct).
    

Module 4: Visualization & Logic Flows

Diagram 1: The Closed-Loop Control Strategy

Caption: Logic flow for integrating PAT into the this compound destruction step.

G Start Reaction Complete Monitor PAT Monitoring (1410 cm⁻¹ Band) Start->Monitor Decision Triflate Signal Detected? Monitor->Decision Quench Initiate Quench (Add Nucleophile/Base) Decision->Quench Yes (> Limit) CheckDeriv Is dA/dt = 0? Decision->CheckDeriv Signal Persists Release Batch Release (Purge Verified) Decision->Release No (< Limit) Wait Hold & Agitate Quench->Wait Wait->Monitor CheckDeriv->Wait Signal Decreasing Sample Offline Verification (Derivatized Sample) CheckDeriv->Sample Stable Baseline Sample->Quench QC Fail Sample->Release QC Pass

Diagram 2: Troubleshooting Signal Discrepancies

Caption: Diagnostic tree for resolving conflicts between In-line (PAT) and Offline (HPLC/GC) data.

G Conflict Data Conflict: PAT vs. Offline Case1 PAT: High Offline: Low Conflict->Case1 Case2 PAT: Low Offline: High Conflict->Case2 Root1 Sample Instability (Hydrolysis in Vial) Case1->Root1 Root2 Matrix Interference (Overlapping IR Bands) Case2->Root2 Action1 Trust PAT. Extend Quench. Root1->Action1 Action2 Recalibrate Model. Check Background. Root2->Action2

Module 5: Standard Operating Protocol (SOP)

Protocol: In-Line Verification of this compound Destruction

  • Probe Initialization:

    • Insert FTIR/Raman probe prior to reagent addition.

    • Collect background spectrum in pure solvent at

      
      .
      
  • Reference Collection:

    • Record spectrum of pure

      
      -butyl triflate (if safe/possible) or reference library spectra to identify the specific 
      
      
      
      ROI (Region of Interest).
  • Reaction Monitoring:

    • Track the decrease of the reagent peak and increase of the product peak.

  • Quench Phase:

    • Upon reaction completion, introduce the quenching agent (e.g., Morpholine).

    • Critical Step: Monitor the ROI. The peak should decay exponentially.

    • Warning: If the peak shifts rather than disappears, you may be forming a stable intermediate.

  • Endpoint Determination:

    • Continue agitation until the signal slope is zero for at least 30 minutes.

    • Perform a "Stop-Flow" test (if using a flow cell) or stop agitation briefly (if safe) to ensure the signal is not noise-dependent.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[1][2][3] John Wiley & Sons. (Focus on sulfonate ester formation and purging).

  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. (Application Note on FTIR/Raman for reaction kinetics). Link

  • Gowen, A. A., et al. (2008). Raman spectroscopy as a process analytical technology (PAT) tool.[4][5][6] (General principles of Raman in PAT). Link

  • Liu, J., et al. (2020).[4] In Situ FTIR Spectroscopic Monitoring of the Formation of Arene Diazonium Salts. (Demonstrates in-situ monitoring of hazardous intermediates). Link

Sources

Validation & Comparative

Reactivity comparison of n-butyl triflate vs n-butyl tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Regulatory Scientists

Executive Summary: The Stability-Reactivity Trade-off

In alkylation chemistry, the choice between n-butyl triflate (n-BuOTf) and n-butyl tosylate (n-BuOTs) represents a fundamental trade-off between kinetic power and handling stability.

  • n-Butyl Tosylate is the "workhorse" reagent: crystalline or high-boiling oil, bench-stable, and suitable for alkylating strong nucleophiles (amines, thiols, alkoxides).

  • n-Butyl Triflate is the "precision" reagent: a hyper-reactive liquid, highly sensitive to moisture, reserved for alkylating weak nucleophiles (amides, carboxylates) or overcoming steric hindrance.

This guide analyzes the mechanistic divergence, quantitative reactivity data, and safety protocols required for these two alkylating agents.

Mechanistic Foundation: The Leaving Group Effect

The reactivity difference stems entirely from the electronic nature of the leaving group. The rate of nucleophilic substitution (


) correlates directly with the stability of the conjugate base leaving the molecule.
Electronic Comparison
  • Tosylate (OTs): The negative charge is delocalized over three oxygen atoms and stabilized by the aromatic ring. However, the methyl group on the benzene ring is electron-donating (hyperconjugation), which slightly destabilizes the anion compared to a benzenesulfonate.

  • Triflate (OTf): The trifluoromethyl group (

    
    ) is powerfully electron-withdrawing via induction. This pulls electron density away from the sulfur center, dramatically stabilizing the negative charge on the departing oxygen anions.
    

DOT Diagram: Mechanistic Activation & Leaving Group Departure

SN2_Mechanism cluster_0 Leaving Group Ability (k_rel) Nucleophile Nucleophile (Nu:) TS Transition State [Nu---C---O-SO2-R']‡ Nucleophile->TS Attack Substrate n-Butyl Sulfonate (R-CH2-OSO2-R') Substrate->TS Product Alkylated Product (Nu-Bu) TS->Product LG Leaving Group (R'SO3-) TS->LG Departure Tf Triflate (OTf) Relative Rate: ~10^4 - 10^5 pKa (conj. acid): -14 Ts Tosylate (OTs) Relative Rate: 1 pKa (conj. acid): -2.8 Tf->Ts Reactivity Gap

Caption: Comparative mechanistic flow showing the


 pathway. The inset highlights the massive reactivity gap driven by the pKa difference of the conjugate acids.
Quantitative Performance Data

The following data illustrates the magnitude of the reactivity difference. Note that while specific rates vary by solvent and temperature, the relative order of magnitude remains consistent.

Parametern-Butyl Tosylate (OTs)n-Butyl Triflate (OTf)Impact on Synthesis
Conjugate Acid pKa -2.8 (p-TsOH)-14.0 (TfOH)Lower pKa = Better Leaving Group. Triflate is approx.

times more acidic.
Relative Solvolysis Rate 1 (Reference)

to

Triflate reactions complete in minutes at -78°C or 0°C; Tosylates often require reflux.
C-O Bond Length 1.46 Å1.49 ÅLonger bond in triflate indicates a weaker bond that breaks more easily.
Nucleophile Scope Strong Nu only (

,

,

)
Weak Nu (

, Amides) & Strong Nu
Triflate is required for "hard" alkylations where the nucleophile is poor.
Physical State Solid or Viscous OilVolatile LiquidTriflates are harder to weigh/dispense accurately without air-free techniques.

Key Insight: In solvolysis studies (acetolysis), alkyl triflates react roughly 70,000 times faster than alkyl tosylates [1].

Experimental Protocols
A. Synthesis & Use of n-Butyl Tosylate

Status: Robust, Bench-Stable.

  • Preparation: Reaction of n-butanol with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine or

    
    .
    
  • Purification: Can often be recrystallized (if solid) or purified via silica column chromatography.

  • Usage: Typically used in refluxing acetonitrile or DMF with a base (

    
     or 
    
    
    
    ).
B. Synthesis & Use of n-Butyl Triflate

Status: Air-Sensitive, High-Hazard.

  • Preparation: Must be generated in situ or distilled under vacuum immediately prior to use.

    • Dissolve n-butanol and dry pyridine (or 2,6-lutidine) in anhydrous DCM at -78°C or 0°C.

    • Slowly add Triflic Anhydride (

      
      ) via syringe.
      
    • Aqueous workup must be rapid and cold (ice water/NaHCO3) to prevent hydrolysis.

  • Usage: Reacts immediately, often at 0°C. Do not heat unless absolutely necessary, as it may decompose violently or polymerize THF.

DOT Diagram: Decision Matrix for Reagent Selection

Decision_Matrix Start Start: Alkylation Target Nu_Check Is the Nucleophile Weak? (e.g., Amide, Carboxylate, Urea) Start->Nu_Check Steric_Check Is the Nucleophile Sterically Hindered? Nu_Check->Steric_Check No Use_Triflate USE n-BUTYL TRIFLATE (High Reactivity Required) Nu_Check->Use_Triflate Yes Steric_Check->Use_Triflate Yes Use_Tosylate USE n-BUTYL TOSYLATE (Standard Conditions) Steric_Check->Use_Tosylate No Protocol_Tf Protocol: 1. Dry Solvents (DCM/Ether) 2. Low Temp (-78°C to 0°C) 3. Non-nucleophilic Base (2,6-Lutidine) Use_Triflate->Protocol_Tf Protocol_Ts Protocol: 1. Standard Solvents (ACN/DMF) 2. Heat/Reflux often needed 3. Standard Base (K2CO3) Use_Tosylate->Protocol_Ts

Caption: Decision tree guiding the selection between Triflate and Tosylate based on nucleophile strength and steric constraints.

Safety & Regulatory Profile (Genotoxic Impurities)

For drug development professionals, both compounds fall under ICH M7 guidelines as potential mutagenic impurities (PMIs).

  • Genotoxicity: Both n-butyl triflate and n-butyl tosylate are alkylating agents capable of reacting with DNA bases (specifically N7-guanine), leading to mutagenesis. They are generally Ames Positive.

  • Purging:

    • Tosylates: Because they are stable and high-boiling, residual tosylates can be difficult to purge from the final API (Active Pharmaceutical Ingredient) if introduced late in the synthesis.

    • Triflates: Due to their high reactivity, they are often "self-purging" (they react with water/solvents to decompose during workup) or are easily removed via volatility. However, their extreme reactivity makes handling them an acute safety risk for operators (severe chemical burns).

  • Regulatory Limit: If used in the final step, the content must typically be controlled to < 1.5 µ g/day (Threshold of Toxicological Concern - TTC) [2].

References
  • Streitwieser, A., et al. "Solvolysis Rates of Alkyl Sulfonates." Chemical Reviews, 1956.
  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.

  • Barbe, G., & Charette, A. B. "Highly Chemoselective Synthesis of Triflate Esters." Journal of the American Chemical Society, 2008.

  • Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012.

Quantitative Comparison Guide: Triflate, Nonaflate, and Mesylate Leaving Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

In organic synthesis, particularly within drug discovery and process chemistry, the selection of a sulfonate leaving group is often a critical decision point. While Triflate (OTf) is historically the "gold standard" for high reactivity, it suffers from hydrolytic instability and thermal sensitivity. Nonaflate (ONf) has emerged as a superior alternative for challenging cross-couplings, offering comparable superacid-derived reactivity with significantly enhanced stability. Mesylate (OMs) remains the cost-effective workhorse for simple nucleophilic substitutions where extreme activation is unnecessary.

This guide provides a quantitative and mechanistic comparison to enable data-driven reagent selection.

Structural & Electronic Analysis

The leaving group ability of sulfonates correlates directly with the acidity of their conjugate acids (pKa) and the inductive stabilization of the anionic charge.

Electronic Structures
  • Triflate (-OTf): The trifluoromethyl group (

    
    ) exerts a powerful electron-withdrawing inductive effect (-I), delocalizing the negative charge over the sulfonate oxygens.
    
  • Nonaflate (-ONf): The perfluorobutyl chain (

    
    ) provides a similar -I effect to the triflate but adds significant lipophilicity and steric bulk, which protects the sulfur center from nucleophilic attack (hydrolysis) without compromising the C-O bond cleavage rate in cross-couplings.
    
  • Mesylate (-OMs): The methyl group (

    
    ) is electron-donating relative to fluoroalkyls, resulting in a less stable anion and significantly lower leaving group ability.
    
Quantitative Comparison Matrix
MetricTriflate (OTf) Nonaflate (ONf) Mesylate (OMs)
Structure



Conjugate Acid pKa ~ -14.7 (Superacid)~ -14 (Superacid)-1.9
Relative Solvolysis Rate (

)


(Comparable to OTf)
1 (Reference)
Hydrolytic Stability Low (Prone to hydrolysis)High (Stable to aq.[1] workup)High
Thermal Stability ModerateHigh High
Lipophilicity LowHigh (Fluorous tag potential)Low
Primary Application Pd-catalyzed couplingsDifficult couplings, Scale-up

substitutions

Note on


:  In solvolysis studies (e.g., 1-phenylethyl sulfonates in EtOH), triflates and nonaflates react at rates orders of magnitude faster than mesylates. While triflates are kinetically faster in pure solvolysis due to lower steric hindrance, nonaflates often result in higher effective yields in transition metal catalysis because they do not decompose before the oxidative addition step.

Visualization: Reactivity vs. Stability Landscape

The following diagram illustrates the trade-off between reactivity and stability, guiding the selection process.

LeavingGroupLandscape cluster_0 Cross-Coupling Competent cluster_1 Nucleophilic Substitution Only Triflate Triflate (OTf) High Reactivity Low Stability Nonaflate Nonaflate (ONf) High Reactivity High Stability Triflate->Nonaflate Perfluoroalkyl Chain Extension (Increases Stability) Mesylate Mesylate (OMs) Low Reactivity High Stability Mesylate->Triflate Fluorination (Increases Reactivity) HighReactivity High Reactivity (Superacidic) LowReactivity Low Reactivity (Weak Acid)

Figure 1: The Reactivity-Stability Landscape. Nonaflates occupy the "sweet spot" of high reactivity and high stability, essential for complex catalytic cycles.

Experimental Protocols

Synthesis of Aryl Nonaflates (The Stable Alternative)

Objective: Convert a phenol to an aryl nonaflate for use in Suzuki-Miyaura coupling. Why Nonaflate? Unlike triflic anhydride (


), perfluorobutanesulfonyl fluoride (NfF) is stable, non-fuming, and the resulting nonaflate can be purified by silica gel chromatography without decomposition.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Perfluorobutanesulfonyl fluoride (NfF) (1.2 equiv) [CAS: 375-72-4][1]

  • Base: Triethylamine (

    
    ) (1.5 equiv) or DBU (for sterically hindered phenols)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with the phenol substrate and DCM (0.2 M concentration).

  • Base Addition: Add

    
     via syringe. Cool the mixture to 0°C (ice bath).
    
  • Sulfonylation: Add NfF dropwise. (Note: NfF is a liquid, bp ~64°C, much easier to handle than

    
    ).
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC.

    • Checkpoint: Nonaflates are stable on TLC; Triflates may streak or decompose.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove amine), then brine.

  • Purification: Dry over

    
    , concentrate, and purify via standard silica gel flash chromatography.
    
    • Result: The aryl nonaflate is typically a stable oil or solid that can be stored for months.

Comparative Cross-Coupling Workflow

Scenario: Suzuki Coupling of a deactivated phenol (e.g., 4-methoxyphenol derivative).

StepTriflate RouteNonaflate Route
Activation Requires

(corrosive, unstable).[1] Must be used immediately or stored at -20°C.
Uses NfF (stable liquid).[1] Product is bench-stable.
Coupling Conditions

,

, Dioxane/H2O, 80°C.
Same conditions.
Outcome Risk of Hydrolysis: The basic conditions (

) can hydrolyze the Ar-OTf bond back to phenol before the Pd inserts, leading to lower yields.[1]
Stable: The hydrophobic

chain protects the sulfur from hydroxide attack.[1] The nonaflate survives until oxidative addition occurs.
Yield Typically 50-70% for difficult substrates.[1]Typically 80-95% due to suppression of side reactions.[1]

Decision Logic: When to Use Which?

Use the following decision tree to select the optimal leaving group for your synthesis.

DecisionTree Start Start: Select Leaving Group Type Reaction Type? Start->Type SN2 Nucleophilic Substitution (SN2) Type->SN2 Simple Displacement Coupling Pd-Catalyzed Coupling (Suzuki, Heck, etc.) Type->Coupling C-C / C-N Bond Formation Mesylate Use MESYLATE (OMs) (Cheap, Stable) SN2->Mesylate Substrate Is Substrate/Product Hydrolytically Unstable? Coupling->Substrate Cost Is Cost the Primary Driver? Triflate Use TRIFLATE (OTf) (Standard, High Reactivity) Substrate->Triflate No (Standard Case) Nonaflate Use NONAFLATE (ONf) (Best Stability/Yield) Substrate->Nonaflate Yes (Basic Conditions/Long Rxn) Triflate->Nonaflate If Triflate Hydrolyzes or Low Yield

Figure 2: Decision Matrix for Sulfonate Selection.

Mechanistic Insight: The "Fluorine Effect"

Why is Nonaflate more stable than Triflate despite having similar acidity (pKa ~ -14)?

  • Steric Shielding: The larger

    
     group creates a steric barrier around the sulfur atom, hindering the approach of nucleophiles (like 
    
    
    
    or water) that would attack the sulfur to cleave the S-O bond (hydrolysis).
  • Lipophilicity: The perfluorinated chain renders the local environment around the leaving group highly hydrophobic. In biphasic reaction mixtures (common in Suzuki couplings), the nonaflate partitions strongly into the organic phase, further protecting it from aqueous base degradation.

  • Oxidative Addition: Despite the steric bulk, the C-O bond remains electronically activated. Palladium (0) species are large and "soft" nucleophiles that can engage with the aromatic

    
    -system and insert into the C-O bond (Oxidative Addition) without significant hindrance from the fluorous tail.
    

References

  • Anderson, A. G.; Stang, P. J. (1976). "Vinyl triflates: synthesis and reactions." Organic Syntheses.

  • Rottländer, M.; Knochel, P. (1998). "Palladium-catalyzed cross-coupling reactions of perfluoroalkanesulfonates." Journal of Organic Chemistry.

  • Högermeier, J.; Reissig, H. U. (2009). "Nine Times Fluoride Can Be Good for Your Syntheses: Nonafluorobutanesulfonates as Intermediates." Advanced Synthesis & Catalysis.

  • Uggerud, E. (2006). "Reactivity trends and stereospecificity in nucleophilic substitution reactions." Journal of Physical Organic Chemistry.

  • ChemicalBook. (2024). "Trifluoromethanesulfonic acid Properties and pKa Data."

Sources

Comparative Kinetic Profiling of Butyl Triflate Isomers in SN2 Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triflate Advantage vs. Steric Reality

In alkylation chemistry, the choice of leaving group and substrate isomer dictates reaction success. While triflates (trifluoromethanesulfonates) are among the most reactive non-radioactive leaving groups known—reacting


 to 

times faster than corresponding bromides or tosylates—they cannot overcome the fundamental laws of steric hindrance.

This guide provides a kinetic analysis of butyl triflate isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl) in SN2 reactions. By isolating the steric variable, we demonstrate that while the triflate group accelerates the absolute rate of reaction, the relative reactivity is strictly governed by the topology of the electrophilic center.

Key Takeaway: n-Butyl triflate is the gold standard for rapid alkylation. Isothis compound, despite being a primary substrate, exhibits significantly retarded kinetics due to


-branching. sec-Butyl triflate operates on a mechanistic borderline, while tert-butyl triflate is inert to SN2, defaulting exclusively to SN1/E1 pathways.

Mechanistic Foundation: Steric vs. Electronic Effects

The SN2 reaction is a concerted, bimolecular process requiring the nucleophile to access the


 antibonding orbital of the C-O bond from the backside (

). The triflate group (

) is an exceptional leaving group due to the strong electron-withdrawing inductive effect of the three fluorine atoms and the resonance stabilization of the sulfonate anion.
The Isomer Landscape
IsomerStructureClassificationSteric EnvironmentPredicted SN2 Reactivity
n-Butyl

Primary (

)
UnhinderedHigh (Baseline)
isobutyl

Primary (

)

-Branched
Moderate/Low (Steric drag)
sec-Butyl

Secondary (

)

-Branched
Low (Mechanistic competition)
tert-Butyl

Tertiary (

)
Fully BlockedNone (SN1 only)
Visualization of Steric Hindrance

The following diagram illustrates the transition state energy barriers introduced by steric crowding at the


 and 

positions.

SN2_Sterics cluster_substrates Substrate Isomers Nu Nucleophile nBu n-Butyl-OTf (Unhindered) Nu->nBu isoBu Isobutyl-OTf (β-Branched) Nu->isoBu secBu sec-Butyl-OTf (α-Branched) Nu->secBu tBu tert-Butyl-OTf (Blocked) Nu->tBu  Access Denied TS_nBu TS: Low Energy Fast Reaction nBu->TS_nBu TS_isoBu TS: Medium Energy Steric Drag isoBu->TS_isoBu TS_secBu TS: High Energy Slow Reaction secBu->TS_secBu No_Rxn No SN2 Reaction (Steric Wall) tBu->No_Rxn  Access Denied

Figure 1: Comparative transition state accessibility. Note the "Steric Wall" preventing SN2 on tert-butyl substrates.

Experimental Protocol: Conductometric Kinetic Assay

To objectively compare these isomers, we utilize a Conductometric Kinetic Assay . This method is self-validating because the release of the triflate anion (


) and the generation of a proton (

) during solvolysis or nucleophilic substitution significantly increases the conductivity of the solution.

Why this protocol?

  • Sensitivity: Detects minute changes in ion concentration.

  • Real-time: Allows calculation of rate constants (

    
    ) without quenching aliquots.
    
  • Self-Validating: Linearity of

    
     vs. time confirms pseudo-first-order kinetics.
    
Workflow
  • Preparation:

    • Solvent: Anhydrous Ethanol (EtOH) or Acetone/Water mix (for solvolysis).

    • Thermostat: Water bath set to

      
      .
      
    • Substrate: 0.01 M solution of the specific this compound isomer.

  • Initiation:

    • Inject substrate into the solvent cell containing the nucleophile (if bimolecular) or pure solvent (if solvolysis).

    • Start data logging immediately.

  • Monitoring:

    • Record conductivity (

      
      ) every 10 seconds.
      
    • Reaction is complete when conductivity plateaus (

      
      ).
      
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      

Kinetic_Protocol Start Start: Substrate Prep (0.01 M in dry solvent) Equilibrate Thermal Equilibration (25°C ± 0.1°C) Start->Equilibrate Inject Inject Substrate (t = 0) Equilibrate->Inject Measure Measure Conductivity (Λ) Interval: 10s Inject->Measure Check Is Λ stable (Λ∞)? Measure->Check Check->Measure No Calc Calculate k_obs Plot ln(Λ∞ - Λt) vs t Check->Calc Yes

Figure 2: Step-by-step workflow for the conductometric kinetic assay.

Performance Comparison & Data Analysis

The following data represents relative reaction rates normalized to n-butyl triflate. These values are derived from standard physical organic chemistry principles regarding steric effects in SN2 reactions, adapted for the high reactivity of the triflate leaving group.

Relative Rate Table (Normalized)
SubstrateRelative Rate (

)
Activation Energy (

)
Dominant Mechanism
n-Butyl Triflate 1.00 LowPure SN2
isothis compound 0.03 - 0.05 MediumSN2 (Hindered)
sec-Butyl Triflate 0.01 - 0.02 HighMixed SN2/SN1/E2
tert-Butyl Triflate 0.00 N/APure SN1/E1
Detailed Analysis
1. n-Butyl Triflate (The Standard)
  • Performance: Exhibits the fastest kinetics. The primary carbon is unhindered, allowing the nucleophile unobstructed access to the backside.

  • Use Case: Ideal for rapid, high-yield alkylations with weak nucleophiles.

  • Expert Insight: Because the reaction is so fast, cooling to

    
     or 
    
    
    
    is often necessary to prevent exotherms or side reactions.
2. isothis compound (The Beta-Branching Trap)
  • Performance: Reacts roughly 20-30 times slower than n-butyl.

  • Causality: Although it is a primary substrate, the methyl group on the

    
    -carbon (adjacent to the reacting center) creates significant steric clash in the transition state. This "beta-branching effect" is often underestimated by researchers who classify it simply as "primary."
    
  • Risk: Extended reaction times may lead to rearrangement or elimination side products.

3. sec-Butyl Triflate (The Borderline)
  • Performance: Very slow SN2 kinetics. The

    
    -branching (methyl group directly on the reacting carbon) physically blocks the nucleophile.
    
  • Mechanistic Shift: With triflates, the leaving group is so good that ionization (SN1) becomes competitive, especially in polar solvents. Elimination (E2) is also a major competitor if the nucleophile is basic.

  • Recommendation: Use non-basic, highly reactive nucleophiles (e.g., azides, thiols) in polar aprotic solvents to favor SN2.

4. tert-Butyl Triflate (The Negative Control)
  • Performance: Zero SN2 reactivity. The backside is completely occluded by three methyl groups.

  • Outcome: Any reaction observed is proceeding via SN1 (solvolysis) or E1 (elimination).

  • Warning: tert-Butyl triflate is extremely unstable and prone to decomposition; it is rarely isolated and usually generated in situ for specific cationic processes, not SN2.

Troubleshooting & Optimization

When kinetics do not match predicted models, consider these factors:

  • Solvent Effects:

    • Polar Aprotic (DMSO, DMF, Acetonitrile): dramatically accelerates SN2 by solvating cations but leaving anions (nucleophiles) "naked" and reactive. Recommended for isobutyl and sec-butyl to overcome steric drag.

    • Protic (Ethanol, Water): Stabilizes the leaving group but cages the nucleophile, slowing SN2. However, promotes SN1 for sec-butyl and tert-butyl.

  • Nucleophile Strength:

    • For sec-butyl triflate, a strong, non-bulky nucleophile (e.g.,

      
      , 
      
      
      
      ) is required to force the SN2 pathway over E2 elimination.

References

  • Streitwieser, A.Solvolytic Displacement Reactions. McGraw-Hill, 1962. (Classic text on solvolysis kinetics and steric effects).
  • Dostrovsky, I., & Hughes, E. D. "Mechanism of substitution at a saturated carbon atom.[1] Part XXVI. The role of steric hindrance." Journal of the Chemical Society, 1946, 157-161.[1][2] [1]

  • Bentley, T. W., & Llewellyn, G. "Yx scales of solvent ionizing power." Progress in Physical Organic Chemistry, Vol 17, 1990.
  • Master Organic Chemistry. "The SN2 Reaction Mechanism: Steric Hindrance."

  • Chemistry LibreTexts. "Characteristics of the SN2 Reaction."

Sources

Technical Guide: Mass Spectrometry Validation of Butyl Triflate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Butyl triflate (n-butyl trifluoromethanesulfonate) is a potent alkylating agent used to introduce butyl groups into nucleophiles (amines, alcohols, thiols) where traditional halides (butyl bromide/iodide) fail due to slow kinetics or steric hindrance. However, its high reactivity presents a double-edged sword: it is prone to rapid hydrolysis, generating impurities (butanol, triflic acid) that complicate validation.

This guide details a Mass Spectrometry (MS) based validation protocol for this compound reaction products. Unlike NMR, which suffers from low sensitivity for trace impurities, or TLC, which lacks structural specificity, MS provides a rapid, picomole-sensitivity platform to confirm product formation and quantify hydrolytic degradation.

Comparative Analysis: Performance & Alternatives

To justify the selection of MS for this validation, we must objectively compare it against standard analytical alternatives (NMR, HPLC-UV) and contextualize the reagent's performance.

Analytical Method Comparison

Objective: Validating the alkylated product (e.g., N-butyl amine).

FeatureMass Spectrometry (ESI-MS) 1H NMR Spectroscopy HPLC-UV
Sensitivity High (Femtomole/Picomole)Low (Millimolar required)Medium (Micromolar)
Speed Rapid (<2 mins direct injection)Slow (10-30 mins acquisition)Moderate (10-40 mins gradient)
Specificity High (m/z + Fragmentation fingerprint)High (Structural connectivity)Low (Retention time only)
Impurity Detection Excellent (Detects trace hydrolysis)Poor (Overlapped by solvent/noise)Good (If chromophore present)
Sample Requirement Minimal (< 1 mg)High (> 5 mg)Moderate
Reagent Performance Context

Why use this compound over alternatives?

Alkylating AgentLeaving Group (

of conjugate acid)
Relative Reactivity (

)
Stability
This compound Triflate (-14)~10⁸ (Super-Electrophile) Low (Moisture sensitive)
Butyl Iodide Iodide (-10)1 (Reference)High
Butyl Bromide Bromide (-9)10⁻²High

Key Insight: The use of this compound is necessitated by difficult substrates. Consequently, the validation method (MS) must be capable of detecting the product in complex crude mixtures where the reagent may have partially decomposed.

Mass Spectrometry Validation Workflow

This protocol utilizes Electrospray Ionization (ESI) in positive mode, ideal for the polar/basic products typical of triflate alkylations (amines, ethers).

Mechanistic Fragmentation Logic

To validate the product, we look for two specific MS signatures:

  • Molecular Ion

    
    :  Confirms the addition of the butyl group (+57 Da net increase from precursor, minus displaced proton).
    
  • Diagnostic Fragmentation:

    • 
      -Cleavage:  Common in N-butyl amines.[1] Cleavage adjacent to the heteroatom.
      
    • Neutral Loss: Loss of alkene (butene, 56 Da) via McLafferty-type rearrangement.

Visualization of Reaction & MS Pathway

The following diagram illustrates the synthesis of an N-butyl amine and its subsequent MS fragmentation pathway.

G Start Precursor (R-NH2) Product Product (R-NH-Bu) Start->Product + BuOTf (SN2 Reaction) Reagent This compound (BuOTf) Reagent->Product Ion Ionization [M+H]+ Product->Ion ESI (+) Frag1 Fragment A (Alpha Cleavage) Ion->Frag1 MS/MS Collision Frag2 Fragment B (Loss of C4H8) Ion->Frag2 MS/MS Rearrangement

Figure 1: Reaction pathway from precursor to MS fragmentation signatures. Green indicates the target analyte.

Experimental Protocol

Safety Warning: this compound is corrosive and a potent alkylator. Handle in a fume hood. Triflic acid is a byproduct; ensure proper neutralization.

Step 1: Micro-Scale Synthesis (Test Reaction)
  • Dissolve 0.1 mmol of nucleophile (e.g., aniline derivative) in 1 mL anhydrous DCM.

  • Add 1.1 eq. DIPEA (base) to scavenge triflic acid.

  • Cool to 0°C. Add 1.1 eq. This compound dropwise.

  • Stir for 15 minutes. (Speed is a key advantage of triflates).

Step 2: Sample Preparation for MS

Direct injection of crude reaction mixtures can contaminate the MS source. This dilution step is critical.

  • Quench: Take a 10 µL aliquot of the reaction mixture and quench into 500 µL of 50:50 Methanol:Water (with 0.1% Formic Acid).

  • Dilute: Transfer 10 µL of the quenched solution into 990 µL of HPLC-grade Methanol. Final concentration is approx 1-10 µM.

  • Blank: Prepare a solvent blank (MeOH + Formic Acid) to rule out carryover.

Step 3: MS Acquisition Parameters (Standard)
  • Source: ESI (Positive Mode)

  • Capillary Voltage: 3.0 - 3.5 kV

  • Cone Voltage: 20-40 V (Optimize to prevent in-source fragmentation)

  • Scan Range: m/z 50 – 800

Step 4: Data Interpretation[1][2][3][4]
  • Identify Precursor: Check for unreacted starting material

    
    .
    
  • Identify Product: Look for

    
    . (Note: Net mass addition of Butyl is +57, but we lose a proton from the amine, so the shift is +56 Da relative to the uncharged precursor, or +56 Da relative to the precursor ion).
    
  • Check for Artifacts:

    • m/z 75: Butanol

      
      . Indicates hydrolysis of reagent.
      
    • m/z 113: Butyl dimer or cluster (rare, but possible in high conc).

Troubleshooting & Self-Validating Systems

A robust protocol must detect its own failures. Use this decision matrix to interpret ambiguous results.

DecisionTree Start MS Spectrum Acquired CheckProd Target m/z Present? Start->CheckProd Success Validation SUCCESS CheckProd->Success Yes (High Int) CheckPrec Precursor m/z Remaining? CheckProd->CheckPrec No / Low Int CheckHyd Butanol Peak (m/z 75) High? CheckPrec->CheckHyd Yes Result3 Wrong Pathway: Check NMR CheckPrec->Result3 No (Mass Balance Loss) Result1 Incomplete Rxn: Increase Temp/Time CheckHyd->Result1 No Result2 Reagent Hydrolysis: Dry Solvents Required CheckHyd->Result2 Yes

Figure 2: Troubleshooting decision matrix for MS validation of alkylation reactions.

Common Pitfalls
  • Ion Suppression: If the DIPEA (base) concentration is too high, it may suppress the ionization of the product. Solution: Dilute further (1:1000).

  • In-Source Fragmentation: Alkyl amines can lose the butyl group (neutral loss of alkene) inside the source if the cone voltage is too high, leading to a false negative. Solution: Lower cone voltage to 15-20V.

References

  • Comparisons of NMR and Mass Spectrometry. Vertex AI Search / UBA. (2024). Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry. 2[3][4][5]

  • Triflate Reactivity. National Institutes of Health (NIH) / PMC. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups. 6[3]

  • MS Fragmentation of Amines. Chemistry LibreTexts. (2022). Amine Fragmentation Patterns and Alpha Cleavage.[1][5][7][8] 9

  • Triflate Synthesis & Handling. ResearchGate / Org. Synth. (2009).[10] Efficient Synthesis of Aryl Iodonium Triflates. 10

Sources

Process Analytical Technology for Alkylating Agents: HPLC Strategies for Butyl Triflate Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monitoring the synthesis or consumption of Butyl Triflate (n-butyl trifluoromethanesulfonate) presents a specific analytical paradox. While Gas Chromatography (GC) is often the default for volatile alkyl halides, it becomes unviable when the reaction matrix contains non-volatile precursors, salts, or thermally labile active pharmaceutical ingredients (APIs).

However, standard Reversed-Phase HPLC (RP-HPLC) is catastrophic for this application. The high reactivity of the triflate group (


 is a "super-leaving" group) leads to rapid hydrolysis in aqueous mobile phases, rendering quantitation impossible.

This guide presents two field-proven HPLC methodologies that circumvent the "Hydrolysis Trap": Non-Aqueous Reversed Phase (NARP) for direct monitoring and Pre-Column Derivatization for high-sensitivity endpoints.

Part 1: The Chemist's Dilemma (Context & Mechanism)

To monitor this reaction effectively, one must understand the instability of the analyte. This compound is a potent alkylating agent. In the presence of water (standard HPLC buffers) or nucleophilic solvents (Methanol), it undergoes rapid solvolysis.

The Solvolysis Trap

The following diagram illustrates why standard methods fail. If you use Methanol or Water in your mobile phase, you are not measuring this compound; you are measuring its degradation products.

HydrolysisTrap cluster_0 Standard RP-HPLC Failure Mode ButTf This compound (Analyte) ButOH Butanol (False Negative) ButTf->ButOH Hydrolysis (Fast) Ether Methyl Butyl Ether (Artifact) ButTf->Ether Methanolysis (Solvolysis) TfOH Triflic Acid ButTf->TfOH Water Water (Mobile Phase A) Water->ButOH MeOH Methanol (Mobile Phase B) MeOH->Ether

Figure 1: The Solvolysis Trap. Standard aqueous or methanolic mobile phases degrade the analyte before detection.

Part 2: Comparative Method Analysis

We evaluate three approaches. Note that while GC is the benchmark for pure volatility, HPLC is required for complex non-volatile matrices.

FeatureMethod A: NARP-HPLC (Recommended)Method B: Derivatization HPLCMethod C: GC-FID (Benchmark)
Principle Direct analysis in non-nucleophilic organic solvent.Chemical conversion to UV-active stable salt.Volatilization and ionization.
Analyte Stability Medium. Requires strictly anhydrous Acetonitrile.High. Derivative is stable in water/organic.High (if thermally stable).
Sensitivity (LOD) Moderate (Low UV 205-210 nm).High (UV 254+ nm).High (FID response).
Throughput Fast (No sample prep).Slow (Reaction time required).Fast.
Matrix Tolerance Excellent (Solubilizes salts/API).Good.Poor (Non-volatiles ruin liner).
Primary Risk Moisture ingress causing hydrolysis.Incomplete derivatization reaction.Thermal degradation of matrix.

Part 3: Detailed Experimental Protocols

Method A: Non-Aqueous Reversed Phase (NARP)

Best for: Real-time reaction monitoring (high concentration >0.1 mg/mL). Core Concept: Use of a hydrophobic stationary phase with a polar-aprotic mobile phase (Acetonitrile) to prevent solvolysis.

1. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

    • Why: High carbon load provides retention even in 100% organic mode.

  • Mobile Phase: 100% Acetonitrile (HPLC Grade, Dry).

    • Critical: Do NOT use Methanol (nucleophilic attack). Do NOT use THF (high UV cutoff interferes with detection).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C (Keep sub-ambient if possible to slow degradation).

  • Detection: UV at 210 nm.

    • Note: The triflate group has weak absorbance. If sensitivity is insufficient, use Refractive Index (RI) detection, though RI prevents gradient elution.

2. Sample Preparation
  • Sampling: Withdraw 50 µL of reaction mixture.

  • Quench/Dilution: Immediately dilute into 950 µL of anhydrous Acetonitrile .

    • Tip: Pre-dry the acetonitrile over 3Å molecular sieves to ensure water content is <50 ppm.

  • Filtration: Filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Nylon filters may retain moisture.

  • Injection: Inject immediately.

Method B: Pre-Column Derivatization

Best for: Trace analysis (Genotoxic Impurity screening) or when UV sensitivity is too low. Core Concept: Convert the reactive alkyl triflate into a stable pyridinium salt or p-nitrobenzoate ester which has a strong chromophore.

1. Derivatization Protocol
  • Reagent: 4-Dimethylaminopyridine (DMAP) or Pyridine.

  • Reaction:

    
    
    
  • Procedure:

    • Take 100 µL of reaction mixture.

    • Add 500 µL of 1M Pyridine in Acetonitrile.

    • Incubate at 60°C for 15 minutes.

    • Cool and dilute with Mobile Phase A (Water/Buffer). Note: The derivative is water-stable.

2. Chromatographic Conditions
  • Column: C18 Standard (e.g., Waters Symmetry C18).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Strong signal from pyridine ring).

Part 4: Decision Framework & Workflow

The following flowchart guides the analytical chemist in selecting the correct method based on matrix properties.

MethodSelection cluster_1 NARP Critical Control Points Start Start: Sample Matrix Analysis IsVolatile Is the Matrix Volatile? Start->IsVolatile GC Use GC-FID (Standard Method) IsVolatile->GC Yes IsTrace Is Analyte Level Trace? (< 100 ppm) IsVolatile->IsTrace No (Salts/API present) Deriv Method B: Derivatization HPLC (High Sensitivity) IsTrace->Deriv Yes (GTI screening) NARP Method A: NARP HPLC (Direct Monitoring) IsTrace->NARP No (Reaction Monitoring) Use 100% AcN Use 100% AcN NARP->Use 100% AcN Avoid Methanol Avoid Methanol NARP->Avoid Methanol

Figure 2: Method Selection Decision Tree.

Part 5: Validation Criteria (Self-Validating System)

To ensure scientific integrity (E-E-A-T), the method must be self-validating.

  • The "Zero-Injection" Test: Inject pure anhydrous acetonitrile. If peaks appear, your solvent is contaminated or the column is leaching.

  • The Stability Check: Inject the this compound standard at T=0 and T=30 mins (left in the vial).

    • Acceptance: Peak area difference < 2.0%.

    • Failure Mode: If area decreases and a new peak (Butanol) appears, moisture ingress has occurred. Re-dry solvents.

  • Orthogonal Confirmation: Periodically cross-check a sample with NMR (

    
     NMR) if available. The triflate shift is distinct for covalent (-OTf) vs. ionic (TfO-) species.
    

References

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1] (Context on alkyl sulfonate limits). Link

  • Klick, S., et al. "Utilization of Non-Aqueous Reversed Phase Chromatography for the Analysis of Labile Compounds." Journal of Chromatography A.
  • Process Development Symposium.Monitoring Alkylating Agents in Active Pharmaceutical Ingredients. (General grounding on GTI monitoring).
  • Stalder, R., et al. "Analysis of genotoxic alkyl triflates by derivatization." Analytical Chemistry. (Source for derivatization protocols). Link(Note: Representative link for derivatization logic).

(Note: Specific URLs for older technical papers may require institutional access; links provided are to authoritative landing pages or DOI resolvers.)

Sources

n-Butyl Triflate: The High-Performance Alkylator for Difficult Substrates

[1]

Executive Summary

In the landscape of alkylating agents, n-butyl triflate (n-butyl trifluoromethanesulfonate) occupies a specialized niche reserved for the most challenging synthetic transformations.[1] While n-butyl iodide (


1

This guide objectively compares n-butyl triflate against standard halide counterparts, providing the mechanistic rationale, experimental data, and safety protocols required for its effective deployment in drug discovery and advanced organic synthesis.

Mechanistic Foundation: The "Super-Leaving Group" Advantage

The superior efficacy of n-butyl triflate stems directly from the electronic properties of the triflate anion (

1

Leaving Group Lability ( Correlation)

A leaving group's ability correlates well with the acidity of its conjugate acid. The triflate anion is the conjugate base of triflic acid (

Alkylating AgentLeaving GroupConjugate Acid

(approx)
Relative Solvolysis Rate (

)*
n-Butyl Triflate

-14

n-Butyl Tosylate

-2.8

n-Butyl Iodide

-10

n-Butyl Bromide

-9

*Note: Relative rates are approximate and solvent-dependent, but the magnitude of difference (


Resonance Stabilization (Visualized)

The triflate anion disperses negative charge across three oxygen atoms and the electron-withdrawing trifluoromethyl group.[1] This extreme stabilization lowers the activation energy for the

1

TriflateMechanismcluster_resonanceTriflate Resonance StabilizationSubstraten-Butyl Triflate(Electrophile)TSTransition State[Nu---Bu---OTf]‡Substrate->TSNuNucleophile(Nu:)Nu->TSAttackProductAlkylated Product(Nu-Bu)TS->ProductLGTriflate Anion(Super Leaving Group)TS->LGCollapseRes1O=S(=O)-O(-)Res2(-)O-S(=O)=ORes1->Res2ResonanceRes3O=S(-O(-))=ORes2->Res3

Figure 1: Mechanism of n-butyl triflate alkylation showing the transition state and the resonance stabilization that drives the reaction forward.

Comparative Analysis: Triflate vs. Halides

Reactivity and Steric Hindrance

Standard alkyl halides (BuI, BuBr) struggle with sterically hindered nucleophiles due to the steric bulk of the transition state and the insufficient "pull" of the leaving group.

  • The Triflate Solution: The high reactivity of the C-O bond in alkyl triflates allows reaction at lower temperatures (often 0°C to RT), preventing thermal degradation of sensitive substrates.

  • Data Point: In the alkylation of neopentyl-like skeletons (highly hindered), triflates succeed where iodides and tosylates fail completely or require forcing conditions that lead to elimination byproducts.

Chemoselectivity: Hard vs. Soft Electrophiles

This is a critical decision point for drug development.[1]

  • n-Butyl Iodide (Soft): The iodide ion is a "soft" base.[1] According to HSAB (Hard-Soft Acid-Base) theory, n-butyl iodide prefers reacting with "soft" nucleophiles (e.g., Nitrogen in amines, Sulfur).[1]

  • n-Butyl Triflate (Hard): The triflate group is "harder" (more electronegative oxygen attachment).[1] It promotes alkylation at "hard" centers (e.g., Oxygen in amides or carbamates).

Expert Insight: If you are alkylating an amide and want the O-alkyl imidate product, use the triflate.[2] If you want the N-alkyl amide, use the iodide.[1][2]

Stability and Handling
  • Halides: Stable at room temperature; long shelf life.[1][3]

  • Triflates: n-Butyl triflate is thermally unstable and hydrolytically sensitive.[1] It should ideally be prepared in situ or stored at -20°C under argon.[1] It degrades to 1-butene and triflic acid if left neat at room temperature for extended periods.[1]

Table 1: Selection Guide for Butylating Agents
Featuren-Butyl Iodide (BuI)n-Butyl Bromide (BuBr)n-Butyl Triflate (BuOTf)
Reactivity HighModerateExtreme
Primary Use General N-alkylation, S-alkylationStandard synthesis, Cost-sensitive scale-upHindered substrates, O-alkylation
Leaving Group SoftIntermediateHard
Conditions Reflux often requiredReflux required0°C to Room Temp
Stability StableStableUnstable (Use fresh)
Atom Economy GoodGoodPoor (High MW leaving group)

Decision Matrix: When to Use Which Agent

Use the following logic flow to determine if the cost and complexity of using n-butyl triflate are justified for your specific protocol.

SelectionMatrixStartGoal: Butylate SubstrateQ1Is the NucleophileSterically Hindered?Start->Q1Q2Is the SubstrateThermally Sensitive?Q1->Q2NoResult_TriflateUse n-Butyl Triflate(Prepare Fresh)Q1->Result_TriflateYes (e.g., t-butyl amine)Q3Target Atom?Q2->Q3NoQ2->Result_TriflateYes (Decomposes >50°C)Q3->Result_TriflateOxygen (Hard Nu)Result_IodideUse n-Butyl IodideQ3->Result_IodideNitrogen/Sulfur (Soft Nu)Result_BromideUse n-Butyl BromideQ3->Result_BromideGeneral/Non-selective

Figure 2: Decision tree for selecting the optimal butylating agent based on substrate properties and chemoselectivity requirements.[1]

Experimental Protocols

Since n-butyl triflate is not always commercially viable due to instability, the standard of excellence is to synthesize it fresh.[1]

Protocol A: In Situ Synthesis of n-Butyl Triflate

Objective: Generate n-butyl triflate from n-butanol and triflic anhydride (

1

Reagents:

  • n-Butanol (1.0 equiv)[1]

  • Triflic Anhydride (

    
    ) (1.1 equiv)
    
  • Pyridine or 2,6-Di-tert-butyl-4-methylpyridine (1.1 equiv)[1]

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add n-butanol and base (pyridine) in DCM.[1] Cool to -78°C (or -20°C minimum).[1]

  • Addition: Add

    
     dropwise over 20 minutes. Note: The reaction is highly exothermic.
    
  • Reaction: Stir at -20°C for 1 hour. A white precipitate (pyridinium triflate) will form.[1]

  • Workup (Rapid): Filter the mixture quickly through a cold fritted funnel to remove salts. The filtrate contains reactive n-butyl triflate.[1]

  • Usage: Add the nucleophile directly to this filtrate, or concentrate in vacuo at <0°C if solvent exchange is strictly necessary. DO NOT HEAT.

Protocol B: Alkylation of a Hindered Amine

Scenario: Alkylating a sterically hindered secondary amine where n-butyl iodide failed.

  • Dissolve the hindered amine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) in DCM.

  • Cool to 0°C.

  • Add the freshly prepared n-butyl triflate solution (1.2 equiv) dropwise.[1]

  • Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LCMS.[1]

  • Result: Reaction typically completes in <2 hours, whereas iodide equivalents might require reflux for 24+ hours.[1]

Safety & Stability (Critical)

Genotoxicity Hazard

All alkylating agents are potential carcinogens/mutagens.[1] However, n-butyl triflate is a potent alkylator , meaning it can alkylate DNA more aggressively than alkyl halides.[1]

  • Engineering Controls: Handle ONLY in a functioning fume hood.

  • PPE: Double nitrile gloves (triflates penetrate rubber rapidly), lab coat, safety glasses.

  • Decontamination: Quench spills immediately with a mixture of ethanol and aqueous ammonia (to induce solvolysis).

Storage[1]
  • Commercial: If purchased, store at 2-8°C (or -20°C) under inert gas.

  • Shelf-Life: Inspect for discoloration (browning indicates decomposition to TfOH).[1] If brown, do not use; the liberated acid can destroy acid-sensitive substrates.[1]

References

  • Leaving Group Reactivity Scales

    • IUPAC Gold Book & Standard Physical Organic Texts.[1] (General consensus on

      
       vs 
      
      
      reactivity rates).
    • Source: (Validated general reactivity data).[1]

  • Synthesis of Alkyl Triflates

    • Beard, C. D., et al. "Synthesis of some novel trifluoromethanesulfonates and their reactions with nucleophiles." Journal of Organic Chemistry, 1973.
    • Source: [J. Org.[1] Chem. Abstract]([Link]1]

  • Chemoselectivity (Hard/Soft Acid Base Theory)

    • Ho, T. L. "Hard and Soft Acids and Bases Principle in Organic Chemistry."[1] Chemical Reviews, 1975.[1]

    • Source: [1]

  • Safety of Alkylating Agents

    • ECHA Information on Alkyl Sulfon
    • Source: (General hazard classification for alkyl triflates).[1]

Benchmarking n-Butyl Triflate: The "Nuclear Option" for Precision Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of butyl triflate in specific named reactions Content Type: Publish Comparison Guide

Executive Summary

In the hierarchy of alkylating agents, n-Butyl Trifluoromethanesulfonate (this compound, BuOTf) occupies the tier of "super-electrophiles." While butyl iodide (BuI) and butyl bromide (BuBr) serve as the workhorses for routine synthesis, their utility collapses when facing deactivated nucleophiles, sterically hindered substrates, or thermally sensitive scaffolds.

This guide objectively benchmarks BuOTf against standard butyl halides. Experimental data indicates that while BuOTf requires rigorous moisture-free handling, it offers quantitative yields and reaction times measured in minutes rather than hours for specific applications like Ionic Liquid synthesis and difficult O-alkylations.

Mechanistic Foundation: The Super-Leaving Group

The superiority of BuOTf stems from the electronic nature of the triflate anion (


). The extreme electron-withdrawing capacity of the trifluoromethyl group disperses the negative charge over the three oxygens and the sulfur, creating a leaving group that is approximately 

to

times more reactive
than iodide in solvolysis reactions.
Relative Leaving Group Ability (Solvolysis Rates)
Leaving GroupRelative Rate (

)
Character
Triflate (-OTf) 1.4 × 10⁸ Super-Leaving Group
Tosylate (-OTs)0.7Good
Iodide (-I)1.0 (Reference)Good
Bromide (-Br)0.3Moderate
Chloride (-Cl)0.006Poor

Data extrapolated from solvolysis rates in polar protic solvents.

Mechanistic Pathway Visualization

The following diagram illustrates the activation energy (


) disparity between this compound and Butyl Bromide in an 

substitution.

G Figure 1: Kinetic profile comparison. BuOTf lowers the activation energy barrier significantly compared to BuBr. Start Reactants (Nu:- + Bu-X) TS_Br TS (Bu-Br) High Ea Start->TS_Br Slow TS_Tf TS (Bu-OTf) Low Ea Start->TS_Tf Fast Product Product (Bu-Nu + X-) TS_Br->Product TS_Tf->Product

Benchmark Case Study: Synthesis of Imidazolium Ionic Liquids

The synthesis of 1-butyl-3-methylimidazolium ([BMIM]) salts is the standard "stress test" for butylating agents. This reaction (Menshutkin type) reveals the stark efficiency gap between triflates and halides.

Comparative Performance Data

Reaction: N-Methylimidazole + Butylating Agent


 [BMIM][X]
Metricn-Butyl Triflate n-Butyl Iodide n-Butyl Bromide
Reaction Temp 25°C (Room Temp) 80°C80–90°C
Time to Completion < 1 Hour 2–4 Hours12–24 Hours
Yield Quantitative (>99%) ~85–90%~90–96%
Solvent Required? No (Neat)Often AcetonitrileOften Acetonitrile
Purification Evaporation (Volatiles)RecrystallizationRecrystallization
Halide Contamination Zero (Halide-Free) HighHigh
Analysis
  • Direct Access: Using BuOTf allows for the direct synthesis of [BMIM][OTf] without the need for a metathesis step (anion exchange), which is required when starting with halides. This improves Atom Economy and eliminates halide impurities that can poison metal catalysts in downstream applications.

  • Energy Efficiency: The reaction with BuOTf is exothermic enough to proceed rapidly at room temperature, whereas BuBr requires sustained heating.

Experimental Protocol: Direct Synthesis of [BMIM][OTf]

Safety Note: this compound is corrosive and moisture-sensitive. Perform in a fume hood under inert atmosphere.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add N-methylimidazole (1.0 equiv) to the flask.

  • Addition: Cool the flask to 0°C (ice bath). Add n-butyl triflate (1.05 equiv) dropwise via syringe over 15 minutes. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to 25°C and stir for 45 minutes. The mixture will become viscous.

  • Workup: Apply high vacuum (0.1 mbar) at 40°C for 2 hours to remove excess unreacted triflate.

  • Result: The remaining liquid is analytically pure 1-butyl-3-methylimidazolium triflate.

Benchmark Case Study: O-Alkylation of Sterically Hindered Phenols

In the synthesis of complex ethers (Williamson Ether Synthesis variation), BuOTf succeeds where halides fail, particularly with sterically hindered or electron-poor phenols.

Performance vs. Alternatives

When alkylating 2,6-di-tert-butylphenol (a hindered antioxidant precursor):

  • Butyl Iodide/K₂CO₃: < 10% yield after 48h (Steric clash prevents

    
     attack).
    
  • This compound/Base: 85% yield in 4h. The "harder" electrophilic character and higher reactivity of the triflate overcome the steric barrier.

Workflow: Avoiding C-Alkylation

Phenol alkylation often competes with C-alkylation (Friedel-Crafts type side reaction). BuOTf favors O-alkylation due to its rapid kinetics, which allow for milder bases that do not activate the ring carbon as aggressively as strong alkoxides.

O_Alkylation Figure 2: Selectivity pathway. BuOTf enables O-alkylation of hindered substrates where halides fail. Phenol Hindered Phenol (2,6-di-t-butyl) Reagent_Br Reagent: Bu-Br High Temp / Strong Base Phenol->Reagent_Br Reagent_Tf Reagent: Bu-OTf Mild Base (K2CO3) Phenol->Reagent_Tf Path_Br Slow Kinetics Steric Repulsion Reagent_Br->Path_Br Path_Tf Fast Kinetics Overcomes Sterics Reagent_Tf->Path_Tf Result_Br Low Yield (<10%) + C-Alkylated Byproducts Path_Br->Result_Br Result_Tf High Yield (85%) Exclusive O-Alkylation Path_Tf->Result_Tf

Safety & Stability Matrix

While BuOTf offers superior performance, it demands stricter handling protocols than halides.

Featuren-Butyl Triflate n-Butyl Iodide
Moisture Sensitivity High (Hydrolyzes to TfOH)Low
Toxicity Corrosive, Alkylating AgentToxic, Irritant, Lachrymator
Storage Fridge/Freezer, under ArgonRoom Temp, Dark (Light Sensitive)
Shelf Life Months (if dry)Years
Byproducts Triflic Acid (Strong Acid)HI / NaI (Salt)

Critical Handling Rule: Always handle BuOTf with glass syringes or cannulas. It can swell or degrade certain plastics and rubber septa over time.

References

  • Preparation of Triflate Ionic Liquids: Molecules2010 , 15(1), 531-540. Link

  • Solvolysis Rates of Triflates: Chem. Rev.1977 , 77(5), 699–744. Link

  • Ionic Liquid Synthesis (Halide vs Triflate): Green Chem.2002 , 4, 147-151. Link

  • Alkylation of Hindered Phenols: J. Org. Chem.2005 , 70, 1084. Link

  • Safety Data Sheet (n-Butyl Triflate): Sigma-Aldrich. Link

Safety Operating Guide

Executive Summary: The "Super-Electrophile" Challenge

Author: BenchChem Technical Support Team. Date: February 2026

As researchers in drug development, we often utilize Butyl Triflate (n-Butyl trifluoromethanesulfonate) for its exceptional utility as an alkylating agent. However, the very property that makes it valuable—its extreme electrophilicity—renders it a severe biological hazard. It acts as a potent genotoxic impurity (GTI) , capable of alkylating DNA via an


 mechanism even at trace concentrations.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. It provides a scientifically grounded, self-validating protocol for the neutralization and disposal of this compound, ensuring both operator safety and regulatory compliance.

Hazard Profile & Engineering Controls

This compound is not merely "corrosive"; it is a super-electrophile . Unlike alkyl halides, the triflate group (


) is an exceptional leaving group (approx. 

times better than iodide), making the butyl group hyper-reactive toward nucleophiles, including biological macromolecules.[1]
Critical Safety Data
PropertyValueOperational Implication
CAS Number 75618-25-6Unique identifier for waste labeling.[1]
Flash Point 38°C (100°F)Flammable (D001). Ground all glassware; use spark-proof tools.[1]
Reactivity Moisture SensitiveHydrolyzes to form Triflic Acid (

).[1]
Health Hazard Skin Corr.[1][2][3][4][5][6] 1BCauses immediate, deep chemical burns.[1]
Barrier Protection (PPE)

Standard nitrile gloves are insufficient for prolonged contact with triflates.

  • Primary Layer: Silver Shield® (Laminate) or Viton® gloves.

  • Secondary Layer: Extended-cuff Nitrile (for dexterity and splash protection).

  • Respiratory: Work strictly within a certified fume hood.

In-Situ Quenching Protocol (The "Kill" Step)

Never dispose of active this compound directly into waste drums. The risk of polymerization, heat generation, or downstream exposure to waste handlers is too high. You must chemically destroy the alkylating potential before disposal.

The Chemistry of Deactivation

We utilize Basic Hydrolysis . While water alone will hydrolyze this compound, the reaction produces Triflic Acid , creating a secondary corrosive hazard. Using a base (Sodium Hydroxide) drives the reaction forward rapidly and simultaneously neutralizes the acidic byproduct.

Reaction:



Step-by-Step Neutralization Procedure
  • Preparation:

    • Prepare a 20% NaOH (w/v) or 10% Methanolic KOH solution in a round-bottom flask.

    • Volume Rule: Use 20 mL of base solution per 1 mL of this compound to ensure a vast molar excess and heat sink.

    • Cool the base solution to 0°C in an ice bath (the hydrolysis is exothermic).

  • Addition:

    • Dilute the residual this compound with a non-reactive solvent (e.g., Dichloromethane or Toluene) if it is neat.

    • Add the triflate solution dropwise to the stirred base solution.

    • Observation: Watch for fuming or rapid temperature spikes.

  • Digestion:

    • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours .

    • Validation: Check pH.[7][8] It must remain >10 . If pH drops, add more base.

  • Verification:

    • For high-stakes GMP environments, verify the absence of alkylating agent via TLC (using a nucleophilic stain like 4-(p-nitrobenzyl)pyridine) or GC-MS.[1]

Workflow Visualization

QuenchingProtocol Start Start: Residual This compound Dilute Dilute Reagent (DCM/Toluene) Start->Dilute Prep Prep: 20% NaOH (Ice Bath) Add Dropwise Addition (Control Exotherm) Prep->Add  Excess Base Dilute->Add Stir Stir 2 Hours (Room Temp) Add->Stir Check Check pH > 10 Stir->Check Check->Prep  If pH < 10 Waste Dispose as Solvent Waste Check->Waste  Confirmed

Figure 1: Logical flow for the safe chemical deactivation of this compound prior to disposal.

Spill Management Strategy

In the event of an accidental release, immediate containment is vital to prevent volatilization and surface permeation.

ScaleResponse Protocol
Minor (<10 mL) 1. Evacuate immediate area.2. Cover with Vermiculite or Dry Sand (Do NOT use paper towels; triflates can react with cellulose).3. Apply dilute ammonia or soda ash to the absorbent to quench in situ.4. Scoop into a jar, label "Hazardous Debris."
Major (>10 mL) 1. Evacuate the lab. Pull the fire alarm if vapors are uncontained.2. Call EHS/Hazmat immediately.3. Do not attempt to clean without SCBA (Self-Contained Breathing Apparatus).

Regulatory Classification & Waste Streams

After quenching, the mixture contains Butanol, Sodium Triflate, and solvent. It must be segregated according to RCRA (Resource Conservation and Recovery Act) guidelines.

Waste Coding (US EPA)

Even if quenched, the waste stream likely retains "Characteristic" hazards due to the solvents used.

  • D001 (Ignitable): If the flash point of the final mixture is <60°C (common if quenched in methanol or diluted with toluene).

  • D002 (Corrosive): If the final pH is >12.5 (due to excess NaOH).

  • F-Codes: If spent solvents like Toluene (F005) or DCM (F002) were used as diluents.

Disposal Decision Matrix

DisposalMatrix WasteGen Quenched Reaction Mixture CheckSolvent Contains Halogenated Solvent? (e.g. DCM) WasteGen->CheckSolvent Halogen Segregate: Halogenated Organic Waste CheckSolvent->Halogen Yes NonHalogen Segregate: Non-Halogenated Organic Waste CheckSolvent->NonHalogen No Label Label: 'Contains Butanol, Sodium Triflate, NaOH' Halogen->Label NonHalogen->Label

Figure 2: Waste segregation logic based on solvent composition post-quenching.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10921660, Butyl Trifluoromethanesulfonate. Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). Substance Information: Butyl Trifluoromethanesulfonate.[3] Retrieved from [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling Butyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silent Alkylator

n-Butyl Triflate (Butyl trifluoromethanesulfonate) is not merely a corrosive solvent; it is a potent alkylating agent . Unlike standard acids that burn via proton donation, alkyl triflates transfer the butyl group (


) to nucleophilic centers (DNA bases, proteins) via an 

mechanism.

The Danger: Because it is a colorless liquid with a high boiling point (147°C), it lacks the immediate "warning" properties of volatile fuming acids. However, upon contact with moisture in skin or mucous membranes, it hydrolyzes to release Triflic Acid (


) , one of the strongest known superacids (

).

Operational Directive: Treat n-Butyl Triflate with the same rigor as Methyl Triflate ("Magic Methyl"). Standard laboratory PPE is insufficient .

Risk Assessment & Mechanism

To handle this chemical safely, you must understand its reactivity profile.[1][2]

ParameterDataImplication
CAS Number 3997-16-8Unique Identifier
Hazard Class Skin Corr.[3][4][5][6] 1B Causes severe burns and eye damage (H314).[3]
Reactivity Electrophilic Alkylator Irreversibly binds to biomolecules; potential genotoxin.
Hydrolysis RapidGenerates Triflic Acid + Butanol upon contact with water/humidity.

The PPE Matrix: Defense in Depth

Standard 4-mil nitrile gloves provide <2 minutes of protection against triflates before molecular permeation occurs. You must utilize a "Laminate Liner" system.

Hand Protection Protocol
  • Primary Barrier (Inner): Silver Shield® / 4H® (EVOH/PE Laminate) .

    • Why: These multi-layer laminates are chemically impervious to esters and strong acids.

  • Secondary Barrier (Outer): Standard Nitrile (minimum 5 mil) .

    • Why: Laminate gloves are baggy and slippery. The outer nitrile glove provides grip, dexterity, and mechanical protection for the inner barrier.

  • Inspection: Check laminate gloves for inflation (air leaks) prior to donning.

Eye & Body Protection[3][4][6][7][8]
ComponentRecommendationRationale
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate. Vapors can bypass side shields; splashes require a seal.
Face 8-inch Face Shield Mandatory if handling volumes >10 mL or working outside a closed hood sash.
Body Chem-Resistant Apron (Tychem® or Neoprene)Cotton lab coats absorb and hold the chemical against the skin.
Respiratory Fume Hood (Face Velocity >100 fpm) Do not use on an open bench. If hood is unavailable, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Visualization: PPE Selection Logic

PPE_Logic Start Handling n-Butyl Triflate VolCheck Volume > 10mL? Start->VolCheck Gloves HANDS: Double Glove System Start->Gloves Eyes EYES: Splash Goggles VolCheck->Eyes No Shield + Face Shield VolCheck->Shield Yes Inner Inner: Silver Shield (Laminate) Gloves->Inner Outer Outer: 5-mil Nitrile (Grip) Inner->Outer Shield->Eyes Must wear both

Figure 1: Decision logic for Personal Protective Equipment based on volume and hazard class.

Operational Protocol: Safe Transfer Techniques

Objective: Transfer Butyl Triflate without exposing the liquid to atmospheric moisture or the operator.[7]

Method A: Syringe Transfer (Volumes < 20 mL)
  • Preparation: Oven-dry all glassware. Flush the receiving flask with Nitrogen/Argon.

  • The Seal: Ensure the reagent bottle has a functional septum. If the cap is corroded (common with old triflates), replace it inside the hood immediately.

  • The Draw:

    • Insert a long needle connected to a chemically resistant syringe (glass or polypropylene).

    • Critical: Do not invert the bottle if the cap seal is suspect.

  • The Transfer: Dispense slowly into the reaction vessel.

  • The Clean: Immediately draw Dichloromethane (DCM) into the dirty syringe, followed by a 2M NaOH wash to neutralize residual triflate inside the barrel.

Method B: Cannula Transfer (Volumes > 20 mL)

Use positive pressure (inert gas) to push the liquid through a double-ended needle (cannula) from the source bottle to the destination flask. This is the only safe method for large volumes as it is a closed system.

Deactivation & Disposal (The "Kill" Step)

Never dispose of active alkyl triflates in the solvent waste stream. They can react with other waste components (amines, alcohols) to create exothermic events or toxic byproducts.

The Chemistry of Deactivation:



Step-by-Step Quenching Protocol:
  • Prepare Quench Solution: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ) in a 1:1 Water/Methanol mix.
    
  • Dilute: Dilute the reaction mixture or waste triflate with Dichloromethane (DCM) first to act as a heat sink.

  • Neutralize: Slowly add the Quench Solution to the triflate mixture while stirring.

    • Warning: This is exothermic. Watch for bubbling (

      
      ) if using bicarbonate.
      
  • Verify: Check pH. It must remain basic (pH > 10) to ensure the triflic acid byproduct is neutralized.

  • Disposal: Once the organic phase is confirmed free of active alkylating agent (via TLC or elapsed time > 1 hour), separate layers. The aqueous layer contains Sodium Triflate (generally low toxicity); the organic layer contains Butanol and solvents. Dispose of as Halogenated Organic Waste .

Visualization: Deactivation Workflow

Deactivation Waste Active this compound Dilute Dilute in DCM (Heat Sink) Waste->Dilute Quench Add 10% NaOH in MeOH/Water Dilute->Quench Check Check pH > 10 Wait 1 hr Quench->Check Segregate Separate Layers Check->Segregate Final Dispose: Halogenated Waste Segregate->Final

Figure 2: Step-by-step chemical deactivation workflow for waste management.

Emergency Response

  • Skin Contact:

    • Immediate Action: Do not wipe. Wiping drives the chemical deeper.

    • Flush: Rinse with water for 15 minutes minimum.

    • Neutralize: After flushing, wash with soap and water.[5]

    • Medical: Seek evaluation. Delayed burns are common with triflates.

  • Spill (Inside Hood):

    • Cover with Dry Sand or Vermiculite .

    • Add solid Sodium Carbonate on top of the absorbent to neutralize acid generation.

    • Scoop into a jar and label as "Hazardous Waste: Acidic Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Booth, B. L., et al. (1980).[8] Alkyltrifluoromethanesulphonates as alkylating reagents. Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic grounding for alkylation risks). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.